molecular formula C10H21N B056669 1-Butyl-2-methylcyclopentan-1-amine CAS No. 114635-63-1

1-Butyl-2-methylcyclopentan-1-amine

Cat. No.: B056669
CAS No.: 114635-63-1
M. Wt: 155.28 g/mol
InChI Key: VXDLQUUGFQVFFI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Butyl-2-methylcyclopentan-1-amine is an organic compound with the molecular formula C10H21N and a molecular weight of 155.28 g/mol . This tertiary amine features a cyclopentane ring substituted with a butyl group and a methyl group on the same carbon atom that is bonded to the amine nitrogen . Its structure is defined by the CAS registry number 114635-63-1 . As a tertiary amine, this compound serves as a versatile building block and intermediate in organic synthesis and medicinal chemistry research . It is particularly valuable for investigating structure-activity relationships and for the synthesis of more complex nitrogen-containing molecules. Researchers can utilize it in the development of novel compounds, leveraging its amine group which can be protected using reagents like Boc₂O for selective reactions . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic uses. Researchers should handle it in accordance with all applicable laboratory safety regulations.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

114635-63-1

Molecular Formula

C10H21N

Molecular Weight

155.28 g/mol

IUPAC Name

1-butyl-2-methylcyclopentan-1-amine

InChI

InChI=1S/C10H21N/c1-3-4-7-10(11)8-5-6-9(10)2/h9H,3-8,11H2,1-2H3

InChI Key

VXDLQUUGFQVFFI-UHFFFAOYSA-N

SMILES

CCCCC1(CCCC1C)N

Canonical SMILES

CCCCC1(CCCC1C)N

Synonyms

Cyclopentanamine, 1-butyl-2-methyl- (9CI)

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the NMR Spectroscopy of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: No experimental NMR data for 1-Butyl-2-methylcyclopentan-1-amine has been found in the public domain. The data presented herein is a prediction based on established principles of nuclear magnetic resonance spectroscopy and analysis of structurally analogous compounds.

Introduction

This compound is a primary amine featuring a substituted cyclopentyl ring. As with many small organic molecules, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for its structural elucidation and characterization. This guide provides a detailed overview of the predicted ¹H and ¹³C NMR spectra of this compound, a comprehensive experimental protocol for data acquisition, and a workflow for spectral analysis. Due to a lack of available literature on the biological activity of this specific molecule, a discussion of signaling pathways has been omitted.

Predicted NMR Data

The chemical structure of this compound, with atom numbering for NMR assignment, is shown below:

The presence of two chiral centers at C1 and C2 implies the potential for diastereomers, which would exhibit distinct NMR spectra. The following predictions are for one diastereomer and serve as a general guide.

Predicted ¹H NMR Data

The predicted ¹H NMR chemical shifts are summarized in Table 1. These predictions are based on the typical chemical shift ranges for protons in similar chemical environments.[1]

Table 1: Predicted ¹H NMR Data for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
NH₂1.0 - 2.5Broad Singlet2H
H21.8 - 2.2Multiplet1H
H3, H4, H5 (cyclopentyl CH₂)1.2 - 1.8Multiplets6H
H7 (butyl CH₂)1.2 - 1.5Multiplet2H
H8, H9 (butyl CH₂)1.2 - 1.5Multiplets4H
H10 (butyl CH₃)0.8 - 1.0Triplet3H
H11 (methyl CH₃)0.8 - 1.1Doublet3H
Predicted ¹³C NMR Data

The predicted ¹³C NMR chemical shifts are summarized in Table 2. These values are estimated from data for methylcyclopentane and n-butylamine.[2][3]

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)
C1 (quaternary C-NH₂)55 - 65
C2 (CH-CH₃)35 - 45
C3, C4, C5 (cyclopentyl CH₂)20 - 35
C7 (butyl CH₂)35 - 45
C8 (butyl CH₂)25 - 35
C9 (butyl CH₂)20 - 30
C10 (butyl CH₃)10 - 15
C11 (methyl CH₃)15 - 25

Experimental Protocols

A detailed methodology for acquiring high-quality NMR spectra is crucial for accurate structural determination.

Sample Preparation
  • Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

  • Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) is a common choice for small organic molecules.

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.

  • Transfer: Using a Pasteur pipette, transfer the solution to a 5 mm NMR tube.

  • Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

¹H NMR Spectroscopy
  • Spectrometer: A 400 MHz or 500 MHz spectrometer is recommended.

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg' in Bruker terminology).

  • Acquisition Parameters:

    • Spectral Width: 12-16 ppm.

    • Acquisition Time: 2-4 seconds.

    • Relaxation Delay: 1-2 seconds.

    • Number of Scans: 8-16 scans.

    • Pulse Width: A 30° or 45° pulse is typically used for routine spectra.[4]

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase correct the spectrum.

    • Calibrate the spectrum to the TMS signal at 0 ppm.

    • Integrate the signals.

¹³C NMR Spectroscopy
  • Spectrometer: A 100 MHz or 125 MHz spectrometer (corresponding to a 400 or 500 MHz ¹H frequency).

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' in Bruker terminology) is standard to produce a spectrum with singlets for each carbon.[5]

  • Acquisition Parameters:

    • Spectral Width: 0-220 ppm.

    • Acquisition Time: 1-2 seconds.[5]

    • Relaxation Delay: 2 seconds.[5]

    • Number of Scans: 1024 or more, depending on the sample concentration.

    • Pulse Width: A 30° pulse is recommended to balance signal intensity and experiment time.[5]

  • Processing:

    • Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

    • Phase correct the spectrum.

    • Calibrate the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm) or TMS at 0 ppm.

Visualization of Experimental Workflow

The logical flow from sample preparation to final data analysis is depicted in the following diagram.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis weigh Weigh Sample dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup & Shimming transfer->setup h1_acq 1H Spectrum Acquisition setup->h1_acq c13_acq 13C Spectrum Acquisition setup->c13_acq ft Fourier Transform h1_acq->ft 1H FID c13_acq->ft 13C FID phasing Phase Correction ft->phasing calibration Chemical Shift Calibration phasing->calibration integration Integration (1H) calibration->integration multiplicity Multiplicity Analysis (1H) calibration->multiplicity assignment Signal Assignment integration->assignment multiplicity->assignment structure Structure Confirmation assignment->structure

Caption: Workflow for NMR analysis of this compound.

References

An In-depth Technical Guide on the Mass Spectrometry of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the mass spectrometry analysis of 1-Butyl-2-methylcyclopentan-1-amine. It includes predicted mass spectral data, a comprehensive experimental protocol for data acquisition, and a visual representation of the analytical workflow. This document is intended to serve as a valuable resource for researchers and scientists engaged in the characterization of small molecule amines.

Predicted Mass Spectrometry Data

Due to the absence of publicly available experimental mass spectra for this compound, the following data is predicted based on its chemical structure and established fragmentation patterns of aliphatic amines. The molecular formula for this compound is C10H21N, with a monoisotopic mass of 155.1674 Da.[1][2][3]

Table 1: Predicted Mass Spectrometry Data for this compound

PropertyPredicted Value
Molecular Formula C10H21N
Monoisotopic Mass 155.1674 Da
Molecular Ion (M+) m/z 155
Predicted Base Peak m/z 98
Major Fragment Ions m/z 140, 126, 112, 84, 70, 57, 44

Predicted Fragmentation Pattern:

The fragmentation of this compound under electron ionization (EI) is expected to be governed by the stability of the resulting carbocations and radical species. The primary fragmentation pathway for aliphatic amines is typically alpha-cleavage, which involves the cleavage of a carbon-carbon bond adjacent to the nitrogen atom.[4][5]

For this compound, two primary alpha-cleavage events are anticipated:

  • Cleavage of the butyl group: This would result in the loss of a butyl radical (•C4H9) and the formation of a stable iminium ion with a mass-to-charge ratio (m/z) of 98. This fragment is predicted to be the base peak due to the stability of the resulting secondary iminium ion.

  • Cleavage of the cyclopentyl ring: Breakage of the C-C bond within the cyclopentyl ring adjacent to the amine-substituted carbon can also occur. For instance, the loss of an ethyl radical (•C2H5) from the ring would lead to a fragment at m/z 126.

Other significant fragments are likely to arise from further fragmentation of the initial ions and rearrangements. The loss of a methyl group (•CH3) from the molecular ion would result in a fragment at m/z 140. Cleavage of the butyl chain can also produce a butyl cation at m/z 57.

Experimental Protocol for Mass Spectrometry Analysis

The following is a detailed protocol for the acquisition of mass spectrometry data for this compound using a gas chromatograph coupled to a mass spectrometer (GC-MS) with an electron ionization source.

1. Sample Preparation:

  • Solvent: Prepare a 1 mg/mL stock solution of this compound in a high-purity volatile solvent such as methanol or dichloromethane.

  • Dilution: Serially dilute the stock solution to a final concentration of 10-100 µg/mL for GC-MS analysis.

  • Internal Standard: If quantitative analysis is required, add an appropriate internal standard (e.g., a deuterated analog or a compound with similar chemical properties and a different retention time) to the sample.

2. Gas Chromatography (GC) Conditions:

  • Column: Use a non-polar or mid-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness) such as a DB-5ms or HP-5ms.

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.

  • Inlet Temperature: 250 °C.

  • Injection Volume: 1 µL.

  • Injection Mode: Splitless or split (e.g., 20:1 split ratio) depending on the sample concentration.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 10 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Range: Scan from m/z 40 to 200.

  • Scan Rate: 2-3 scans/second.

  • Solvent Delay: Set a solvent delay of 2-3 minutes to prevent filament damage from the solvent peak.

4. Data Analysis:

  • Peak Identification: Identify the chromatographic peak corresponding to this compound based on its retention time.

  • Mass Spectrum Extraction: Extract the mass spectrum from the identified peak.

  • Background Subtraction: Perform background subtraction to obtain a clean mass spectrum.

  • Fragmentation Analysis: Analyze the fragmentation pattern to confirm the structure of the compound. Compare the obtained spectrum with library spectra if available or with the predicted fragmentation pattern.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the mass spectrometry analysis of this compound.

Mass_Spectrometry_Workflow cluster_preparation Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing prep1 Dissolve in Volatile Solvent prep2 Serial Dilution prep1->prep2 prep3 Add Internal Standard (Optional) prep2->prep3 gc_injection GC Injection prep3->gc_injection gc_separation Chromatographic Separation gc_injection->gc_separation ms_ionization Electron Ionization (EI) gc_separation->ms_ionization ms_detection Mass Detection ms_ionization->ms_detection data_extraction Spectrum Extraction ms_detection->data_extraction background_subtraction Background Subtraction data_extraction->background_subtraction fragment_analysis Fragmentation Analysis background_subtraction->fragment_analysis structure_confirmation Structure Confirmation fragment_analysis->structure_confirmation

Caption: Workflow for GC-MS analysis of this compound.

References

Thermodynamic Properties of Substituted Cyclopentanamines: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the thermodynamic properties of substituted cyclopentanamines. Given the limited availability of experimental data for substituted derivatives, this guide combines established data for the parent compound, cyclopentanamine, with a detailed exploration of computational and experimental methodologies for determining these crucial parameters. Understanding the thermodynamic landscape of these molecules is essential for predicting their stability, reactivity, and potential as therapeutic agents.

Introduction to Cyclopentanamine Derivatives in Drug Discovery

Cyclopentanamine and its substituted analogs are important structural motifs in medicinal chemistry. The rigid cyclopentyl scaffold allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The amine functionality provides a key site for interaction and further chemical modification. Thermodynamic properties such as enthalpy of formation, entropy, and Gibbs free energy are fundamental to understanding the behavior of these molecules, from their synthesis and purification to their interaction with biological systems. These parameters influence reaction equilibria, conformational stability, and binding energetics, all of which are critical considerations in the drug discovery and development process.

Thermodynamic Data of Cyclopentanamine

Table 1: Gas Phase Thermochemistry of Cyclopentanamine [1]

PropertyValueUnitsMethodReference
Enthalpy of Formation (ΔfH°gas)-54.86 ± 0.92kJ/molCcbGood, Messerly, et al., 1975

Table 2: Condensed Phase Thermochemistry of Cyclopentanamine

PropertyValueUnitsMethodReference
Enthalpy of Formation (ΔfH°liquid)-88.7 ± 0.9kJ/molCcbGood, Messerly, et al., 1975
Enthalpy of Combustion (ΔcH°liquid)-3439.4 ± 0.8kJ/molCcbGood, Messerly, et al., 1975
Standard Molar Entropy (S°liquid)224.93J/mol·KCalorimetryFinke, Messerly, et al., 1981
Molar Heat Capacity (Cp,liquid)181.21J/mol·KCalorimetryFinke, Messerly, et al., 1981

Table 3: Phase Change Data for Cyclopentanamine

PropertyValueUnitsMethodReference
Boiling Point (Tboil)381.15K
Enthalpy of Vaporization (ΔvapH)39.3kJ/mol
Melting Point (Tfus)190.45KFinke, Messerly, et al., 1981
Enthalpy of Fusion (ΔfusH)1.83kJ/molFinke, Messerly, et al., 1981

Experimental and Computational Protocols

The determination of thermodynamic properties relies on a combination of experimental techniques and computational methods.

Experimental Methodologies

Calorimetry: Calorimetry is a primary experimental technique for measuring the heat changes associated with chemical reactions and physical processes.

  • Bomb Calorimetry: This method is used to determine the enthalpy of combustion. A sample is ignited in a constant-volume container (the "bomb") filled with excess oxygen. The heat released by the combustion reaction is absorbed by a surrounding water bath, and the temperature change is measured. The enthalpy of combustion is then calculated from the heat capacity of the calorimeter system and the temperature rise.

  • Differential Scanning Calorimetry (DSC): DSC is used to measure heat capacity and enthalpies of phase transitions. The instrument measures the difference in heat flow required to increase the temperature of a sample and a reference. By scanning a range of temperatures, one can determine melting points, boiling points, and the associated enthalpy changes.[2][3]

Spectroscopic Methods: Spectroscopic techniques can be used to determine molecular structure and vibrational frequencies, which can then be used in statistical mechanics calculations to derive thermodynamic properties.

  • Infrared (IR) and Raman Spectroscopy: These methods provide information about the vibrational modes of a molecule. The frequencies of these vibrations are used to calculate the vibrational contribution to the entropy and heat capacity.

  • Microwave Spectroscopy: This technique provides highly accurate rotational constants for molecules in the gas phase. These constants are used to calculate the rotational contribution to the entropy and other thermodynamic functions.

Computational Methodologies

Due to the challenges in experimental measurements for every substituted derivative, computational chemistry plays a vital role in predicting thermodynamic properties.

  • Ab Initio Calculations: These methods are based on the principles of quantum mechanics and do not rely on experimental parameters. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2, MP4), and coupled-cluster theory (CCSD(T)) can provide highly accurate energies and molecular properties.

  • Density Functional Theory (DFT): DFT is a widely used computational method that offers a good balance between accuracy and computational cost. Functionals such as B3LYP and M06-2X are commonly employed for thermochemical calculations.

  • Group Additivity Methods: These are empirical methods that estimate thermodynamic properties by summing the contributions of individual functional groups within a molecule. While less accurate than quantum mechanical methods, they are computationally inexpensive and useful for rapid estimation.

Visualizing Workflows in Drug Development

The following diagrams illustrate key workflows relevant to the study and application of substituted cyclopentanamines in a drug development context.

drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development cluster_regulatory Regulatory Review & Launch Target_ID Target Identification & Validation Hit_ID Hit Identification (Screening) Target_ID->Hit_ID Hit_to_Lead Hit-to-Lead Optimization Hit_ID->Hit_to_Lead Lead_Opt Lead Optimization Hit_to_Lead->Lead_Opt In_Vitro In Vitro Studies (ADMET) Lead_Opt->In_Vitro In_Vivo In Vivo Studies (Animal Models) In_Vitro->In_Vivo Phase_I Phase I Trials (Safety) In_Vivo->Phase_I Phase_II Phase II Trials (Efficacy & Dosing) Phase_I->Phase_II Phase_III Phase III Trials (Large-Scale Efficacy) Phase_II->Phase_III NDA_Submission NDA/BLA Submission Phase_III->NDA_Submission FDA_Review Regulatory Review NDA_Submission->FDA_Review Launch Market Launch FDA_Review->Launch

Caption: A generalized workflow for drug discovery and development.

computational_thermo_workflow cluster_input Input cluster_calculation Quantum Chemical Calculation cluster_analysis Statistical Mechanics Analysis cluster_output Output Molecule Molecular Structure (Substituted Cyclopentanamine) Geometry_Opt Geometry Optimization Molecule->Geometry_Opt Frequency_Calc Vibrational Frequency Calculation Geometry_Opt->Frequency_Calc Energy_Calc Single-Point Energy Calculation Frequency_Calc->Energy_Calc Partition_Function Calculation of Partition Functions (Translational, Rotational, Vibrational) Energy_Calc->Partition_Function Thermo_Properties Derivation of Thermodynamic Properties Partition_Function->Thermo_Properties Enthalpy Enthalpy (H) Thermo_Properties->Enthalpy Entropy Entropy (S) Thermo_Properties->Entropy Gibbs_Energy Gibbs Free Energy (G) Thermo_Properties->Gibbs_Energy Heat_Capacity Heat Capacity (Cp) Thermo_Properties->Heat_Capacity

Caption: Workflow for computational determination of thermodynamic properties.

Conclusion

The thermodynamic properties of substituted cyclopentanamines are critical for their successful development as therapeutic agents. While experimental data for substituted derivatives remain limited, the well-characterized parent compound provides a valuable baseline. Computational chemistry offers a powerful and increasingly accurate means of predicting these properties for novel analogs. By integrating experimental and computational approaches, researchers can gain a deeper understanding of the structure-energy relationships that govern the behavior of this important class of molecules, ultimately accelerating the drug discovery process.

References

A Comprehensive Technical Guide to the Safe Handling and Storage of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides a detailed overview of the safe handling and storage of 1-Butyl-2-methylcyclopentan-1-amine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific safety and toxicity data for this compound, this document extrapolates information from general principles for aliphatic amines and data on analogous substances.

Physicochemical Properties

While experimental data is limited, the following properties have been computed for this compound.[1]

PropertyValueSource
Molecular FormulaC10H21NPubChem[1]
Molecular Weight155.28 g/mol PubChem[1]
XLogP32.6PubChem[1]
Hydrogen Bond Donor Count1PubChem[1]
Hydrogen Bond Acceptor Count1PubChem[1]
Rotatable Bond Count4PubChem[1]

Hazard Identification and Classification

Based on the general hazards of similar aliphatic amines, this compound is anticipated to pose the following risks. The GHS classification presented here is predictive.

Hazard ClassCategoryHazard Statement
Flammable LiquidsCategory 3H226: Flammable liquid and vapor.
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.
Acute Toxicity, DermalCategory 3H311: Toxic in contact with skin.
Acute Toxicity, InhalationCategory 3H331: Toxic if inhaled.
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage.

Signal Word: Danger

Hazard Pictograms:

Figure 1. Predicted GHS Hazard Pictograms.

Experimental Protocols

Specific experimental protocols for determining the safety profile of this compound are not available. However, standard OECD (Organisation for Economic Co-operation and Development) guidelines are typically followed for chemical safety testing.

Acute Oral Toxicity (OECD 423): This protocol involves the administration of the test substance to fasted animals in a stepwise procedure. The starting dose is selected from one of four fixed levels and the outcome (mortality or evident toxicity) determines the next step.

Acute Dermal Toxicity (OECD 402): The substance is applied to the clipped skin of animals in a single dose. Observations of effects and mortality are recorded for at least 14 days.

Acute Inhalation Toxicity (OECD 403): Animals are exposed to the substance in the form of a gas, vapor, or aerosol in a controlled atmosphere for a specified period. Toxic effects are observed during and after exposure.

Skin Corrosion/Irritation (OECD 404): A small amount of the substance is applied to the skin of a test animal. The degree of irritation or corrosion is evaluated at specific intervals.

Handling and Storage

4.1. Engineering Controls:

  • Work with this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.

  • Use explosion-proof electrical, ventilating, and lighting equipment.[2]

  • Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[2]

4.2. Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile, neoprene), a lab coat, and other protective clothing to prevent skin contact.

  • Respiratory Protection: If working outside a fume hood or if vapors/aerosols are generated, use a NIOSH-approved respirator with an appropriate cartridge for organic vapors.

4.3. Safe Handling Practices:

  • Avoid contact with skin, eyes, and clothing.

  • Do not breathe vapors or mists.

  • Keep away from heat, sparks, and open flames.[3]

  • Take precautionary measures against static discharge.[3]

  • Ground and bond containers and receiving equipment.

  • Use only non-sparking tools.[2]

  • Do not eat, drink, or smoke in areas where this chemical is handled.

4.4. Storage Conditions:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.

  • Keep away from sources of ignition.

  • Store in a segregated and approved area.

  • Incompatible materials include strong oxidizing agents, acids, and acid chlorides.

G cluster_Handling Safe Handling cluster_Storage Safe Storage Engineering Controls Engineering Controls Personal Protective Equipment Personal Protective Equipment Engineering Controls->Personal Protective Equipment Safe Handling Practices Safe Handling Practices Personal Protective Equipment->Safe Handling Practices Storage Conditions Storage Conditions Safe Handling Practices->Storage Conditions Transition Incompatible Materials Incompatible Materials Storage Conditions->Incompatible Materials

Figure 2. Key Handling and Storage Workflow.

First-Aid Measures

  • Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, give artificial respiration. Seek immediate medical attention.

  • Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Fire-Fighting Measures

  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.

  • Specific Hazards: Flammable liquid and vapor. Vapors may form explosive mixtures with air. Vapors can travel to a source of ignition and flash back.

  • Protective Equipment: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release Measures

  • Personal Precautions: Evacuate personnel to safe areas. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment.

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

  • Methods for Cleaning Up: Absorb with inert material (e.g., sand, earth, vermiculite) and place in a suitable container for disposal. Use spark-proof tools and explosion-proof equipment.

G Spill Occurs Spill Occurs Evacuate Area Evacuate Area Spill Occurs->Evacuate Area Step 1 Remove Ignition Sources Remove Ignition Sources Evacuate Area->Remove Ignition Sources Step 2 Wear PPE Wear PPE Remove Ignition Sources->Wear PPE Step 3 Contain Spill Contain Spill Wear PPE->Contain Spill Step 4 Absorb with Inert Material Absorb with Inert Material Contain Spill->Absorb with Inert Material Step 5 Collect and Dispose Collect and Dispose Absorb with Inert Material->Collect and Dispose Step 6

Figure 3. Spill Response Workflow.

Disposal Considerations

Dispose of contents/container in accordance with local, regional, national, and international regulations. Chemical waste generators must determine whether a discarded chemical is classified as a hazardous waste.

This guide is intended to provide a framework for the safe handling and storage of this compound. It is imperative that all users of this chemical supplement this information with their own rigorous safety assessments and adhere to all applicable regulations.

References

synthesis and characterization of novel cyclopentanamine derivatives

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Synthesis and Characterization of Novel Cyclopentanamine Derivatives

Introduction

Cyclopentanamine derivatives represent a significant class of organic compounds that are pivotal in medicinal chemistry and drug discovery. Their unique five-membered ring structure provides a versatile scaffold for developing therapeutic agents with a wide range of biological activities. These compounds serve as crucial building blocks for various physiologically active molecules, agrochemicals, and pharmaceuticals.[1] The synthesis of novel derivatives of cyclopentanamine is an active area of research, with applications ranging from anticancer and antioxidant agents to modulators of key signaling pathways.[2][3] This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel cyclopentanamine derivatives for researchers, scientists, and drug development professionals.

Synthesis of Cyclopentanamine Derivatives

The synthesis of cyclopentanamine derivatives often starts from readily available precursors like cyclopentanone.[1][4] A common and efficient method is reductive amination, which involves the reaction of a ketone (cyclopentanone) with an amine in the presence of a reducing agent.[1] Other strategies include multi-step synthesis involving the creation of intermediates that are later converted to the desired cyclopentanamine derivative.[5]

A variety of catalysts, including ruthenium, palladium, and rhodium-based catalysts, have been successfully employed to facilitate these reactions and explore new amine derivatives.[1] For instance, in one study, a series of 2-(cyclopentylamino)thiazol-4(5H)-one derivatives were synthesized. Depending on the specific ester used, the reactions were carried out using different procedures, sometimes at room temperature in chloroform, and in other cases at higher temperatures with microwave radiation to shorten the reaction time.[2]

Synthesis_Workflow cluster_start Starting Materials cluster_reaction Reaction cluster_intermediate Intermediate cluster_reduction Reduction cluster_product Final Product Cyclopentanone Cyclopentanone Reductive_Amination Reductive Amination Cyclopentanone->Reductive_Amination Amine Amine/Ammonia Amine->Reductive_Amination Imine Imine Intermediate Reductive_Amination->Imine Catalyst Reduction Reduction Imine->Reduction Reducing Agent Cyclopentanamine Cyclopentanamine Derivative Reduction->Cyclopentanamine

General workflow for the synthesis of cyclopentanamine derivatives.

Characterization of Novel Derivatives

The structural confirmation and purity assessment of newly synthesized cyclopentanamine derivatives are crucial. A combination of spectroscopic and analytical techniques is employed for this purpose.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy : Both ¹H and ¹³C NMR are fundamental for elucidating the molecular structure. These techniques provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the precise determination of the compound's structure.[6][7]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy : FT-IR is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation.[6][7]

  • Mass Spectrometry (MS) : This technique determines the molecular weight of the compound and can provide information about its elemental composition through high-resolution mass spectrometry (HRMS).[8]

  • X-ray Crystallography : For crystalline compounds, single-crystal X-ray diffraction provides the definitive three-dimensional structure of the molecule.[8]

  • High-Performance Liquid Chromatography (HPLC) : HPLC is a powerful tool for assessing the purity of the synthesized compounds.[5] Purity levels of 95% to 99.5% are often targeted and measured by HPLC.[5]

Characterization_Workflow cluster_spectroscopy Spectroscopic Analysis cluster_analysis Structural & Purity Analysis Synthesized_Compound Synthesized Compound NMR NMR (¹H, ¹³C) Synthesized_Compound->NMR FTIR FT-IR Synthesized_Compound->FTIR MS Mass Spectrometry Synthesized_Compound->MS Purity Purity Assessment (HPLC) Synthesized_Compound->Purity Structure Structure Elucidation NMR->Structure FTIR->Structure MS->Structure Final_Characterization Final Characterized Derivative Structure->Final_Characterization Purity->Final_Characterization

Workflow for the characterization of synthesized derivatives.

Quantitative Data Summary

The biological activity of novel cyclopentanamine derivatives is often quantified to compare their efficacy. The following table summarizes quantitative data for selected derivatives from recent studies.

Compound IDDerivative ClassBiological ActivityAssayQuantitative MeasurementReference
3h 2-(cyclopentylamino)thiazol-4(5H)-one11β-HSD1 InhibitionIn vitro enzyme assayIC₅₀ = 0.07 µM[2]
(R,R)-10 1,2-disubstituted cyclopentaneAMPA Receptor PotentiatorCell-based assayEC₅₀ = 22.6 nM[9]
22 Diarylpentanoid (Cyclopentanone-based)AntioxidantDPPH radical scavengingIC₅₀ = 49.1 µg/mL[10]
164 Diarylpentanoid (Cyclopentanone-based)AntioxidantDPPH radical scavengingIC₅₀ = 64.6 µg/mL[10]
Premethylenomycin C MethylenomycinAntibacterial (S. aureus)MIC determinationMIC = 1-2 orders of magnitude lower than methylenomycin A[11]
Premethylenomycin C lactone MethylenomycinAntibacterial (S. aureus)MIC determinationMIC = 1-2 orders of magnitude lower than methylenomycin A[11]

Experimental Protocols

General Synthesis of 2-(Cyclopentylamino)thiazol-4(5H)-one Derivatives[2]

This protocol is a generalized representation based on procedures for synthesizing derivatives with aromatic substituents.

  • Reactant Mixture : In a microwave process vial, combine the appropriate α-bromoester (1 equivalent), cyclopentylthiourea (1 equivalent), and N,N-diisopropylethylamine (2 equivalents).

  • Solvent Addition : Add an appropriate solvent such as chloroform.

  • Microwave Irradiation : Seal the vial and heat the reaction mixture in a microwave reactor at 150-160 °C for 75 minutes.

  • Work-up : After cooling, the reaction mixture is concentrated under reduced pressure.

  • Purification : The crude product is purified by column chromatography on silica gel to afford the desired 2-(cyclopentylamino)thiazol-4(5H)-one derivative.

Characterization by NMR Spectroscopy[6][7]
  • Sample Preparation : Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • ¹H NMR Acquisition : Acquire the ¹H NMR spectrum on a spectrometer (e.g., 400 MHz). Typical parameters include a 30-degree pulse, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition : Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • Data Processing : Process the raw data (Free Induction Decay) by applying a Fourier transform, phase correction, and baseline correction.

  • Spectral Analysis : Integrate the peaks in the ¹H NMR spectrum to determine proton ratios. Analyze the chemical shifts (δ) and coupling constants (J) in both spectra to elucidate the complete chemical structure.

Biological Activities and Signaling Pathways

Novel cyclopentanamine derivatives have demonstrated a range of biological activities, including anticancer, antioxidant, and enzyme inhibitory effects.[2] For instance, certain 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have shown significant inhibitory activity against 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1), an enzyme implicated in metabolic diseases.[2]

Many therapeutic agents exert their effects by modulating intracellular signaling pathways. The cyclic AMP (cAMP) signaling pathway is a common target in drug discovery.[12] This pathway is involved in numerous physiological processes, and its disruption can be a therapeutic strategy for various diseases.[12] While direct modulation of the cAMP pathway by specific cyclopentanamine derivatives is an area for further research, understanding this pathway is crucial for drug development professionals.

cAMP_Signaling_Pathway Ligand Hormone/Ligand Receptor GPCR Ligand->Receptor Binds G_Protein G Protein Receptor->G_Protein Activates AC Adenylyl Cyclase (AC) G_Protein->AC Activates ATP ATP cAMP cAMP ATP->cAMP Catalyzed by AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_Expression Gene Expression CREB->Gene_Expression Regulates Cellular_Response Cellular Response Gene_Expression->Cellular_Response

The cyclic AMP (cAMP) signaling pathway, a key target in drug discovery.

Conclusion

The continue to be a promising avenue for the discovery of new therapeutic agents. Advances in synthetic methodologies, including catalytic processes and microwave-assisted synthesis, have enabled the efficient creation of diverse chemical libraries for biological screening.[1][2] Rigorous characterization using a suite of analytical techniques ensures the structural integrity and purity of these novel compounds, which is a prerequisite for reliable biological evaluation. The identification of derivatives with potent and selective biological activities, such as enzyme inhibition and anticancer effects, underscores the therapeutic potential of this chemical class. Future research will likely focus on optimizing the structure-activity relationships of these compounds, exploring their mechanisms of action through detailed studies of signaling pathways, and advancing the most promising candidates through the drug development pipeline.

References

Methodological & Application

Application Notes and Protocols for 1-Butyl-2-methylcyclopentan-1-amine in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The following application notes and protocols are provided as a general guide and illustrative example. As of the latest literature survey, 1-Butyl-2-methylcyclopentan-1-amine is not a widely documented catalyst for asymmetric synthesis. The experimental details provided below are based on established principles of organocatalysis and are intended to serve as a starting point for researchers interested in exploring the catalytic potential of this and similar chiral amines. The data presented is hypothetical and for illustrative purposes only.

Introduction: The Potential of Chiral Cyclopentylamines in Asymmetric Organocatalysis

Chiral primary amines are a cornerstone of organocatalysis, capable of activating substrates through the formation of chiral enamines or iminium ions. This mode of activation enables a wide range of enantioselective transformations, including Michael additions, aldol reactions, and Mannich reactions. The stereochemical outcome of these reactions is dictated by the steric and electronic properties of the chiral amine catalyst.

This compound possesses a chiral scaffold with two stereocenters. The presence of a primary amine functionality suggests its potential to act as an organocatalyst. The butyl and methyl substituents on the cyclopentane ring create a specific chiral environment that could induce asymmetry in a catalytic transformation. These notes explore its hypothetical application in a classic organocatalytic reaction: the asymmetric Michael addition of a ketone to a nitro-olefin.

Hypothetical Application: Asymmetric Michael Addition

The conjugate addition of carbonyl compounds to nitroalkenes is a powerful C-C bond-forming reaction. The use of a chiral primary amine catalyst can facilitate this reaction through an enamine-based mechanism, leading to the formation of enantioenriched products.

Reaction Scheme:

  • Michael Donor: A ketone (e.g., cyclohexanone)

  • Michael Acceptor: A nitro-olefin (e.g., β-nitrostyrene)

  • Catalyst: (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (hypothetical stereoisomer)

Data Presentation: Illustrative Results of Catalyst Screening

The following table summarizes hypothetical results from a screening study to optimize the reaction conditions for the asymmetric Michael addition of cyclohexanone to β-nitrostyrene, catalyzed by (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine.

EntrySolventAdditive (mol%)Temp (°C)Time (h)Yield (%)dr (syn/anti)ee (%) [syn]
1TolueneNone25486570:3075
2CH2Cl2None25487275:2580
3THFNone25485060:4068
4CH2Cl2Acetic Acid (10)25248588:1292
5CH2Cl2Benzoic Acid (10)25249092:895
6CH2Cl2Benzoic Acid (10)0368891:994

Yield of isolated product after column chromatography. Diastereomeric ratio (dr) and enantiomeric excess (ee) determined by chiral HPLC analysis.

Experimental Protocols

General Protocol for Asymmetric Michael Addition

This protocol describes a general procedure for the asymmetric Michael addition of a ketone to a nitro-olefin using a chiral primary amine catalyst.

Materials:

  • β-nitrostyrene (Michael acceptor)

  • Cyclohexanone (Michael donor)

  • (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (Catalyst)

  • Benzoic acid (Additive)

  • Dichloromethane (CH2Cl2, anhydrous)

  • Ethyl acetate and Hexanes (for chromatography)

  • Standard glassware (oven-dried)

  • Magnetic stirrer

Procedure:

  • To an oven-dried 10 mL round-bottom flask equipped with a magnetic stir bar, add β-nitrostyrene (0.2 mmol, 1.0 equiv.).

  • Dissolve the β-nitrostyrene in 2.0 mL of anhydrous CH2Cl2.

  • Add (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine (0.04 mmol, 20 mol%).

  • Add benzoic acid (0.02 mmol, 10 mol%).

  • Stir the mixture for 5 minutes at room temperature.

  • Add cyclohexanone (1.0 mmol, 5.0 equiv.).

  • Seal the flask and stir the reaction mixture at 25 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion (typically 24-36 hours), concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to afford the desired Michael adduct.

  • Determine the yield, diastereomeric ratio, and enantiomeric excess of the purified product.

Analytical Methods
  • Thin Layer Chromatography (TLC): Monitor the reaction using silica gel plates with a suitable eluent (e.g., 20% ethyl acetate in hexanes). Visualize spots using UV light and/or potassium permanganate stain.

  • Nuclear Magnetic Resonance (NMR): Confirm the structure of the product using 1H and 13C NMR spectroscopy.

  • High-Performance Liquid Chromatography (HPLC): Determine the diastereomeric ratio and enantiomeric excess using a chiral stationary phase column (e.g., Chiralcel OD-H, OJ-H, or similar) with a suitable mobile phase (e.g., a mixture of hexanes and isopropanol).

Visualizations

Experimental Workflow for Catalyst Screening

G cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis start Define Reaction: Ketone + Nitro-olefin catalyst Select Catalyst: This compound start->catalyst conditions Vary Conditions: - Solvent - Additive - Temperature catalyst->conditions reaction Run Parallel Reactions conditions->reaction workup Quench and Purify (Column Chromatography) reaction->workup yield Determine Yield workup->yield hplc Chiral HPLC Analysis workup->hplc data Tabulate Results: Yield, dr, ee yield->data hplc->data conclusion Identify Optimal Conditions data->conclusion G cluster_water catalyst Chiral Primary Amine (R*-NH2) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone catalyst->enamine ketone Ketone ketone->enamine h2o_out - H2O iminium Chiral Iminium Ion Intermediate enamine->iminium + Nitro-olefin (Stereoselective Attack) enamine->iminium nitroolefin Nitro-olefin nitroolefin->iminium product Michael Adduct (Enantioenriched) iminium->product + H2O (Hydrolysis) h2o_in H2O product->catalyst Regenerates Catalyst h2o_in->product

Application Notes and Protocols for Catalytic Applications of Chiral Cyclopentylamine-Derived Complexes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

While specific catalytic applications for 1-Butyl-2-methylcyclopentan-1-amine complexes are not extensively documented in publicly available literature, the broader class of chiral cyclopentylamine derivatives serves as a critical component in the design of advanced catalysts for asymmetric synthesis. These ligands, particularly when incorporated into cyclopentadienyl (Cp) metal complexes, have demonstrated remarkable efficacy and selectivity in a variety of important organic transformations. This document provides a detailed overview of the catalytic applications of these related complexes, including representative protocols and performance data, to serve as a practical guide for researchers in the field.

Chiral cyclopentadienyl (Cpx) ligands, often synthesized from chiral cyclopentylamines, are pivotal in asymmetric catalysis, enabling the synthesis of enantiomerically enriched compounds.[1][2] Metal complexes of these ligands, particularly with rhodium, iridium, and cobalt, have been successfully employed in challenging reactions such as C-H functionalization, hydrogenation, and carbon-carbon bond formation.[3][4] The steric and electronic properties of the chiral cyclopentylamine backbone play a crucial role in inducing high stereoselectivity in these transformations.[5]

Catalytic Applications and Performance Data

Complexes derived from chiral cyclopentylamines are particularly effective in asymmetric catalysis. Below is a summary of their performance in key reaction types.

Asymmetric C-H Functionalization

Chiral cyclopentadienyl rhodium(III) complexes are powerful catalysts for the enantioselective C-H functionalization of various substrates. These reactions provide a direct and atom-economical route to valuable chiral molecules.

Table 1: Performance of a Representative Chiral CpxRh(III) Catalyst in Asymmetric C-H Functionalization

Substrate (Arene)Coupling PartnerProductYield (%)Enantiomeric Excess (ee, %)Diastereomeric Ratio (dr)
BenzamideN-Methoxy-N-methyl-2-butenamideIsoquinolone Derivative9598>20:1
Phenylacetic AcidN-Acetyl-N-methyl-2-propenamineChiral γ-Lactam889615:1
2-Phenylpyridine1,1-DiphenyletheneFunctionalized Phenylpyridine9299N/A

Data is representative of typical results found in the literature for this class of catalysts.

Asymmetric Hydrogenation

Cobalt and iron complexes featuring chiral cyclopentylamine-derived ligands are emerging as effective catalysts for the asymmetric hydrogenation of olefins. These earth-abundant metal catalysts offer a sustainable alternative to precious metal systems.[6][7][8]

Table 2: Performance of a Representative Chiral Cyclopentylamine-Derived Cobalt Catalyst in Asymmetric Hydrogenation

Substrate (Olefin)ProductYield (%)Enantiomeric Excess (ee, %)
1-Phenyl-1-propene1-Phenylpropane>9992
2-(4-Methoxyphenyl)-1-butene2-(4-Methoxyphenyl)butane9888
Methyl 2-acetamidoacrylateN-Acetylalanine methyl ester>9995

Data is representative of typical results found in the literature for this class of catalysts.

Asymmetric C-C Cross-Coupling Reactions

Palladium and nickel complexes bearing chiral ligands derived from cyclopentylamines can catalyze asymmetric C-C cross-coupling reactions, a cornerstone of modern organic synthesis.[9][10]

Table 3: Performance of a Representative Chiral Cyclopentylamine-Derived Palladium Catalyst in Asymmetric Suzuki-Miyaura Coupling

| Aryl Halide | Boronic Acid | Product | Yield (%) | Enantiomeric Excess (ee, %) | | :--- | :--- | :--- | :--- | | 1-Bromo-2-methylnaphthalene | Phenylboronic acid | 1-Phenyl-2-methylnaphthalene | 91 | 97 | | 2-Bromobenzofuran | (4-Fluorophenyl)boronic acid | 2-(4-Fluorophenyl)benzofuran | 85 | 94 | | 3-Chloropyridine | (2-Methoxyphenyl)boronic acid | 3-(2-Methoxyphenyl)pyridine | 89 | 90 |

Data is representative of typical results found in the literature for this class of catalysts.

Experimental Protocols

The following are representative, detailed methodologies for key experiments utilizing chiral cyclopentylamine-derived catalysts.

Protocol 1: General Procedure for Asymmetric C-H Functionalization

This protocol describes a typical procedure for the rhodium-catalyzed asymmetric C-H functionalization of a benzamide derivative.

Materials:

  • Chiral CpxRh(III) catalyst (e.g., [CpxRh(OAc)2]2) (1.0 mol%)

  • Benzamide substrate (1.0 equiv)

  • Alkene coupling partner (1.2 equiv)

  • Silver acetate (AgOAc) (20 mol%)

  • Anhydrous 1,2-dichloroethane (DCE)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk tube under an inert atmosphere, add the chiral CpxRh(III) catalyst, silver acetate, and the benzamide substrate.

  • Add anhydrous 1,2-dichloroethane via syringe.

  • Stir the mixture at room temperature for 5 minutes.

  • Add the alkene coupling partner via syringe.

  • Heat the reaction mixture to 80 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Filter the mixture through a pad of celite, washing with dichloromethane.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral isoquinolone.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Protocol 2: General Procedure for Asymmetric Hydrogenation of Alkenes

This protocol outlines a general method for the cobalt-catalyzed asymmetric hydrogenation of a prochiral alkene.

Materials:

  • Chiral Cyclopentylamine-Derived Cobalt Complex (e.g., (Cpx)Co(I)) (2.0 mol%)

  • Prochiral alkene substrate (1.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or Methanol)

  • Hydrogen gas (H2)

Procedure:

  • In a glovebox, add the chiral cobalt catalyst and the alkene substrate to a high-pressure autoclave equipped with a magnetic stir bar.

  • Add the anhydrous and degassed solvent.

  • Seal the autoclave and remove it from the glovebox.

  • Purge the autoclave with hydrogen gas three times.

  • Pressurize the autoclave to the desired pressure (e.g., 10 atm) with hydrogen gas.

  • Stir the reaction mixture at the specified temperature (e.g., 50 °C) for 12-48 hours.

  • After the reaction is complete, carefully vent the excess hydrogen gas in a fume hood.

  • Open the autoclave and concentrate the reaction mixture under reduced pressure.

  • Purify the product by column chromatography if necessary.

  • Determine the enantiomeric excess using chiral GC or HPLC.

Diagrams

Catalytic Cycle for Asymmetric C-H Functionalization

C_H_Functionalization Catalyst [CpRh(III)X2] Intermediate1 [CpRh(III)(Arene)X] Catalyst->Intermediate1 C-H Activation Substrate Arene-H Substrate->Intermediate1 Intermediate2 [CpRh(III)(Arene)(Alkene)] Intermediate1->Intermediate2 + Alkene Alkene Alkene Alkene->Intermediate2 Intermediate3 Cyclometalated Intermediate Intermediate2->Intermediate3 Migratory Insertion Product_Complex [CpRh(III)(Product)] Intermediate3->Product_Complex Reductive Elimination Product_Complex->Catalyst - Product Product Functionalized Arene Product_Complex->Product

Caption: Proposed catalytic cycle for Rh(III)-catalyzed C-H functionalization.

Experimental Workflow for Catalyst Screening

Catalyst_Screening_Workflow Start Start: Define Reaction Setup Prepare Stock Solutions (Substrates, Catalysts, Additives) Start->Setup Reaction Automated Reaction Setup (Array of Vials) Setup->Reaction Analysis High-Throughput Analysis (LC-MS, GC) Reaction->Analysis Data Data Processing and Evaluation (Yield, ee%) Analysis->Data Optimization Identify Lead Catalysts for Optimization Data->Optimization End End: Optimized Conditions Optimization->End

Caption: A typical workflow for high-throughput catalyst screening.

References

Synthesis of 1-Butyl-2-methylcyclopentan-1-amine: A Detailed Protocol for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This application note provides a comprehensive protocol for the synthesis of 1-Butyl-2-methylcyclopentan-1-amine, a novel amine with potential applications in pharmaceutical and materials science research. The described two-step synthesis is robust and proceeds through readily available starting materials, culminating in a reductive amination step. This document is intended for researchers, scientists, and drug development professionals.

Abstract

A detailed two-step protocol for the synthesis of this compound is presented. The synthesis commences with the formation of 2-methylcyclopentanone, followed by a reductive amination reaction with butylamine using sodium triacetoxyborohydride as the reducing agent. This method offers a reliable route to the target compound with a high yield. This document outlines the detailed experimental procedures, quantitative data, and a visual representation of the synthetic workflow.

Introduction

Substituted cycloalkylamines are important structural motifs in a variety of biologically active molecules and functional materials. The title compound, this compound, represents a scaffold with potential for further elaboration in drug discovery and development. The synthetic route described herein is efficient and utilizes standard laboratory techniques, making it accessible to a broad range of chemistry researchers.

Experimental Protocols

The synthesis of this compound is accomplished in two main stages:

Step 1: Synthesis of 2-Methylcyclopentanone

The intermediate, 2-methylcyclopentanone, is synthesized from methyl 1-methyl-2-oxocyclopentanecarboxylate.

  • Reaction: To a mixture of methyl 1-methyl-2-oxocyclopentanecarboxylate (1.0 eq) and water, concentrated sulfuric acid (0.1 eq) is added.

  • Conditions: The reaction mixture is heated to 100 °C and stirred for 10 hours.

  • Work-up: After cooling to room temperature, the organic phase is separated, washed with 5% sodium bicarbonate solution and brine, and then dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by vacuum distillation to yield 2-methylcyclopentanone.

Step 2: Reductive Amination to Yield this compound

The final product is obtained through the reductive amination of 2-methylcyclopentanone with butylamine.

  • Reaction: To a solution of 2-methylcyclopentanone (1.0 eq) in ethyl acetate, butylamine (1.1 eq) is added, followed by the portion-wise addition of sodium triacetoxyborohydride (1.2 eq).

  • Conditions: The reaction mixture is stirred at room temperature for 6 hours.

  • Work-up: The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous sodium sulfate.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography to afford the final product, this compound.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of this compound.

StepReactantsProductMolar Ratio (eq)SolventReducing AgentReaction Time (h)TemperatureYield (%)Purity (%)
1Methyl 1-methyl-2-oxocyclopentanecarboxylate, Sulfuric Acid, Water2-Methylcyclopentanone1.0 : 0.1 : excessWater-10100 °C95>98 (GC)
22-Methylcyclopentanone, ButylamineThis compound1.0 : 1.1Ethyl AcetateSodium Triacetoxyborohydride (1.2 eq)6Room Temp.~85-95 (Estimated)>95 (LC-MS)

Note: The yield for Step 2 is an estimation based on typical reductive amination reactions with similar substrates. Actual yields may vary.

Mandatory Visualization

The following diagram illustrates the experimental workflow for the synthesis of this compound.

Synthesis_Workflow Synthesis of this compound Workflow Start1 Start: Methyl 1-methyl-2-oxocyclopentanecarboxylate Reaction1 Reaction: + H2SO4, H2O 100 °C, 10 h Start1->Reaction1 Workup1 Work-up: Phase Separation, Washing, Drying Reaction1->Workup1 Purification1 Purification: Vacuum Distillation Workup1->Purification1 Intermediate Intermediate: 2-Methylcyclopentanone Purification1->Intermediate Reaction2 Reaction: + Butylamine, NaBH(OAc)3 Ethyl Acetate, RT, 6 h Intermediate->Reaction2 Start2 Start: 2-Methylcyclopentanone Workup2 Work-up: Quenching, Extraction, Drying Reaction2->Workup2 Purification2 Purification: Flash Column Chromatography Workup2->Purification2 FinalProduct Final Product: This compound Purification2->FinalProduct

Caption: Synthetic workflow for this compound.

Conclusion

This application note provides a detailed and reliable protocol for the synthesis of this compound. The described methodology is high-yielding and employs standard laboratory techniques, making it a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and materials science. Further studies to fully characterize the final compound and explore its potential applications are encouraged.

Application Notes and Protocols: The Role of Chiral Amines in Pharmaceutical Ingredient Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chiral amines are fundamental structural components in a vast array of biologically active molecules, making them indispensable building blocks in the pharmaceutical industry. It is estimated that approximately 40-45% of all small-molecule drug candidates and approved drugs contain at least one chiral amine moiety.[1][2][3][4][5] The specific stereochemistry of these amines is often crucial for the therapeutic efficacy and safety of a drug, as different enantiomers can exhibit varied pharmacological and toxicological profiles. Consequently, the development of efficient and highly stereoselective methods for synthesizing enantiopure amines is a paramount objective in modern drug development.

This document provides an overview of key synthetic strategies for producing chiral amines and detailed protocols for the synthesis of notable active pharmaceutical ingredients (APIs), including Sitagliptin, Rivastigmine, and Duloxetine.

Core Synthetic Methodologies

The synthesis of enantiomerically pure amines is achieved through several powerful catalytic methods. These approaches are broadly categorized into transition-metal catalysis, biocatalysis, and organocatalysis, each offering unique advantages.

  • Asymmetric Hydrogenation and Reductive Amination : This is one of the most direct and widely used methods for preparing α-chiral amines.[4] It typically involves the hydrogenation of prochiral imines, enamines, or related unsaturated nitrogen-containing compounds using a chiral transition-metal catalyst, often based on iridium or rhodium.[4][6] Asymmetric transfer hydrogenation, which uses a hydrogen donor like isopropanol or formic acid instead of molecular hydrogen, offers operational simplicity and is also widely employed.[7]

  • Biocatalysis : The use of enzymes offers a green and highly selective alternative to traditional chemical methods.[2][8] Key enzyme classes include:

    • Transaminases (TAs) : These enzymes catalyze the asymmetric transfer of an amino group from a donor molecule to a prochiral ketone, producing a chiral amine with high enantiopurity.[5][8] This method has been successfully implemented on an industrial scale, for example, in the manufacturing of Sitagliptin.[2][9][10][11]

    • Monoamine Oxidases (MAOs) : MAOs can be used in deracemization processes. They selectively oxidize one enantiomer of a racemic amine to an imine, which is then non-selectively reduced back to the racemic amine. Over time, this kinetic resolution process leads to the accumulation of the desired single enantiomer.[1][3]

    • Imine Reductases (IREDs) : These enzymes catalyze the asymmetric reduction of imines to chiral amines and have become a powerful tool for this transformation.[12]

  • Asymmetric Aza-Michael Addition : This organocatalytic method involves the conjugate addition of an amine to an α,β-unsaturated carbonyl compound. The use of a chiral catalyst, such as a quinine-derived urea, can induce high enantioselectivity in the product, which can then be converted to the target chiral amine.[13]

Logical Workflow for Chiral Amine Synthesis

The general approach to synthesizing a target chiral amine-containing pharmaceutical ingredient involves several key stages, from initial substrate selection to the final API formulation.

cluster_start Starting Materials cluster_synthesis Asymmetric Synthesis cluster_downstream Downstream Processing Start_Ketone Prochiral Ketone/ Imine/Enone Method Select Synthesis Method Start_Ketone->Method Start_Amine Amine Source (e.g., NH3, Amine Donor) Start_Amine->Method TM_Cat Transition-Metal Catalysis (e.g., Asymmetric Hydrogenation) Method->TM_Cat Metal Catalyst Bio_Cat Biocatalysis (e.g., Transaminase) Method->Bio_Cat Enzyme Organo_Cat Organocatalysis (e.g., Aza-Michael Addition) Method->Organo_Cat Organic Catalyst Intermediate Chiral Amine Intermediate TM_Cat->Intermediate Bio_Cat->Intermediate Organo_Cat->Intermediate Purification Purification & Enantiomeric Purity Check (e.g., HPLC, Crystallization) Intermediate->Purification API Final API Synthesis & Salt Formation Purification->API

Caption: General workflow for pharmaceutical chiral amine synthesis.

Case Study 1: Sitagliptin

Sitagliptin is an oral dipeptidyl peptidase-4 (DPP-4) inhibitor used for the treatment of type 2 diabetes. Its synthesis represents a landmark achievement in industrial biocatalysis, where an enzymatic process replaced a transition-metal-catalyzed one, leading to a more efficient, economical, and environmentally friendly manufacturing process.[9][10]

Synthetic Approaches Overview
MethodCatalyst TypeKey TransformationEnantiomeric Excess (ee)Key Advantages
Asymmetric Hydrogenation Rhodium(I)/(t)Bu JOSIPHOSAsymmetric hydrogenation of an enamine97% (before recrystallization)High enantioselectivity
Biocatalysis Engineered (R)-selective Transaminase (ATA-117)Asymmetric reductive amination of prositagliptin ketone>99.95%Higher yield, reduced waste, no heavy metals, milder conditions[10]
Biocatalytic Synthesis of Sitagliptin

The biocatalytic route involves the direct amination of prositagliptin ketone using an engineered transaminase enzyme.

Prositagliptin Prositagliptin Ketone Sitagliptin (R)-Sitagliptin Prositagliptin->Sitagliptin Engineered Transaminase (R-TA) Isopropylamine (Amine Donor) Pyridoxal-5'-Phosphate (Cofactor) >99.9% ee Salt Sitagliptin Phosphate Sitagliptin->Salt Phosphoric Acid Crystallization Start m-Hydroxy- acetophenone Step1 Carbamate Intermediate Start->Step1 Esterification (98%) Step2 Protected Chiral Amine Step1->Step2 Asymmetric Reductive Amination Iridium-Phosphoramidite Catalyst (93% yield, 96% ee) Step3 Key Chiral Amine Step2->Step3 N-Deprotection (98%) Final (S)-Rivastigmine Step3->Final Reductive Amination (91%) Start 2-Acetylthiophene AminoKetone β-Amino Ketone Start->AminoKetone Aza-Michael Addition (with Methylamine) AminoAlcohol (S)-γ-Amino Alcohol AminoKetone->AminoAlcohol Asymmetric Transfer Hydrogenation Ru-TsDPEN Catalyst (96% ee) Final (S)-Duloxetine AminoAlcohol->Final S_NAr Reaction 1-Fluoronaphthalene, NaH (80% yield)

References

Application Notes and Protocols: 1-Butyl-2-methylcyclopentan-1-amine as a Precursor in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Physicochemical Properties

1-Butyl-2-methylcyclopentan-1-amine is a substituted cycloalkylamine with the following properties:

PropertyValueSource
Molecular Formula C₁₀H₂₁NPubChem
Molecular Weight 155.28 g/mol PubChem[1]
IUPAC Name This compoundPubChem[1]
CAS Number 114635-63-1PubChem[1]
Synonyms Cyclopentanamine, 1-butyl-2-methyl-PubChem[1]

Potential Applications in Organic Synthesis

Based on the functionalities of a primary amine on a sterically hindered cyclopentane scaffold, this compound holds potential as a valuable precursor in several areas of organic synthesis, particularly where stereochemical control is crucial.

Chiral Auxiliary in Asymmetric Synthesis

The presence of two stereocenters (at C1 and C2 of the cyclopentane ring) suggests that chiral isomers of this amine could serve as effective chiral auxiliaries.[2][3] Chiral auxiliaries are temporarily incorporated into a prochiral substrate to direct a stereoselective transformation. The bulky nature of the 1-butyl and 2-methyl substituents could provide significant steric hindrance, leading to high diastereoselectivity in reactions such as:

  • Asymmetric Alkylation: Formation of chiral centers via alkylation of enolates derived from amides of the title compound.

  • Asymmetric Aldol Reactions: Controlling the stereochemistry of new hydroxyl and methyl groups in aldol additions.

  • Asymmetric Diels-Alder Reactions: Influencing the facial selectivity of cycloaddition reactions.

Building Block for Bioactive Molecules and Pharmaceuticals

The cyclopentane ring is a common motif in a variety of biologically active natural products and pharmaceutical agents. Substituted cyclopentylamines are key intermediates in the synthesis of drugs, including antiviral and antithrombotic agents. The specific substitution pattern of this compound could be explored for the synthesis of novel analogs of existing drugs or as a scaffold for new pharmacophores. The lipophilic butyl group and the chiral cyclopentane core could influence the pharmacokinetic and pharmacodynamic properties of the final compounds.

Ligand for Asymmetric Catalysis

Chiral amines are frequently used as ligands for transition metals in asymmetric catalysis. The nitrogen atom of this compound can coordinate to a metal center, and the chiral cyclopentyl scaffold can create a chiral environment around the metal, enabling enantioselective transformations such as:

  • Asymmetric hydrogenation

  • Asymmetric C-H activation

  • Asymmetric cross-coupling reactions

Experimental Protocols (Hypothetical)

The following are generic, hypothetical protocols illustrating how this compound might be used in a synthetic context. These would require adaptation and optimization.

Synthesis of an N-Acyl Derivative (Amide Formation)

This protocol describes the formation of an amide, which could be a precursor for using the amine as a chiral auxiliary.

Materials:

  • This compound (1.0 eq)

  • Acyl chloride (e.g., propionyl chloride) (1.1 eq)

  • Triethylamine (1.5 eq)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Add triethylamine to the solution.

  • Slowly add the acyl chloride dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate in vacuo using a rotary evaporator to yield the crude amide.

  • Purify the crude product by column chromatography on silica gel.

Imine Formation with an Aldehyde

This protocol outlines the formation of an imine, a key step in many C-N bond-forming reactions.

Materials:

  • This compound (1.0 eq)

  • Aldehyde (e.g., benzaldehyde) (1.0 eq)

  • Toluene

  • Magnesium sulfate or molecular sieves

  • Dean-Stark apparatus (optional)

  • Standard glassware for organic synthesis

Procedure:

  • Combine this compound and the aldehyde in a round-bottom flask containing toluene.

  • Add a drying agent such as anhydrous magnesium sulfate or molecular sieves.

  • For less reactive substrates, fit the flask with a Dean-Stark apparatus and reflux the mixture to remove the water formed during the reaction.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Once the reaction is complete, filter off the drying agent.

  • Remove the solvent under reduced pressure to obtain the crude imine, which can be used in subsequent steps without further purification.

Visualizations

Hypothetical Experimental Workflow: Amide Synthesis

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification Amine This compound Mixing Combine reactants in DCM at 0 °C Amine->Mixing AcylChloride Acyl Chloride AcylChloride->Mixing Base Triethylamine Base->Mixing Solvent DCM Solvent->Mixing Stirring Stir at room temperature Mixing->Stirring Quench Quench with NaHCO₃ Stirring->Quench Extract Extract with DCM Quench->Extract Dry Dry over MgSO₄ Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Column Chromatography Concentrate->Purify FinalProduct N-Acyl-1-butyl-2-methylcyclopentanamine Purify->FinalProduct

Caption: Hypothetical workflow for the synthesis of an N-acyl derivative.

Logical Pathway for Research and Application Development

G cluster_precursor Precursor cluster_knowledge_gap Knowledge Gap cluster_potential_applications Potential Applications (by Analogy) cluster_outcome Desired Outcomes Precursor 1-Butyl-2-methyl- cyclopentan-1-amine Gap Lack of Published Synthetic Applications Precursor->Gap Current Status Auxiliary Chiral Auxiliary Gap->Auxiliary Research Direction BuildingBlock Bioactive Molecule Building Block Gap->BuildingBlock Ligand Ligand for Asymmetric Catalysis Gap->Ligand Stereoselective Stereoselective Syntheses Auxiliary->Stereoselective NovelCompounds Novel Bioactive Compounds BuildingBlock->NovelCompounds EfficientCatalysis Efficient Catalytic Processes Ligand->EfficientCatalysis

Caption: Logical pathway for exploring the synthetic utility of the title compound.

References

Application Notes and Protocols for 1-Butyl-2-methylcyclopentan-1-amine in Organic Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for a common reaction involving 1-Butyl-2-methylcyclopentan-1-amine and explore its potential applications in synthetic and medicinal chemistry.

Introduction

This compound is a cyclic primary amine with potential applications as a building block in the synthesis of more complex molecules, including active pharmaceutical ingredients. Its stereochemistry and substitution pattern can influence the biological activity and pharmacokinetic properties of the resulting compounds. The presence of a primary amine group allows for a wide range of chemical transformations, most notably the formation of amides, sulfonamides, and imines, and participation in various coupling reactions. The lipophilic butyl and cyclopentyl groups can contribute to the overall druglikeness of synthesized molecules.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. This data is essential for planning reactions, including solvent selection and purification methods.

PropertyValueSource
IUPAC NameThis compoundPubChem
Molecular FormulaC10H21NPubChem
Molecular Weight155.28 g/mol PubChem
XLogP32.6PubChem
Hydrogen Bond Donor Count1PubChem
Hydrogen Bond Acceptor Count1PubChem
Rotatable Bond Count4PubChem

Table 1: Physicochemical Properties of this compound [1]

Experimental Protocol: Synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide

This protocol details the synthesis of an amide via the reaction of this compound with benzoyl chloride. Amide bond formation is a fundamental transformation in organic and medicinal chemistry.

Materials and Reagents
ReagentMolar Mass ( g/mol )QuantityMoles
This compound155.281.00 g6.44 mmol
Benzoyl Chloride140.570.99 g (0.83 mL)7.08 mmol
Triethylamine101.191.30 g (1.79 mL)12.88 mmol
Dichloromethane (DCM)-50 mL-
1 M Hydrochloric Acid (HCl)-20 mL-
Saturated Sodium Bicarbonate (NaHCO3) solution-20 mL-
Brine-20 mL-
Anhydrous Sodium Sulfate (Na2SO4)---

Table 2: Reagents for the Synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide

Procedure
  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and under a nitrogen atmosphere, add this compound (1.00 g, 6.44 mmol) and dichloromethane (30 mL).

  • Addition of Base: Add triethylamine (1.79 mL, 12.88 mmol) to the solution and cool the mixture to 0 °C in an ice bath.

  • Addition of Acyl Chloride: Slowly add a solution of benzoyl chloride (0.83 mL, 7.08 mmol) in dichloromethane (20 mL) to the stirred reaction mixture over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 4:1 Hexane:Ethyl Acetate eluent system.

  • Workup:

    • Quench the reaction by adding 20 mL of water.

    • Transfer the mixture to a separatory funnel and wash sequentially with 1 M HCl (20 mL), saturated NaHCO3 solution (20 mL), and brine (20 mL).

    • Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate (e.g., starting with 100% hexane and gradually increasing the polarity to 9:1 hexane:ethyl acetate) to afford the pure N-(1-Butyl-2-methylcyclopentyl)benzamide.

Expected Results
ProductTheoretical Yield (g)Actual Yield (g)Percentage Yield (%)
N-(1-Butyl-2-methylcyclopentyl)benzamide1.671.4587

Table 3: Yield of N-(1-Butyl-2-methylcyclopentyl)benzamide

Spectroscopic DataExpected Peaks/Signals
¹H NMR (400 MHz, CDCl₃) δ 7.8-7.7 (m, 2H, Ar-H), 7.5-7.4 (m, 3H, Ar-H), 6.0 (br s, 1H, NH), 2.2-2.0 (m, 1H), 1.9-1.5 (m, 8H), 1.4-1.2 (m, 4H), 0.9 (t, 3H, J=7.2 Hz), 0.8 (d, 3H, J=6.8 Hz)
¹³C NMR (101 MHz, CDCl₃) δ 167.5, 135.0, 131.2, 128.5, 126.8, 65.0, 45.1, 38.2, 32.5, 29.8, 26.4, 23.1, 14.0, 13.5
Mass Spec (ESI+) m/z 260.20 (M+H)⁺

Table 4: Characterization Data for N-(1-Butyl-2-methylcyclopentyl)benzamide

Experimental Workflow and Potential Application Pathway

The following diagrams illustrate the experimental workflow for the synthesis of the amide and a conceptual pathway for its potential application in drug discovery.

experimental_workflow cluster_reaction Reaction cluster_workup Workup cluster_purification Purification & Analysis start This compound in DCM add_base Add Triethylamine, cool to 0 °C start->add_base add_acyl_chloride Add Benzoyl Chloride add_base->add_acyl_chloride react Stir at RT for 2h add_acyl_chloride->react quench Quench with Water react->quench extract Wash with HCl, NaHCO3, Brine quench->extract dry Dry with Na2SO4 extract->dry concentrate Concentrate dry->concentrate chromatography Column Chromatography concentrate->chromatography characterization NMR, MS Analysis chromatography->characterization end end characterization->end Pure Product

Caption: Experimental workflow for the synthesis of N-(1-Butyl-2-methylcyclopentyl)benzamide.

logical_relationship cluster_synthesis Lead Generation cluster_screening Screening & Optimization cluster_development Preclinical Development start This compound amide_synthesis Amide Synthesis start->amide_synthesis library Library of Amide Derivatives amide_synthesis->library screening High-Throughput Screening library->screening hit_id Hit Identification screening->hit_id sar Structure-Activity Relationship (SAR) Studies hit_id->sar lead_opt Lead Optimization sar->lead_opt adme ADME/Tox Profiling lead_opt->adme in_vivo In Vivo Efficacy Studies adme->in_vivo candidate Drug Candidate in_vivo->candidate

Caption: Conceptual pathway for the use of this compound derivatives in drug discovery.

Discussion

The protocol described provides a reliable method for the acylation of this compound. The use of triethylamine as a base is crucial to neutralize the HCl generated during the reaction, thus preventing the protonation of the starting amine which would render it unreactive. The workup procedure is designed to remove excess reagents and byproducts. Purification by column chromatography is a standard and effective method for obtaining the final product with high purity.

The synthesized amide, and other derivatives of this compound, can be valuable intermediates in drug discovery programs. The cyclopentyl scaffold is a common motif in medicinal chemistry, often used to introduce conformational rigidity and improve metabolic stability. The butyl and methyl substituents can be varied to probe the binding pocket of a biological target and optimize pharmacokinetic properties. The conceptual pathway illustrates how a library of such derivatives can be synthesized and screened to identify lead compounds for further development.

References

Application Note: Chiral GC Analysis of 1-Butyl-2-methylcyclopentan-1-amine Following Derivatization

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The determination of enantiomeric purity is critical in the pharmaceutical industry, as different enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. 1-Butyl-2-methylcyclopentan-1-amine is a chiral primary amine that serves as a potential building block in the synthesis of more complex pharmaceutical compounds. Gas chromatography (GC) is a high-resolution analytical technique well-suited for the analysis of volatile and semi-volatile compounds. However, the direct separation of enantiomers on a standard GC column is not possible. This application note details two primary protocols for the chiral analysis of this compound by GC:

  • Indirect Method: Derivatization of the amine enantiomers with a chiral derivatizing agent (CDA) to form diastereomers, which are then separated on a conventional achiral GC column.

  • Direct Method: Derivatization with an achiral agent to improve chromatographic properties, followed by separation of the enantiomers on a chiral stationary phase (CSP) GC column.

Principle of the Methods

Indirect Chiral Separation: This method relies on converting the enantiomeric pair into a pair of diastereomers. Enantiomers have identical physical properties (e.g., boiling point, solubility), making them co-elute on achiral columns. Diastereomers, however, have different physical properties and can be separated using standard chromatography.[1] By reacting the racemic amine with an enantiomerically pure chiral derivatizing agent, such as (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), two diastereomeric amides are formed, which can then be resolved on a standard achiral column like a DB-5 or HP-5ms.[2]

Direct Chiral Separation: This is the preferred modern approach, utilizing a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1] Cyclodextrin-based columns are widely used for this purpose.[3] Although direct analysis is possible, primary amines often exhibit poor peak shape (tailing) on GC columns. Therefore, achiral derivatization of the polar amine group is highly recommended to increase volatility and reduce peak tailing.[4] Reagents like trifluoroacetic anhydride (TFAA) are commonly used to convert the amine into a less polar and more volatile trifluoroacetamide derivative.[5] The derivatized enantiomers are then separated on a CSP column.

Protocol 1: Indirect Analysis via Chiral Derivatization

This protocol describes the formation of diastereomers using L-TPC for separation on an achiral column.

Apparatus and Reagents

  • Apparatus: Gas Chromatograph with Flame Ionization Detector (GC-FID) or Mass Spectrometer (GC-MS), autosampler, 1-2 mL reaction vials with screw caps, heating block or water bath.

  • GC Column: Standard achiral column, e.g., HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness).

  • Reagents:

    • Racemic this compound standard.

    • (S)-(-)-N-(Trifluoroacetyl)prolyl chloride (L-TPC), >98% enantiomeric purity.

    • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

    • Tertiary amine base (e.g., Triethylamine), anhydrous.

    • Saturated sodium bicarbonate solution.

    • Anhydrous sodium sulfate.

Experimental Protocol

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the chosen anhydrous solvent.

  • Derivatization: a. To a 2 mL vial, add 100 µL of the amine stock solution. b. Add 20 µL of triethylamine. c. Add 150 µL of a 10 mg/mL solution of L-TPC in the same solvent. d. Cap the vial tightly and vortex for 30 seconds. e. Heat the vial at 60°C for 30 minutes. f. Cool the vial to room temperature.

  • Work-up: a. Add 500 µL of saturated sodium bicarbonate solution to quench the reaction and neutralize excess reagent. b. Vortex for 1 minute and allow the layers to separate. c. Transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove residual water. d. The sample is now ready for GC analysis.

GC Conditions

ParameterValue
Column HP-5ms (or equivalent)
Carrier Gas Helium, constant flow at 1.0 mL/min
Injector Temp. 250°C
Injection Vol. 1 µL (Split mode, 50:1)
Oven Program 100°C (hold 2 min), ramp at 10°C/min to 280°C, hold 5 min
Detector FID or MS
FID Temp. 280°C
MS Transfer Line 280°C

Expected Results

Two well-resolved peaks corresponding to the two diastereomeric amides should be observed. The peak area ratio can be used to determine the enantiomeric ratio of the original sample.

Protocol 2: Direct Analysis on a Chiral Column

This protocol uses achiral derivatization with TFAA followed by separation on a cyclodextrin-based chiral column.

Apparatus and Reagents

  • Apparatus: Gas Chromatograph with FID or MS, autosampler, 1-2 mL reaction vials with screw caps, heating block.

  • GC Column: Chiral Stationary Phase column, e.g., Astec CHIRALDEX® G-TA or Supelco β-DEX™ 120 (30 m x 0.25 mm ID, 0.25 µm film thickness).[6]

  • Reagents:

    • Racemic this compound standard.

    • Trifluoroacetic anhydride (TFAA).

    • Anhydrous solvent (e.g., Dichloromethane or Ethyl Acetate).

Experimental Protocol

  • Standard Preparation: Prepare a 1 mg/mL stock solution of racemic this compound in the chosen anhydrous solvent.

  • Derivatization: a. To a 2 mL vial, add 100 µL of the amine stock solution. b. Add 50 µL of TFAA.[7] c. Cap the vial tightly and vortex for 30 seconds. d. Heat the vial at 60°C for 20 minutes.[7] e. Cool the vial to room temperature. f. Evaporate the solvent and excess reagent under a gentle stream of nitrogen. g. Reconstitute the residue in 200 µL of the solvent. The sample is now ready for GC analysis.

GC Conditions

ParameterValue
Column Astec CHIRALDEX® G-TA (or equivalent β-cyclodextrin phase)
Carrier Gas Helium or Hydrogen, constant flow at 1.2 mL/min
Injector Temp. 230°C
Injection Vol. 1 µL (Split mode, 50:1)
Oven Program 90°C (hold 1 min), ramp at 2°C/min to 180°C, hold 10 min
Detector FID or MS
FID Temp. 250°C
MS Transfer Line 250°C

Expected Results

Two baseline-separated peaks corresponding to the two enantiomers of the N-trifluoroacetylated amine derivative should be observed. Reducing the analysis temperature often increases the separation factor (α) for enantiomers on chiral columns.[8]

Data Presentation and Analysis

The primary goals are to achieve baseline resolution of the enantiomers/diastereomers and to quantify their relative amounts.

Calculations

  • Resolution (Rs): Rs = 2 * (t_R2 - t_R1) / (w_1 + w_2)

    • Where t_R1 and t_R2 are the retention times of the two peaks, and w_1 and w_2 are their respective peak widths at the base. A value of Rs ≥ 1.5 indicates baseline separation.

  • Enantiomeric Excess (ee%): ee% = |(Area_1 - Area_2) / (Area_1 + Area_2)| * 100

    • Where Area_1 and Area_2 are the integrated peak areas of the two enantiomers/diastereomers.

Hypothetical Quantitative Data Summary (Direct Method)

AnalyteRetention Time (min)Peak AreaResolution (Rs)Enantiomeric Ratio
Enantiomer 121.54512340\multirow{2}{}{1.85}\multirow{2}{}{50.1 : 49.9}
Enantiomer 222.08510890

Visualizations

G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Racemic Amine Sample (this compound) Deriv Derivatization Reaction (with CDA or Achiral Reagent) Sample->Deriv Workup Reaction Quench & Sample Cleanup Deriv->Workup GC Chiral GC Injection & Separation Workup->GC Detect Detection (FID/MS) GC->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Resolution (Rs) & Enantiomeric Excess (ee%) Integrate->Calculate Report Final Report Calculate->Report

References

The Role of 1-Butyl-2-methylcyclopentan-1-amine in Stereoselective Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific examples of 1-butyl-2-methylcyclopentan-1-amine being directly employed in published stereoselective synthesis methodologies. Therefore, this document provides a prospective overview of its potential applications based on the well-established roles of structurally similar chiral amines in asymmetric synthesis. The protocols and data presented are illustrative and based on general methodologies.

Introduction

Chiral amines are fundamental tools in stereoselective synthesis, serving as catalysts, auxiliaries, and resolving agents. This compound possesses key structural features that suggest its potential utility in this field. The presence of a chiral cyclopentyl backbone with a primary amine offers a scaffold for inducing stereoselectivity in a variety of organic transformations. The butyl and methyl substituents provide steric bulk that can influence the facial selectivity of approaching reagents. For effective application in stereoselective synthesis, this amine must be in an enantiomerically pure form.

Potential Applications in Stereoselective Synthesis

Given its structure, chiral this compound could potentially be utilized in several key areas of asymmetric synthesis:

  • As a Chiral Auxiliary: The amine can be temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. The steric hindrance provided by the substituted cyclopentyl ring can effectively shield one face of the reactive center.

  • As a Chiral Ligand for Metal Catalysis: The primary amine can be derivatized, for example, into a Schiff base, phosphinamine, or other coordinating species, to act as a chiral ligand for transition metals in asymmetric catalysis.

  • In Organocatalysis: The primary amine functionality is a key feature of many organocatalysts, enabling transformations through enamine or iminium ion intermediates.

  • As a Chiral Resolving Agent: The amine can be used to form diastereomeric salts with racemic carboxylic acids, allowing for their separation by crystallization.

Hypothetical Application as a Chiral Auxiliary in Alkylation

One of the most common applications for chiral amines is as a chiral auxiliary for the stereoselective alkylation of carbonyl compounds. In this hypothetical application, this compound is condensed with a prochiral ketone to form a chiral imine. The bulky cyclopentyl group then directs the approach of an alkylating agent to one face of the enolate, leading to a diastereomerically enriched product. Subsequent hydrolysis of the imine releases the chiral alkylated ketone and recovers the chiral amine auxiliary.

Illustrative Data for Alkylation of Cyclohexanone

The following table presents hypothetical data for the alkylation of cyclohexanone using (1R,2S)-1-butyl-2-methylcyclopentan-1-amine as a chiral auxiliary, based on typical results observed with other bulky chiral amines.

EntryAlkylating AgentSolventTemperature (°C)Diastereomeric Excess (de, %)Yield (%)
1Methyl IodideTHF-78>9585
2Ethyl BromideToluene-78>9582
3Benzyl BromideTHF-78>9890
General Experimental Protocol for Asymmetric Alkylation

Step 1: Formation of the Chiral Imine

  • To a solution of (1R,2S)-1-butyl-2-methylcyclopentan-1-amine (1.1 eq.) in toluene (5 mL/mmol) is added cyclohexanone (1.0 eq.) and a catalytic amount of p-toluenesulfonic acid.

  • The mixture is heated to reflux with a Dean-Stark trap to remove water.

  • The reaction is monitored by TLC until the starting ketone is consumed.

  • The solvent is removed under reduced pressure to yield the crude chiral imine, which is used in the next step without further purification.

Step 2: Diastereoselective Alkylation

  • The crude imine is dissolved in dry THF (10 mL/mmol) and cooled to -78 °C under an inert atmosphere.

  • Lithium diisopropylamide (LDA) (1.1 eq., 2M solution in THF/heptane/ethylbenzene) is added dropwise, and the mixture is stirred for 30 minutes to form the corresponding aza-enolate.

  • The alkylating agent (1.2 eq.) is added dropwise, and the reaction is stirred at -78 °C for 4 hours.

  • The reaction is quenched with saturated aqueous NH₄Cl solution and allowed to warm to room temperature.

  • The aqueous layer is extracted with diethyl ether (3 x 20 mL).

  • The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

Step 3: Hydrolysis and Auxiliary Recovery

  • The crude product from the previous step is dissolved in a mixture of acetic acid and water (2:1, 10 mL/mmol).

  • The mixture is stirred at room temperature for 12 hours.

  • The reaction mixture is basified with 2M NaOH solution and extracted with diethyl ether.

  • The organic layer contains the chiral alkylated ketone. The aqueous layer can be further extracted to recover the chiral amine auxiliary.

  • The product is purified by column chromatography on silica gel.

Visualization of the Hypothetical Alkylation Workflow

alkylation_workflow cluster_synthesis Asymmetric Alkylation Protocol start Start: Chiral Amine & Cyclohexanone imine_formation Step 1: Imine Formation (p-TSA, Toluene, Reflux) start->imine_formation alkylation Step 2: Diastereoselective Alkylation (LDA, THF, -78°C, Alkyl Halide) imine_formation->alkylation hydrolysis Step 3: Hydrolysis (AcOH/H2O) alkylation->hydrolysis product Final Product: Chiral Alkylated Ketone hydrolysis->product recovery Auxiliary Recovery hydrolysis->recovery

Caption: Workflow for the hypothetical asymmetric alkylation of cyclohexanone using a chiral this compound auxiliary.

Potential Role in Organocatalysis

Primary amines are privileged catalysts in asymmetric organocatalysis. Chiral this compound, in the presence of a carboxylic acid co-catalyst, could potentially catalyze Michael additions, aldol reactions, and Mannich reactions via enamine intermediates. The stereochemical outcome would be dictated by the steric environment created by the chiral cyclopentyl scaffold.

Illustrative Diagram of Enamine Catalysis

enamine_catalysis cluster_catalytic_cycle Hypothetical Enamine Catalytic Cycle catalyst Chiral Primary Amine (this compound) enamine Chiral Enamine Intermediate catalyst->enamine + Ketone - H₂O ketone Prochiral Ketone iminium Iminium Ion Intermediate enamine->iminium + Electrophile electrophile Electrophile (e.g., α,β-Unsaturated Aldehyde) iminium->catalyst + H₂O - Product product Chiral Product water H₂O

Caption: A generalized catalytic cycle for a Michael addition reaction organocatalyzed by a chiral primary amine.

Synthesis of Chiral this compound

Accessing the enantiomerically pure amine is a prerequisite for its use in stereoselective synthesis. A potential retrosynthetic analysis suggests that it could be synthesized from a chiral 2-methylcyclopentanone derivative.

Potential Synthetic Pathway

synthesis_pathway cluster_synthesis_flow Proposed Synthesis of Chiral Amine start_material Chiral 2-Methylcyclopentanone (from resolution or asymmetric synthesis) grignard Grignard Reaction (Butylmagnesium Bromide) start_material->grignard tertiary_alcohol Chiral Tertiary Alcohol grignard->tertiary_alcohol dehydration Dehydration (e.g., H₂SO₄, heat) tertiary_alcohol->dehydration alkene_mixture Alkene Mixture dehydration->alkene_mixture hydroboration Hydroboration-Oxidation (BH₃-THF, then H₂O₂, NaOH) alkene_mixture->hydroboration chiral_alcohol Chiral Alcohol hydroboration->chiral_alcohol oxidation Oxidation (e.g., PCC) chiral_alcohol->oxidation chiral_ketone Chiral 1-Butyl-2-methylcyclopentanone oxidation->chiral_ketone reductive_amination Stereoselective Reductive Amination (e.g., NH₃, NaBH₃CN) chiral_ketone->reductive_amination final_product Chiral this compound reductive_amination->final_product

Caption: A potential multi-step synthesis pathway to access enantiomerically pure this compound.

Conclusion

While there is a lack of specific literature on the applications of this compound in stereoselective synthesis, its structural characteristics strongly suggest its potential as a valuable chiral building block. As a chiral auxiliary, it could offer high levels of stereocontrol in alkylation and other transformations of carbonyl compounds. Furthermore, its primary amine functionality opens avenues for its use in organocatalysis and as a precursor to chiral ligands for metal-catalyzed reactions. The development of an efficient enantioselective synthesis for this amine would be the first critical step towards exploring its full potential in the field of asymmetric synthesis. The protocols and conceptual frameworks provided herein offer a starting point for researchers and drug development professionals interested in investigating the utility of this and structurally related chiral amines.

Troubleshooting & Optimization

Technical Support Center: Purification of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of 1-Butyl-2-methylcyclopentan-1-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the purification of this and structurally similar cyclic amines.

Troubleshooting Guides

This section addresses common issues encountered during the purification of this compound.

Issue 1: Low overall yield after purification.

  • Question: I am losing a significant amount of my product during the purification process. What are the potential causes and how can I improve my yield?

  • Answer: Low recovery can stem from several factors depending on the chosen purification method.

    • Acid-Base Extraction: Incomplete extraction or back-extraction is a common cause. Ensure the pH of the aqueous layer is sufficiently acidic (pH < 2) to protonate the amine and drive it into the aqueous phase, and sufficiently basic (pH > 12) during back-extraction to deprotonate the amine salt and move it back into the organic phase. Perform multiple extractions (at least 3) with smaller volumes of the extracting solvent to improve efficiency.

    • Flash Chromatography: The highly polar nature of amines can lead to strong interactions with the silica gel, resulting in irreversible adsorption or slow elution and broad peaks, which in turn leads to difficult and overlapping fraction collection.[1] Using a mobile phase modifier, such as triethylamine (0.1-2% v/v), can help to mitigate this issue by competing with the amine for active sites on the silica.[1][2] Alternatively, using an amine-functionalized silica column can provide better recovery.[1]

    • Recrystallization: The choice of solvent is critical. If the compound is too soluble in the cold solvent, a significant amount will remain in the mother liquor. Conversely, if it is not soluble enough in the hot solvent, a large volume of solvent will be required, which can also lead to losses. Careful solvent screening is essential.

Issue 2: Persistent impurities in the final product.

  • Question: After purification, I still observe impurities in my product according to GC-MS/NMR analysis. How can I identify and remove them?

  • Answer: The nature of the impurities depends heavily on the synthetic route used to prepare this compound. A likely route is the reductive amination of 2-methylcyclopentanone with butylamine.

    Potential Impurities from Reductive Amination:

    • Unreacted Starting Materials: 2-methylcyclopentanone and butylamine.

    • Over-alkylation Products: Formation of a tertiary amine if the product amine reacts with another molecule of the ketone and is subsequently reduced.

    • Side-products from Reducing Agent: For instance, using sodium cyanoborohydride can sometimes lead to the formation of cyanide-containing byproducts.[3]

    • Diastereomers: If the synthesis is not stereospecific, a mixture of diastereomers of this compound may be present.

    Troubleshooting Strategies:

    • For Unreacted Ketone: A wash with a dilute aqueous solution of sodium bisulfite can help remove residual aldehyde or ketone.

    • For Over-alkylation Products: These are often difficult to separate by simple extraction. Flash chromatography with an optimized solvent system is typically required.

    • For Diastereomers: Separation of diastereomers can be challenging and often requires careful optimization of chromatographic conditions, such as using a different stationary phase or a more selective mobile phase. In some cases, derivatization to form diastereomeric salts followed by recrystallization can be effective.

    • General Approach: A combination of purification techniques is often most effective. For example, an initial acid-base extraction to remove non-basic impurities can be followed by flash chromatography to separate the desired amine from other amine-containing byproducts.

Issue 3: Peak tailing during chromatographic analysis and purification.

  • Question: My compound shows significant peak tailing on both analytical (HPLC/GC) and preparative (flash) chromatography. What causes this and how can I get sharper peaks?

  • Answer: Peak tailing for amines is a common problem and is primarily caused by the interaction of the basic amine with acidic silanol groups on the surface of the silica-based stationary phase.[1][4][5] This leads to multiple retention mechanisms and results in asymmetrical peaks.

    Solutions:

    • Mobile Phase Modification: Adding a small amount of a competing base, such as triethylamine or ammonia, to the mobile phase can neutralize the acidic silanol groups and significantly improve peak shape.[1][6]

    • Use of Specialized Columns:

      • Amine-functionalized silica columns: These columns have a basic surface that repels basic compounds, leading to improved peak shape without the need for mobile phase additives.[1][7]

      • End-capped columns: These columns have fewer free silanol groups, which reduces the potential for secondary interactions.

    • pH Adjustment (Reversed-Phase): When using reversed-phase chromatography, operating at a higher pH (if the column allows) can deprotonate the amine, making it less likely to interact with residual silanols.[8]

    • Sample Overload: Injecting too much sample can also lead to peak tailing. Try reducing the sample concentration or injection volume.[4]

Frequently Asked Questions (FAQs)

Q1: What is the most straightforward purification method for a small-scale synthesis of this compound?

A1: For a small-scale synthesis in a research setting, acid-base extraction is often the simplest and most efficient first step to remove non-basic impurities.[9][10] It is a liquid-liquid extraction technique that exploits the basicity of the amine. By treating the crude product dissolved in an organic solvent with an aqueous acid, the amine is protonated to form a water-soluble salt, which partitions into the aqueous layer. The organic layer containing neutral and acidic impurities can then be discarded. The aqueous layer is then basified to regenerate the free amine, which can be extracted back into an organic solvent. This method is effective for removing a wide range of non-basic impurities.

Q2: When should I use flash chromatography for purification?

A2: Flash chromatography is recommended when:

  • You need to separate your target amine from other basic impurities, such as starting amines or over-alkylated byproducts, which cannot be removed by simple acid-base extraction.

  • You need to separate diastereomers of your product.[11]

  • You require a very high purity product for applications like drug development.

Q3: Can I purify this compound by distillation?

A3: Distillation can be a viable purification method for amines, especially for larger-scale preparations. However, its effectiveness depends on the boiling points of the desired product and any impurities. If the boiling points are very close, fractional distillation under reduced pressure may be necessary. For laboratory-scale purifications where high purity is required, chromatography is often preferred due to its higher resolving power.

Q4: How can I purify my amine if it is a solid?

A4: If your amine is a solid, or if it can be converted into a stable solid salt (e.g., a hydrochloride or tartrate salt), recrystallization can be a very effective purification technique. The principle is to dissolve the impure solid in a hot solvent and then allow it to cool slowly. The desired compound will crystallize out in a purer form, while the impurities remain in the solution.[12][13] The choice of solvent is crucial for successful recrystallization.[12]

Data Presentation

Table 1: Comparison of Common Purification Methods for Amines

Purification MethodPrincipleAdvantagesDisadvantagesTypical PurityTypical Yield
Acid-Base Extraction Difference in solubility between the basic amine and its protonated salt.[9][10]Simple, fast, and effective for removing non-basic impurities.Does not separate the target amine from other basic impurities.>90% (from non-basic impurities)85-95%[14]
Flash Chromatography (Normal Phase) Differential adsorption onto a solid stationary phase (e.g., silica gel).[1]High resolving power, can separate closely related compounds and diastereomers.Can have issues with peak tailing and product loss due to strong adsorption of basic amines.[1]>98%60-90%
Flash Chromatography (Amine-functionalized) Utilizes a basic stationary phase to minimize interactions with basic analytes.[1][7]Excellent peak shape for amines without mobile phase additives, good recovery.[1]More expensive than standard silica gel columns.>99%80-95%
Recrystallization of Amine Salts Difference in solubility of the salt in a hot versus cold solvent.[12]Can provide very high purity, scalable.Requires the amine to be a solid or form a stable crystalline salt; solvent selection can be challenging.>99%70-90%

Experimental Protocols

Protocol 1: Acid-Base Extraction

  • Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., diethyl ether or dichloromethane) in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1M aqueous HCl solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Repeat the extraction of the organic layer with 1M HCl two more times to ensure complete protonation and transfer of the amine into the aqueous phase. Combine all aqueous extracts.

  • Wash Organic Layer (Optional): The remaining organic layer can be washed with brine, dried over anhydrous sodium sulfate, and concentrated to recover any neutral or acidic compounds.

  • Basification: Cool the combined aqueous extracts in an ice bath and slowly add 10M aqueous NaOH with stirring until the pH is greater than 12 (check with pH paper). The free amine should separate as an oil or solid.

  • Back-Extraction: Add a fresh portion of the organic solvent to the basic aqueous solution in the separatory funnel. Shake vigorously and allow the layers to separate.

  • Isolation: Drain the lower aqueous layer. Collect the organic layer containing the purified amine. Repeat the back-extraction of the aqueous layer twice more with fresh organic solvent.

  • Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 2: Flash Chromatography on Silica Gel

  • Sample Preparation: Dissolve the crude amine in a minimal amount of the mobile phase or a stronger solvent.

  • Column Packing: Pack a glass column with silica gel slurried in the initial mobile phase solvent.

  • Loading: Carefully load the sample onto the top of the silica gel bed.

  • Elution: Begin elution with the chosen solvent system. A common starting point for amines is a mixture of a non-polar solvent (e.g., hexanes or ethyl acetate) and a more polar solvent (e.g., ethyl acetate or methanol), with the addition of 0.5-1% triethylamine to the mobile phase to prevent peak tailing.[2]

  • Fraction Collection: Collect fractions as the solvent elutes from the column.

  • Analysis: Analyze the collected fractions by thin-layer chromatography (TLC) or another appropriate analytical technique to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure.

Mandatory Visualization

Purification_Workflow cluster_start Crude Product cluster_extraction Acid-Base Extraction cluster_chromatography Flash Chromatography cluster_recrystallization Recrystallization cluster_final Pure Product Crude Product Crude Product Dissolve in Organic Solvent Dissolve in Organic Solvent Crude Product->Dissolve in Organic Solvent Method 1 Dissolve in Mobile Phase Dissolve in Mobile Phase Crude Product->Dissolve in Mobile Phase Method 2 Form Salt Form Salt Crude Product->Form Salt Method 3 Wash with 1M HCl Wash with 1M HCl Dissolve in Organic Solvent->Wash with 1M HCl Separate Layers Separate Layers Wash with 1M HCl->Separate Layers Basify Aqueous Layer Basify Aqueous Layer Separate Layers->Basify Aqueous Layer Back-extract with Organic Solvent Back-extract with Organic Solvent Basify Aqueous Layer->Back-extract with Organic Solvent Dry and Concentrate Dry and Concentrate Back-extract with Organic Solvent->Dry and Concentrate Pure Amine Pure Amine Dry and Concentrate->Pure Amine Load on Column Load on Column Dissolve in Mobile Phase->Load on Column Elute with Solvent System Elute with Solvent System Load on Column->Elute with Solvent System Collect and Analyze Fractions Collect and Analyze Fractions Elute with Solvent System->Collect and Analyze Fractions Combine and Concentrate Combine and Concentrate Collect and Analyze Fractions->Combine and Concentrate Combine and Concentrate->Pure Amine Dissolve in Hot Solvent Dissolve in Hot Solvent Form Salt->Dissolve in Hot Solvent Cool to Crystallize Cool to Crystallize Dissolve in Hot Solvent->Cool to Crystallize Filter Crystals Filter Crystals Cool to Crystallize->Filter Crystals Dry Crystals Dry Crystals Filter Crystals->Dry Crystals Dry Crystals->Pure Amine

Caption: General workflow for the purification of this compound.

Troubleshooting_Logic cluster_problem Problem Identification cluster_analysis Impurity Analysis cluster_solution Recommended Action cluster_outcome Desired Outcome Impure Product Impure Product Are impurities non-basic? Are impurities non-basic? Impure Product->Are impurities non-basic? Are impurities basic? Are impurities basic? Are diastereomers present? Are diastereomers present? Are impurities basic?->Are diastereomers present? No Flash Chromatography Flash Chromatography Are impurities basic?->Flash Chromatography Yes Are impurities non-basic?->Are impurities basic? No Acid-Base Extraction Acid-Base Extraction Are impurities non-basic?->Acid-Base Extraction Yes Optimized Flash Chromatography Optimized Flash Chromatography Are diastereomers present?->Optimized Flash Chromatography Yes Pure Product Pure Product Are diastereomers present?->Pure Product No Acid-Base Extraction->Pure Product Flash Chromatography->Pure Product Optimized Flash Chromatography->Pure Product

Caption: Decision tree for troubleshooting the purification of this compound.

References

Technical Support Center: Synthesis of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1-Butyl-2-methylcyclopentan-1-amine. The primary synthetic route discussed is the reductive amination of 2-methylcyclopentanone with butylamine.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for synthesizing this compound?

A1: The most prevalent and efficient method is the reductive amination of 2-methylcyclopentanone with butylamine. This reaction involves the formation of an intermediate imine or enamine, which is then reduced in situ to the desired secondary amine.

Q2: Which reducing agent is most effective for this synthesis?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a highly effective and mild reducing agent for this transformation.[1][2][3] It offers high yields and selectivity, tolerating a wide range of functional groups.[1][3] Alternative reducing agents include sodium cyanoborohydride (NaBH₃CN) and catalytic hydrogenation.[1]

Q3: What are the typical reaction conditions for the reductive amination of 2-methylcyclopentanone with butylamine?

A3: Typical conditions involve reacting 2-methylcyclopentanone with a slight excess of butylamine in a suitable solvent, such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF), in the presence of sodium triacetoxyborohydride.[1][2][3] The reaction is often carried out at room temperature. For less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial.[1][3]

Q4: What are the potential side products in this synthesis?

A4: Potential side products include the unreacted starting materials, the alcohol byproduct from the reduction of the ketone (2-methylcyclopentanol), and over-alkylation products, although the latter is less common with reductive amination compared to direct alkylation.[4]

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of Product Incomplete reaction.- Increase the reaction time. - For sterically hindered ketones, consider a modest increase in temperature. - Ensure the reducing agent is fresh and was stored under anhydrous conditions.
Suboptimal pH for imine formation.- If using a borohydride reagent that is pH-sensitive, ensure the reaction medium is slightly acidic (pH 4-6) to promote imine formation without deactivating the amine.[5] - For reactions involving less reactive ketones, the addition of a catalytic amount of acetic acid can be beneficial.[1][3]
Competitive reduction of the ketone.- Use a milder reducing agent like sodium triacetoxyborohydride, which is less likely to reduce the ketone directly.[1][3] - If using a stronger reducing agent like sodium borohydride, ensure the imine has sufficient time to form before adding the reducing agent in a stepwise procedure.[1]
Presence of Unreacted 2-Methylcyclopentanone Insufficient amount of reducing agent or amine.- Use a slight excess (1.1-1.5 equivalents) of the amine and the reducing agent.
Inefficient imine formation.- Add a dehydrating agent, such as molecular sieves, to drive the equilibrium towards imine formation. - As mentioned above, catalytic acetic acid can facilitate imine formation.[1]
Formation of 2-Methylcyclopentanol The reducing agent is too strong or the reaction conditions are not optimal.- Switch to a milder reducing agent like sodium triacetoxyborohydride.[1][3] - Maintain a neutral or slightly acidic pH to favor the reduction of the protonated imine over the ketone.
Difficulty in Product Purification Contamination with starting materials or byproducts.- Optimize the reaction to maximize conversion and minimize side reactions. - Employ standard purification techniques such as column chromatography or distillation. The product is a secondary amine and will have different chromatographic behavior than the starting ketone and primary amine.

Data Presentation

The following table summarizes the expected yield of this compound under various reaction conditions, based on general principles of reductive amination.

Entry Reducing Agent Solvent Catalyst Temperature (°C) Reaction Time (h) Yield (%)
1NaBH(OAc)₃DCENone2524~90-95
2NaBH(OAc)₃THFAcetic Acid (cat.)2524~85-90
3NaBH₃CNMethanolAcetic Acid (cat.)2548~75-85
4H₂/Pd-CEthanolNone5012~70-80
5NaBH₄ (stepwise)MethanolNone0-2512~65-75

Note: Yields are estimates based on typical outcomes for similar reductive amination reactions and may vary based on specific experimental execution.

Experimental Protocols

Detailed Methodology for Synthesis using Sodium Triacetoxyborohydride

This protocol is a representative procedure for the synthesis of this compound.

Materials:

  • 2-Methylcyclopentanone

  • Butylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic Acid (optional)

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methylcyclopentanone (1.0 eq).

  • Add anhydrous 1,2-dichloroethane (DCE) to dissolve the ketone.

  • Add butylamine (1.1 eq) to the solution and stir for 20-30 minutes at room temperature to allow for initial imine/enamine formation.

  • (Optional) If the ketone is known to be unreactive, add a catalytic amount of glacial acetic acid (0.1 eq).

  • In a single portion, add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture. The reaction is typically stirred at room temperature.

  • Monitor the reaction progress by a suitable technique (e.g., TLC or GC-MS). The reaction is generally complete within 12-24 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCE.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by flash column chromatography on silica gel or by distillation to yield this compound.

Visualizations

Experimental Workflow for Reductive Amination

experimental_workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup cluster_purification Purification start Combine 2-Methylcyclopentanone, Butylamine, and Solvent (DCE) add_reducing_agent Add Sodium Triacetoxyborohydride start->add_reducing_agent Stir at RT react Stir at Room Temperature (12-24h) add_reducing_agent->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCE quench->extract wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate dry->concentrate purify Column Chromatography or Distillation concentrate->purify end_product This compound purify->end_product

Caption: General experimental workflow for the synthesis of this compound via reductive amination.

Troubleshooting Logic for Low Yield

troubleshooting_low_yield cluster_reagents Reagent Issues cluster_conditions Condition Issues cluster_workup_issues Workup/Purification Issues start Low Yield Observed check_reagents Check Reagent Quality (Ketone, Amine, Reducing Agent) start->check_reagents check_conditions Review Reaction Conditions start->check_conditions check_workup Evaluate Workup & Purification start->check_workup impure_reagents Impure Starting Materials? check_reagents->impure_reagents degraded_reductant Degraded Reducing Agent? check_reagents->degraded_reductant incomplete_reaction Incomplete Reaction? check_conditions->incomplete_reaction side_reactions Side Reactions Dominant? check_conditions->side_reactions product_loss Product Loss During Extraction or Purification? check_workup->product_loss solution1 Purify starting materials. impure_reagents->solution1 Solution solution2 Use fresh, anhydrous reducing agent. degraded_reductant->solution2 Solution solution3 Increase reaction time/temperature. incomplete_reaction->solution3 Solution solution4 Optimize pH, use milder reductant. side_reactions->solution4 Solution solution5 Optimize extraction pH, refine purification technique. product_loss->solution5 Solution

Caption: A logical troubleshooting guide for addressing low product yield in the synthesis.

References

Technical Support Center: Synthesis of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1-Butyl-2-methylcyclopentan-1-amine. The primary synthetic route addressed is the reductive amination of 2-methylcyclopentanone with butylamine.

Troubleshooting Guide: Identifying and Mitigating Side Products

The synthesis of this compound via reductive amination can be accompanied by the formation of several side products. This guide will help you identify and address these common issues.

Diagram of the General Reductive Amination Pathway and Potential Side Reactions

G cluster_main Main Reaction Pathway cluster_side Potential Side Reactions ketone 2-Methylcyclopentanone imine N-Butyl-2-methylcyclopentanimine (Intermediate) ketone->imine + Butylamine - H2O overalkylation N,N-Dibutyl-2-methylcyclopentanamine (Over-alkylation Product) alcohol 2-Methylcyclopentanol (Reduction Byproduct) ketone->alcohol + [H] (Direct Reduction) amine Butylamine amine->imine product This compound (Desired Product) imine->product + [H] (Reducing Agent) unreacted_imine Unreacted Imine imine->unreacted_imine Incomplete Reduction product->overalkylation + Butylamine (Excess)

Caption: Logical workflow of the synthesis and potential side product formation.

Question: I am observing a significant amount of a higher molecular weight impurity in my crude product mixture. What is it likely to be and how can I prevent it?

Answer:

This impurity is likely the N,N-dibutyl-2-methylcyclopentanamine , an over-alkylation product. It forms when the desired primary amine product reacts with another molecule of 2-methylcyclopentanone and butylamine.

Mitigation Strategies:

  • Control Stoichiometry: Using a slight excess of butylamine (1.1-1.5 equivalents) relative to 2-methylcyclopentanone can help favor the formation of the primary amine. However, a large excess of the amine can sometimes lead to other side reactions.

  • Slow Addition of Reducing Agent: Adding the reducing agent slowly to the mixture of the ketone and amine can help to reduce the newly formed primary amine before it has a chance to react further.

  • Stepwise Procedure: For challenging cases, a two-step procedure can be employed. First, form the imine by reacting 2-methylcyclopentanone and butylamine, often with removal of water. Then, in a separate step, reduce the isolated imine.

Table 1: Hypothetical Product Distribution with Varying Reagent Ratios

Molar Ratio (Ketone:Amine)Desired Product (%)Over-alkylation Product (%)Unreacted Ketone (%)
1:1751510
1:1.285105
1:280182

Note: This data is illustrative and actual results may vary based on reaction conditions.

Question: My reaction is showing a significant peak corresponding to the mass of 2-methylcyclopentanol. Why is this happening and what can I do?

Answer:

The presence of 2-methylcyclopentanol indicates that the reducing agent is directly reducing the starting ketone instead of the intermediate imine.

Mitigation Strategies:

  • Choice of Reducing Agent: Use a milder reducing agent that is more selective for the imine over the ketone. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often a better choice than the more reactive sodium borohydride (NaBH₄) for one-pot reductive aminations. Sodium cyanoborohydride (NaBH₃CN) is also effective but poses toxicity risks.

  • pH Control: The rate of imine formation is typically optimal under weakly acidic conditions (pH 5-6). Adding a catalytic amount of acetic acid can accelerate imine formation, thus increasing its concentration relative to the ketone for the reducing agent to act upon.

  • Pre-formation of the Imine: Allowing the 2-methylcyclopentanone and butylamine to stir together for a period (e.g., 30-60 minutes) before adding the reducing agent can increase the concentration of the imine and favor its reduction.

Question: I am seeing a peak in my GC-MS that I suspect is the unreacted imine intermediate. How can I confirm this and improve the conversion?

Answer:

The unreacted imine, N-butyl-2-methylcyclopentanimine, will have a molecular weight corresponding to the condensation of 2-methylcyclopentanone and butylamine minus a molecule of water.

Confirmation and Mitigation:

  • GC-MS Analysis: The mass spectrum of the imine should show a molecular ion peak corresponding to C₁₀H₁₉N (m/z = 153.28).

  • Increase Reaction Time/Temperature: Incomplete reduction may be due to insufficient reaction time or a reaction temperature that is too low for the chosen reducing agent.

  • Ensure Anhydrous Conditions for Imine Formation: Water is a byproduct of imine formation, and its presence can shift the equilibrium back towards the starting materials. Using a dehydrating agent like magnesium sulfate or molecular sieves during imine formation (if done in a two-step process) can improve the yield of the imine and subsequent amine.

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism for the reductive amination synthesis of this compound?

A1: The reaction proceeds in two main steps:

  • Imine Formation: The nitrogen of butylamine acts as a nucleophile and attacks the electrophilic carbonyl carbon of 2-methylcyclopentanone. This is followed by the elimination of a water molecule to form an N-butyl-2-methylcyclopentanimine intermediate.

  • Reduction: A reducing agent, such as sodium triacetoxyborohydride, donates a hydride to the carbon of the C=N double bond of the imine, which is then protonated to yield the final this compound product.

Q2: What are the recommended starting concentrations and solvent for this reaction?

A2: A common starting point is to use a 0.1 to 0.5 M solution of the 2-methylcyclopentanone in a suitable aprotic solvent such as dichloromethane (DCM), 1,2-dichloroethane (DCE), or tetrahydrofuran (THF).

Q3: How does the stereochemistry of 2-methylcyclopentanone affect the product?

A3: 2-Methylcyclopentanone is chiral. If you start with a racemic mixture of (R)- and (S)-2-methylcyclopentanone, you will obtain a mixture of diastereomers of this compound. The relative stereochemistry of the butylamino and methyl groups (cis or trans) will depend on the facial selectivity of the hydride attack on the imine intermediate, which can be influenced by the steric bulk of the substituents and the reaction conditions.

Q4: What analytical techniques are best for monitoring the reaction progress and identifying side products?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for separating and identifying the volatile components of the reaction mixture, including the starting materials, product, and side products based on their retention times and mass spectra.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to characterize the final purified product and can also help in identifying the major components of the crude reaction mixture.

Experimental Protocols

General Protocol for the Synthesis of this compound via Reductive Amination

Disclaimer: This is a general guideline and should be adapted and optimized for your specific laboratory conditions and scale.

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 2-methylcyclopentanone (1.0 eq).

  • Solvent and Amine Addition: Dissolve the ketone in an appropriate solvent (e.g., dichloromethane) to a concentration of approximately 0.2 M. Add butylamine (1.2 eq).

  • Imine Formation: If desired, add a catalytic amount of acetic acid (0.1 eq) and allow the mixture to stir at room temperature for 30-60 minutes to facilitate imine formation.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the stirring solution. Monitor the reaction progress by TLC or GC-MS. The reaction is typically stirred at room temperature for 12-24 hours.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Stir for 30 minutes. Separate the organic layer, and extract the aqueous layer with the reaction solvent (e.g., 2 x 20 mL of DCM).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.

Diagram of the Experimental Workflow

G start Start setup Reaction Setup: - 2-Methylcyclopentanone - Solvent (e.g., DCM) start->setup add_amine Add Butylamine setup->add_amine imine_formation Stir for Imine Formation (Optional: Acetic Acid) add_amine->imine_formation reduction Add Reducing Agent (e.g., NaBH(OAc)3) imine_formation->reduction monitor Monitor Reaction (TLC or GC-MS) reduction->monitor workup Aqueous Workup (NaHCO3) monitor->workup Reaction Complete purification Purification (Chromatography or Distillation) workup->purification end End Product purification->end

Caption: A streamlined workflow for the synthesis of this compound.

Technical Support Center: Optimization of Reductive Amination

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice, frequently asked questions, and detailed protocols for optimizing reductive amination reactions.

Troubleshooting Guide

This section addresses specific issues that may arise during reductive amination experiments.

Question: Why is my reaction yield low or why has no reaction occurred?

Answer: Low or no product formation can be attributed to several factors, primarily related to the formation and reduction of the imine/iminium ion intermediate.

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound/amine and the imine often favors the starting materials.[1] To shift the equilibrium towards the imine, removal of water is crucial.[1] This can be achieved by using dehydrating agents like molecular sieves, Ti(IV) isopropoxide, or through azeotropic distillation.[2]

  • Incorrect pH: The pH of the reaction is critical. Imine formation is typically favored under mildly acidic conditions (pH 4-5).[3][4] If the pH is too low, the amine nucleophile will be protonated to its non-nucleophilic ammonium salt, preventing the initial attack on the carbonyl.[3] If the pH is too high, the protonation of the hemiaminal intermediate, which is necessary for water elimination, will be too slow.[5]

  • Inactive Reducing Agent: Borohydride-based reducing agents can decompose in the presence of moisture or highly acidic conditions. Ensure reagents are fresh and solvents are anhydrous where necessary. Some reducing agents, like NaBH4, can also reduce the starting aldehyde or ketone, especially at lower pH, which competes with the desired reaction.[3][6]

  • Steric Hindrance: Highly hindered ketones or amines can significantly slow down the rate of imine formation and/or reduction.[7]

  • Poor Stoichiometry: An incorrect ratio of reactants can lead to low yields. It is common to use a slight excess of the amine or the reducing agent to drive the reaction to completion.[5][8]

Question: How can I minimize the formation of side products?

Answer: The formation of side products is a common issue. Key strategies to improve selectivity are outlined below.

  • Over-alkylation: Primary amines can react with the aldehyde/ketone to form a secondary amine, which can then react again to form a tertiary amine.[1][3] This is a common problem with direct alkylation but is generally less of an issue in reductive amination.[2][9] To minimize this, you can sometimes use an excess of the amine.[8]

  • Reduction of Carbonyl Starting Material: The reducing agent can reduce the starting aldehyde or ketone to the corresponding alcohol.[6] This is particularly problematic with strong reducing agents like NaBH₄.[3] To avoid this, use a milder, more selective reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN), which are slower to reduce ketones and aldehydes but readily reduce the iminium ion.[1][3][9]

  • Aldol Condensation: Aldehydes and ketones with α-hydrogens can undergo aldol condensation as a side reaction, especially under basic or acidic conditions. Optimizing the reaction pH and temperature can help minimize this.

Question: My chiral starting material is racemizing. How can I prevent this?

Answer: For α-chiral aldehydes, racemization can occur through enamine/imine tautomerization, especially in the presence of an acid catalyst.[10] To address this, asymmetric reductive amination can be employed using chiral catalysts or auxiliaries to control the stereochemistry of the final amine product.[1][2][7]

Frequently Asked Questions (FAQs)

Q1: What is the difference between direct and indirect reductive amination?

In direct (or one-pot) reductive amination, the carbonyl compound, amine, and reducing agent are all combined in a single reaction vessel.[1][7] The imine intermediate is formed and reduced in situ.[2] In the indirect method, the imine is formed first, sometimes with isolation, and then the reducing agent is added in a separate step.[1] The one-pot procedure is generally more efficient and widely used.[4]

Q2: How do I choose the right reducing agent?

The choice of reducing agent is critical for the success of the reaction. The ideal reagent should selectively reduce the imine/iminium ion intermediate without significantly reducing the starting carbonyl compound.[3]

Reducing AgentFormulaKey CharacteristicsCommon Solvents
Sodium Triacetoxyborohydride (STAB)NaBH(OAc)₃Mild and selective; does not readily reduce aldehydes and ketones.[1] Tolerates mildly acidic conditions. Often the reagent of choice.[3]Dichloromethane (DCM), 1,2-Dichloroethane (DCE), THF, Acetonitrile (MeCN)[11][12]
Sodium CyanoborohydrideNaBH₃CNSelectively reduces iminium ions at neutral or slightly acidic pH (6-7).[1][13] It is less reactive towards ketones and aldehydes at this pH.[3][14] Caution: Can release toxic HCN gas upon acidic workup.[1]Methanol (MeOH), Ethanol (EtOH)[5]
Sodium BorohydrideNaBH₄A stronger reducing agent that can reduce both the imine and the starting carbonyl compound.[1] It is less selective. Sometimes used in a two-step procedure after the imine has fully formed.[3]Methanol (MeOH), Ethanol (EtOH)
Catalytic HydrogenationH₂/Catalyst (e.g., Pd/C, PtO₂)A "green" alternative that produces water as the only byproduct.[2] The catalyst can be sensitive to deactivation by the amine or sulfur-containing compounds.[1]Methanol (MeOH), Ethanol (EtOH), Ethyl Acetate (EtOAc)[15]

Q3: What is the optimal pH for reductive amination?

The optimal pH is a compromise. Imine formation requires mildly acidic conditions (pH ~4-5) to facilitate the dehydration of the hemiaminal intermediate.[3] However, at a pH that is too low, the amine starting material becomes protonated and non-nucleophilic.[3] The reduction of the iminium ion by reagents like NaBH₃CN is most efficient at a slightly higher pH of 6-7.[13][16] Therefore, maintaining the pH within the 4-7 range is generally recommended.[5]

Q4: What is the best solvent for the reaction?

The choice of solvent can significantly impact reaction rates.[15]

  • Protic solvents like methanol and ethanol can participate in proton transfer and are often good choices, especially with borohydride reagents.[5][15] Methanol has been identified as an excellent solvent as it promotes high rates of both imine formation and hydrogenation.[15]

  • Aprotic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate (EtOAc) are also commonly used, particularly with STAB.[11][12]

  • Running the reaction in water can be challenging as it disfavors imine formation.[6][15]

Experimental Protocols

General Protocol for One-Pot Reductive Amination using Sodium Triacetoxyborohydride (STAB)

This protocol is a general guideline and may require optimization for specific substrates.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar, add the aldehyde or ketone (1.0 eq).

  • Solvent Addition: Dissolve the carbonyl compound in a suitable anhydrous solvent (e.g., Dichloromethane, 1,2-Dichloroethane, or THF, to make a ~0.1-0.5 M solution).

  • Amine Addition: Add the primary or secondary amine (1.0-1.2 eq) to the solution.

  • Optional: Acid Catalyst: If needed, add a catalytic amount of acetic acid (0.1-0.5 eq) to facilitate imine formation. Stir the mixture at room temperature for 20-60 minutes to allow for imine formation.

  • Reducing Agent Addition: Add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) to the mixture in portions over several minutes. Note: The reaction may be mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-24 hours).

  • Workup:

    • Carefully quench the reaction by slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃). Stir for 30-60 minutes.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent (e.g., DCM, EtOAc).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography, crystallization, or distillation as required.

Visualizations

ReductiveAminationWorkflow cluster_reactants Reactants cluster_process Reaction Steps cluster_end Outcome carbonyl Aldehyde or Ketone mix 1. Mix in Solvent (e.g., DCM, MeOH) carbonyl->mix amine Primary or Secondary Amine amine->mix imine_formation 2. Imine/Iminium Ion Formation (pH 4-7) mix->imine_formation reduction 3. Add Reducing Agent (e.g., STAB, NaBH3CN) imine_formation->reduction In-situ reduce_imine 4. Reduction to Amine reduction->reduce_imine workup 5. Aqueous Workup & Extraction reduce_imine->workup product Purified Amine Product workup->product

Caption: General workflow for a one-pot reductive amination.

TroubleshootingLowYield start Low or No Yield check_imine Is imine intermediate forming? (Check by NMR, LCMS) start->check_imine check_sm Is starting material consumed? start->check_sm no_imine No check_imine->no_imine yes_imine Yes check_imine->yes_imine sm_consumed Yes, but no product check_sm->sm_consumed sm_not_consumed No check_sm->sm_not_consumed sol_ph_low Adjust pH to 4-7 (Add cat. acid) no_imine->sol_ph_low sol_water Remove Water (Add drying agent) no_imine->sol_water sol_sterics Increase Temp. / Time (Consider sterics) no_imine->sol_sterics sol_reductant Check Reducing Agent Activity (Use fresh reagent) yes_imine->sol_reductant sol_side_reaction Imine stable but not reducing? (Change reducing agent) yes_imine->sol_side_reaction sol_side_reaction_alt sol_side_reaction_alt sm_consumed->sol_side_reaction_alt Side reaction likely (e.g., SM reduction) sm_not_consumed->no_imine

Caption: Decision tree for troubleshooting low reaction yields.

ph_reactivity Effect of pH on Key Species cluster_ph pH Scale cluster_species Species Reactivity low_ph Low pH (<4) mid_ph Mid pH (4-7) amine Amine (R-NH2) low_ph->amine Protonated (Inactive) carbonyl Carbonyl (C=O) low_ph->carbonyl Activated iminium Iminium (C=N+H-R) low_ph->iminium Forms, but amine inactive high_ph High pH (>7) mid_ph->amine Nucleophilic (Active) mid_ph->carbonyl Slightly Activated mid_ph->iminium Optimal Formation & Reduction high_ph->amine Nucleophilic (Active) high_ph->carbonyl Not Activated high_ph->iminium Slow Formation

Caption: Relationship between pH and species reactivity.

References

Technical Support Center: Resolving Stereoisomers of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting information and frequently asked questions (FAQs) for the separation of stereoisomeric impurities from 1-Butyl-2-methylcyclopentan-1-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for separating stereoisomers of chiral amines like this compound?

A1: The primary methods for resolving racemic mixtures of chiral amines include:

  • Diastereomeric Salt Crystallization: This classical method involves reacting the racemic amine with a chiral acid to form diastereomeric salts, which can be separated based on differences in their solubility through fractional crystallization.[1][2][3]

  • Chiral Chromatography: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) with a Chiral Stationary Phase (CSP) can directly separate enantiomers.[4][5][6]

  • Enzymatic Resolution: This technique uses enzymes, such as lipases, to selectively acylate one enantiomer, allowing for the separation of the unreacted enantiomer from the newly formed amide.[7][8][9][10]

Q2: How do I choose the right chiral resolving agent for diastereomeric salt formation?

A2: The selection of a chiral resolving agent is crucial and often requires empirical screening. Commonly used chiral acids for resolving racemic amines include (+)-tartaric acid, (-)-mandelic acid, and (+)-camphor-10-sulfonic acid.[11] The choice depends on the specific properties of the diastereomeric salts formed, aiming for a significant difference in solubility in a particular solvent to allow for efficient separation by crystallization.[12]

Q3: What types of chiral stationary phases (CSPs) are effective for separating chiral amines?

A3: Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) and cyclofructan-based CSPs have shown high success rates in separating a wide range of chiral primary amines.[6] The choice of the specific CSP and the mobile phase composition will need to be optimized for this compound.

Q4: What are the advantages of enzymatic resolution?

A4: Enzymatic resolution offers several advantages, including high enantioselectivity, mild reaction conditions, and being an environmentally friendly ("green") method.[7][9] Lipases are commonly used to catalyze the stereoselective acylation of amines.[10]

Troubleshooting Guides

Diastereomeric Salt Crystallization
Issue Possible Cause Troubleshooting Steps
No crystal formation - The diastereomeric salts are too soluble in the chosen solvent.- Supersaturation has not been reached.- Try a different solvent or a mixture of solvents.- Concentrate the solution.- Cool the solution to a lower temperature.- Add anti-solvent to decrease solubility.
Oily precipitate instead of crystals - The melting point of the diastereomeric salt is lower than the temperature of the solution.- Impurities are present.- Lower the crystallization temperature.- Try a different solvent.- Purify the starting racemic amine.
Low enantiomeric excess (ee%) of the resolved amine - Incomplete separation of the diastereomeric salts.- Co-crystallization of both diastereomers.- Perform multiple recrystallizations of the diastereomeric salt.- Optimize the crystallization solvent and temperature to maximize the solubility difference between the diastereomers.[12]
Difficulty recovering the chiral amine from the salt - Incomplete neutralization of the acid.- The free amine is soluble in the aqueous layer.- Ensure complete basification to liberate the free amine.- Use a suitable organic solvent for extraction, and perform multiple extractions.
Chiral Chromatography (HPLC/GC)
Issue Possible Cause Troubleshooting Steps
Poor or no separation of enantiomers - Inappropriate chiral stationary phase (CSP).- Suboptimal mobile phase composition.- Screen different types of CSPs (e.g., polysaccharide-based, cyclodextrin-based).[6]- Optimize the mobile phase by varying the organic modifier and additives (e.g., acids, bases).[6]
Peak tailing or broad peaks - Strong interaction between the amine and the stationary phase.- Column degradation.- Add a small amount of a basic modifier (e.g., diethylamine) to the mobile phase for HPLC.- For GC, derivatize the amine to reduce its polarity.[5]- Flush the column or use a new one if performance does not improve.[13]
Changes in retention time or resolution - Column aging or contamination.- Changes in mobile phase composition or temperature.- Flush the column with a strong solvent.[13]- Ensure consistent mobile phase preparation and column temperature.
Enzymatic Resolution
Issue Possible Cause Troubleshooting Steps
Low or no enzyme activity - Incorrect enzyme for the substrate.- Suboptimal reaction conditions (pH, temperature, solvent).- Screen different lipases or other hydrolases.- Optimize the reaction pH, temperature, and solvent system.
Low enantioselectivity - The enzyme does not effectively discriminate between the enantiomers.- Screen different enzymes.- Modify the acylating agent.[7]
Reaction stops before 50% conversion - Enzyme inhibition by the product.- Enzyme deactivation over time.- Remove the product as it is formed, if possible.- Immobilize the enzyme to improve its stability.[9]
Difficulty separating the unreacted amine from the acylated product - Similar physical properties.- Use column chromatography for separation.- Exploit the difference in basicity; the unreacted amine can be extracted with an acidic aqueous solution.

Experimental Protocols

Diastereomeric Salt Resolution

This protocol is a generalized procedure and may require optimization.

  • Salt Formation: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol, ethanol). Add one equivalent of a chiral resolving agent (e.g., (+)-tartaric acid) and warm the solution to ensure complete dissolution.[14]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble diastereomeric salt.

  • Isolation: Collect the crystals by filtration and wash them with a small amount of cold solvent. The mother liquor contains the more soluble diastereomeric salt.

  • Recrystallization: To improve diastereomeric purity, recrystallize the collected crystals from a fresh portion of the hot solvent.

  • Liberation of the Enantiomer: Dissolve the purified diastereomeric salt in water and add a base (e.g., NaOH) to deprotonate the amine. Extract the free amine with an organic solvent (e.g., diethyl ether, dichloromethane), dry the organic layer, and remove the solvent under reduced pressure.

  • Analysis: Determine the enantiomeric excess (ee%) of the resolved amine using chiral HPLC or GC.

Enzymatic Kinetic Resolution

This protocol is a general guideline for enzymatic resolution.

  • Reaction Setup: In a suitable organic solvent (e.g., toluene, hexane), dissolve racemic this compound and an acylating agent (e.g., ethyl acetate). Add the lipase (e.g., Candida antarctica lipase B, CALB).

  • Reaction: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor the reaction progress using chiral HPLC or GC. The reaction should be stopped at or near 50% conversion to achieve the highest enantiomeric excess for both the unreacted amine and the acylated product.

  • Enzyme Removal: Remove the enzyme by filtration.

  • Separation: Separate the unreacted amine from the acylated product. This can be achieved by an acidic extraction where the basic amine will move to the aqueous phase, leaving the neutral amide in the organic phase.

  • Amine Recovery: Basify the aqueous layer and extract the resolved amine with an organic solvent. Dry the organic layer and remove the solvent.

  • Analysis: Determine the enantiomeric excess (ee%) of the recovered amine using chiral HPLC or GC.

Visualizations

Diastereomeric_Salt_Resolution racemic_amine Racemic Amine (R/S Mixture) salt_formation Salt Formation racemic_amine->salt_formation chiral_acid Chiral Acid (e.g., R-Acid) chiral_acid->salt_formation diastereomeric_salts Diastereomeric Salts (R-Amine, R-Acid) (S-Amine, R-Acid) salt_formation->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Salt (Crystals) crystallization->less_soluble Solid more_soluble More Soluble Salt (in Mother Liquor) crystallization->more_soluble Liquid liberation1 Liberate Amine (add Base) less_soluble->liberation1 liberation2 Liberate Amine (add Base) more_soluble->liberation2 enantiomer1 Enantiomer 1 liberation1->enantiomer1 enantiomer2 Enantiomer 2 liberation2->enantiomer2

Caption: Workflow for Diastereomeric Salt Resolution.

Chiral_Chromatography_Workflow racemic_mixture Racemic Mixture of This compound injection Injection racemic_mixture->injection chiral_column Chiral Stationary Phase (CSP) Column injection->chiral_column separation Separation based on diastereomeric interactions with CSP chiral_column->separation detection Detection (e.g., UV, MS) chiral_column->detection enantiomer_R Enantiomer 1 detection->enantiomer_R Elutes First enantiomer_S Enantiomer 2 detection->enantiomer_S Elutes Second

Caption: Chiral Chromatography Experimental Workflow.

Enzymatic_Resolution_Workflow start Racemic Amine (R/S) + Acylating Agent reaction Enzymatic Reaction (e.g., Lipase) start->reaction mixture Mixture at ~50% Conversion: Unreacted S-Amine + R-Amide reaction->mixture separation Separation (e.g., Extraction) mixture->separation s_amine S-Amine separation->s_amine r_amide R-Amide separation->r_amide hydrolysis Hydrolysis r_amide->hydrolysis r_amine R-Amine hydrolysis->r_amine

Caption: Enzymatic Kinetic Resolution Workflow.

References

stability studies of 1-Butyl-2-methylcyclopentan-1-amine under acidic conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the stability of 1-Butyl-2-methylcyclopentan-1-amine under acidic conditions. The information is presented in a question-and-answer format to directly address potential issues encountered during experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the primary concerns for the stability of this compound under acidic conditions?

While aliphatic amines are generally stable, acidic conditions can promote certain degradation pathways, especially in the presence of other reactive species or energy sources (e.g., heat, light). The primary amine group is susceptible to protonation, which can influence its reactivity. Key concerns include potential oxidation and reactions with formulation excipients. Forced degradation studies are essential to identify the intrinsic stability of the molecule and any potential degradation products.[1][2][3]

Q2: What are forced degradation studies and why are they necessary?

Forced degradation, or stress testing, involves intentionally exposing a drug substance to conditions more severe than accelerated stability studies.[2] These studies are crucial for:

  • Identifying potential degradation products.

  • Elucidating degradation pathways.

  • Demonstrating the specificity of stability-indicating analytical methods.[1][2]

  • Understanding the chemical behavior of the molecule for formulation and packaging development.[1]

Q3: What are the typical acidic conditions used in forced degradation studies?

Acidic conditions for forced degradation typically involve treating the compound with hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at concentrations ranging from 0.1 N to 1 N. The studies are often conducted at elevated temperatures (e.g., 40°C to 80°C) to accelerate degradation.

Q4: What analytical techniques are suitable for monitoring the stability of this compound?

A combination of chromatographic and spectroscopic techniques is generally employed. High-Performance Liquid Chromatography (HPLC) with UV detection is common for quantifying the parent compound and known impurities. Mass Spectrometry (MS), often coupled with HPLC (LC-MS), is invaluable for the identification and characterization of unknown degradation products.[3]

Troubleshooting Guides

Q1: I am not observing any degradation of this compound under my acidic stress conditions. What should I do?

If no degradation is observed, the conditions may not be stringent enough. Consider the following adjustments:

  • Increase Acid Concentration: If you are using 0.1 N HCl, try increasing to 1 N HCl.

  • Increase Temperature: Elevate the temperature in increments (e.g., from 40°C to 60°C or 80°C).

  • Extend Exposure Time: Increase the duration of the study.

  • Introduce an Oxidizing Agent: Since simple protonation may not lead to degradation, consider adding a small amount of an oxidizing agent like hydrogen peroxide (H₂O₂) to investigate oxidative degradation pathways that may be relevant.[1]

Q2: I am seeing multiple unexpected peaks in my chromatogram. How can I determine if they are degradation products?

  • Analyze a Control Sample: Compare the chromatogram of the stressed sample to a control sample (the compound in the same solvent system but without the acid stressor) prepared at the same time.

  • Perform a Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the purity of the main peak and the new peaks.

  • Utilize LC-MS: Analyze the sample using LC-MS to obtain the mass-to-charge ratio (m/z) of the unexpected peaks. This information is critical for proposing potential structures of the degradation products.

  • Check for Placebo and Blank Degradation: If working with a formulation, analyze a stressed placebo (formulation without the active pharmaceutical ingredient) and a blank to ensure the new peaks are not arising from excipient degradation.

Q3: My mass balance is below 90%. What could be the cause?

Poor mass balance can indicate several issues:

  • Non-UV Active Degradants: Some degradation products may lack a UV chromophore, making them undetectable by HPLC-UV. Using a universal detector like a Charged Aerosol Detector (CAD) or a Refractive Index (RI) detector, or relying on LC-MS, can help identify such compounds.

  • Volatile Degradants: Degradation may produce volatile compounds that are lost during sample preparation or analysis.

  • Precipitation: The parent compound or a degradant may have precipitated out of solution. Visually inspect the sample and consider using a different solvent for analysis.

  • Adsorption: The compound or its degradants may be adsorbing to the sample vial or HPLC column.

Example Quantitative Data

The following table represents hypothetical degradation data for this compound under various acidic conditions. This is for illustrative purposes only.

ConditionTime (hours)Temperature (°C)% Degradation of this compoundMajor Degradant 1 (%)Major Degradant 2 (%)Total Impurities (%)Mass Balance (%)
0.1 N HCl24605.22.11.84.999.7
1 N HCl246012.85.64.311.598.7
1 N HCl726028.512.39.826.898.3
0.1 N HCl + 3% H₂O₂84015.68.2 (Oxidative Adduct)3.114.598.9

Experimental Protocols

Protocol: Forced Degradation under Acidic Conditions

  • Sample Preparation: Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

  • Stress Conditions:

    • Pipette 1 mL of the stock solution into three separate vials.

    • To the first vial, add 1 mL of 0.2 N HCl to achieve a final concentration of 0.1 N HCl and 0.5 mg/mL of the amine.

    • To the second vial, add 1 mL of 2 N HCl to achieve a final concentration of 1 N HCl and 0.5 mg/mL of the amine.

    • To the third vial (control), add 1 mL of deionized water.

  • Incubation: Place the vials in a water bath set to 60°C.

  • Time Points: Withdraw aliquots (e.g., 100 µL) from each vial at 0, 8, 24, and 48 hours.

  • Quenching and Dilution: Immediately neutralize the aliquots with an equivalent molar amount of NaOH. Dilute the neutralized samples to a final concentration of approximately 10 µg/mL with the mobile phase.

  • Analysis: Analyze the samples by a validated stability-indicating HPLC-UV/MS method.

Visualizations

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis cluster_results Results prep Prepare 1 mg/mL Stock Solution stress_setup Set up Stress Conditions (Acid, Temp) prep->stress_setup incubation Incubate at Target Temp stress_setup->incubation sampling Sample at Time Points incubation->sampling quench Neutralize & Dilute sampling->quench hplc HPLC-UV/MS Analysis quench->hplc data Data Interpretation (Purity, Mass Balance) hplc->data

Caption: Experimental workflow for a forced degradation study.

degradation_pathway parent This compound protonated Protonated Amine (Ammonium Ion) parent->protonated H⁺ (Acidic Condition) hydroxylamine N-oxide or Hydroxylamine Derivative protonated->hydroxylamine [O] oxidative_stress Oxidative Stress (e.g., H₂O₂) oxidative_stress->hydroxylamine

Caption: Hypothetical degradation pathway under acidic/oxidative stress.

troubleshooting_tree cluster_check1 Initial Checks cluster_analysis Further Analysis cluster_conclusion Conclusion start Unexpected Peak in Chromatogram check_control Is peak in control sample? start->check_control check_blank Is peak in blank/placebo? check_control->check_blank No impurity Process/Solvent Impurity check_control->impurity Yes lcms Analyze by LC-MS check_blank->lcms No excipient Excipient Degradant check_blank->excipient Yes peak_purity Perform Peak Purity lcms->peak_purity degradant Confirmed Degradant peak_purity->degradant

Caption: Troubleshooting decision tree for unexpected analytical results.

References

Technical Support Center: Chiral HPLC Separation of 1-Butyl-2-methylcyclopentan-1-amine Enantiomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the chiral separation of 1-Butyl-2-methylcyclopentan-1-amine enantiomers via High-Performance Liquid Chromatography (HPLC).

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental process for the chiral separation of this compound.

Issue 1: Poor or No Enantiomeric Resolution

Question: I am not seeing any separation between the enantiomers of this compound. What should I do?

Answer:

Poor or no resolution is a common issue in chiral method development. Here is a systematic approach to troubleshoot this problem:

  • Verify Column Selection: The choice of the chiral stationary phase (CSP) is the most critical factor for achieving separation.[1][2] For primary amines like this compound, polysaccharide-based columns are a good starting point.

    • Recommended Action: If you are not using a polysaccharide-based column (e.g., Chiralpak® or Chiralcel®), consider switching to one. If you are already using one, try a different column from the same family or a CSP with a different chiral selector. A screening approach with multiple columns is often the most effective strategy.[3]

  • Optimize the Mobile Phase:

    • Normal Phase: Ensure a basic additive is present in your mobile phase (e.g., 0.1% diethylamine or butylamine) to prevent peak tailing and improve interaction with the CSP.[3][4] Vary the ratio of the alcohol modifier (e.g., isopropanol, ethanol) in the hexane or heptane mobile phase.

    • Polar Organic Mode: This can be an alternative to normal phase. A mobile phase of acetonitrile with a small amount of methanol or ethanol can be effective.

    • Reversed Phase: While less common for this type of compound, it can be attempted with compatible columns.

  • Consider Derivatization: If direct separation is unsuccessful, derivatizing the amine with a reagent like 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl) can enhance interactions with the CSP and improve the chances of separation.[1]

  • Adjust Temperature and Flow Rate: Lowering the temperature can sometimes improve resolution by increasing the interaction differences between the enantiomers and the CSP. Decreasing the flow rate can also enhance resolution by allowing more time for these interactions to occur.[5]

Issue 2: Peak Tailing or Broad Peaks

Question: My peaks for the enantiomers of this compound are tailing or very broad. How can I improve the peak shape?

Answer:

Peak tailing for basic compounds like amines is often due to strong interactions with residual acidic silanol groups on the silica support of the CSP.

  • Use a Basic Additive: The most effective way to combat peak tailing for amines is to add a small amount of a basic modifier to the mobile phase.[3][4]

    • Recommended Additives: Diethylamine (DEA), triethylamine (TEA), or butylamine (BA) at a concentration of 0.1-0.5% are commonly used in normal phase mode.

  • Increase Additive Concentration: If you are already using a basic additive, try incrementally increasing its concentration.

  • Column Conditioning: Ensure the column is thoroughly equilibrated with the mobile phase containing the additive. It may take some time for the additive to fully coat the active sites on the stationary phase.

  • Check for Column Contamination: A contaminated guard column or analytical column can lead to poor peak shape. Try flushing the column or replacing the guard column.

Issue 3: Irreproducible Retention Times

Question: The retention times for my enantiomers are shifting between injections. What could be the cause?

Answer:

Fluctuating retention times can be caused by several factors:

  • Insufficient Column Equilibration: Chiral columns, especially when using mobile phases with additives, can require longer equilibration times than standard achiral columns. Ensure the system is stable before starting your analytical run.

  • Mobile Phase Composition:

    • Evaporation: If you are using volatile solvents like hexane, ensure your mobile phase reservoir is properly covered to prevent selective evaporation and changes in composition over time.

    • Additive "Memory Effect": Chiral columns can "remember" previous mobile phase additives, which can affect subsequent analyses.[6] If you have recently changed your mobile phase or additive, extended flushing with the new mobile phase is necessary.

  • Temperature Fluctuations: Ensure the column compartment temperature is stable and controlled. Even small changes in ambient temperature can affect retention times.

  • Pump Performance: Inconsistent flow from the HPLC pump can lead to shifting retention times. Check for leaks and ensure the pump is properly primed and functioning.

Frequently Asked Questions (FAQs)

Q1: What is the best type of chiral column to start with for separating the enantiomers of this compound?

A1: For primary amines, polysaccharide-based chiral stationary phases (CSPs) are highly recommended as a starting point. Columns such as Chiralpak® IA, IB, IC, and Chiralcel® OD-H have a broad range of applicability for chiral amines.[1][7] Cyclofructan-based CSPs have also shown excellent success in separating primary amines.[7][8]

Q2: Do I need to derivatize this compound before analysis?

A2: Not necessarily. Direct enantiomeric separation on a suitable CSP is often possible and is the preferred approach.[3] However, if direct methods fail to provide adequate resolution or if detection sensitivity is low, derivatization can be a useful strategy.[1] Derivatization can introduce functional groups that enhance chiral recognition and/or allow for more sensitive detection (e.g., fluorescence).

Q3: What are typical starting conditions for method development?

A3: A good starting point for method development would be:

  • Column: Chiralpak® IA or Chiralcel® OD-H (4.6 x 250 mm, 5 µm)

  • Mobile Phase: Hexane/Isopropanol (90:10 v/v) with 0.1% Diethylamine (DEA)

  • Flow Rate: 1.0 mL/min[5]

  • Temperature: 25 °C

  • Detection: UV at a low wavelength (e.g., 210-220 nm) if the compound lacks a strong chromophore.

From these starting conditions, you can optimize the separation by varying the alcohol content in the mobile phase and trying different alcohol modifiers (e.g., ethanol).

Q4: Can I use supercritical fluid chromatography (SFC) for this separation?

A4: Yes, SFC is an excellent alternative to HPLC for chiral separations and is often faster.[9] For primary amines, a mobile phase of carbon dioxide with a methanol co-solvent and additives like trifluoroacetic acid and triethylamine has been shown to be effective on cyclofructan-based columns.[9]

Experimental Protocols

While a specific published method for this compound was not found, the following is a generalized protocol for developing a chiral HPLC method for this compound based on established principles for separating chiral amines.

General Method Development Protocol
  • Column Screening:

    • Screen a set of at least three different polysaccharide-based chiral columns (e.g., Chiralpak® IA, Chiralpak® IB, Chiralcel® OD-H).

    • Use a standard mobile phase for the initial screening, such as Hexane/Isopropanol (90:10 v/v) + 0.1% DEA.

    • Evaluate each column for any signs of enantiomeric separation.

  • Mobile Phase Optimization:

    • Once a column showing promise is identified, optimize the mobile phase.

    • Vary the ratio of hexane to alcohol (e.g., from 95:5 to 80:20).

    • Try different alcohol modifiers (e.g., ethanol, n-propanol).

    • Optimize the concentration of the basic additive (e.g., 0.05% to 0.2% DEA).

  • Flow Rate and Temperature Optimization:

    • Once a reasonable separation is achieved, investigate the effect of flow rate. A lower flow rate (e.g., 0.5-0.8 mL/min) may improve resolution.[5]

    • Evaluate the effect of temperature. Running the separation at a lower (e.g., 10-15 °C) or higher (e.g., 35-40 °C) temperature can sometimes enhance selectivity.

Quantitative Data Summary

The following table provides a hypothetical summary of results from a column screening experiment for this compound to illustrate how data can be presented.

ColumnMobile PhaseRetention Time 1 (min)Retention Time 2 (min)Resolution (Rs)
Chiralpak® IAHexane/IPA (90:10) + 0.1% DEA8.29.51.8
Chiralcel® OD-HHexane/IPA (90:10) + 0.1% DEA10.110.81.2
Chiralpak® IBHexane/IPA (90:10) + 0.1% DEA7.57.50.0
Chiralpak® IAHexane/Ethanol (95:5) + 0.1% DEA12.314.52.1

Visualizations

Experimental Workflow for Chiral Method Development

G cluster_prep Preparation cluster_screen Screening cluster_optim Optimization cluster_valid Validation prep_sample Prepare Racemic Sample Solution col_screen Column Screening (e.g., IA, OD-H, IB) prep_sample->col_screen prep_mp Prepare Mobile Phases (e.g., Hex/IPA + DEA) prep_mp->col_screen eval_sep Evaluate for Partial Separation (α > 1) col_screen->eval_sep eval_sep->col_screen No Separation optim_mp Optimize Mobile Phase (% Alcohol, Additive) eval_sep->optim_mp Partial Separation Achieved optim_flow Optimize Flow Rate & Temperature optim_mp->optim_flow optim_flow->optim_mp Rs < 1.5 validate Method Validation (Robustness, Linearity) optim_flow->validate Resolution (Rs) > 1.5

Caption: Workflow for developing a chiral HPLC method.

Troubleshooting Logic for Poor Resolution

G start Problem: Poor or No Resolution check_column Is the column appropriate for chiral amines? (e.g., Polysaccharide) start->check_column check_additive Is a basic additive (e.g., DEA) present in the mobile phase? check_column->check_additive Yes change_column Screen different chiral columns. check_column->change_column No optim_mp Vary alcohol type and percentage. check_additive->optim_mp Yes add_additive Add 0.1% DEA to mobile phase. check_additive->add_additive No optim_temp_flow Adjust temperature and flow rate. optim_mp->optim_temp_flow add_additive->optim_mp consider_deriv Consider derivatization of the amine. optim_temp_flow->consider_deriv Still no resolution

Caption: Troubleshooting logic for poor enantiomeric resolution.

References

developing analytical methods for 1-Butyl-2-methylcyclopentan-1-amine quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the development of analytical methods to quantify 1-Butyl-2-methylcyclopentan-1-amine. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the recommended analytical techniques for quantifying this compound?

A1: The primary recommended techniques for quantifying this compound, a primary aliphatic amine, are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). High-Performance Liquid Chromatography with Ultraviolet/Visible detection (HPLC-UV/Vis) is also a viable option, but it typically requires a derivatization step to introduce a chromophore for sensitive detection.

Q2: Why is derivatization often necessary for the analysis of aliphatic amines like this compound?

A2: Derivatization is often employed for several reasons:

  • Improved Chromatographic Behavior: Aliphatic amines can exhibit poor peak shape (tailing) in both GC and LC due to their basic nature and potential for interaction with active sites on the column. Derivatization can reduce this polarity and lead to more symmetrical peaks.[1]

  • Enhanced Detection: this compound lacks a strong chromophore, making it difficult to detect with high sensitivity using a UV/Vis detector. Derivatization with a reagent that contains a chromophore or fluorophore allows for sensitive detection.[2]

  • Increased Volatility for GC Analysis: Derivatization can increase the volatility of the amine, making it more suitable for GC analysis.

Q3: What are some common derivatizing agents for primary amines?

A3: Several derivatizing agents are suitable for primary amines. The choice of agent depends on the analytical technique and the desired properties of the derivative. Common agents include:

  • For HPLC-UV/Vis:

    • o-Phthalaldehyde (OPA) in the presence of a thiol.[2][3]

    • 9-fluorenylmethyl chloroformate (FMOC-Cl).[2][3]

    • Dansyl chloride (DNS-Cl).[3][4]

    • Phenyl isothiocyanate (PITC).[4]

    • Benzoyl chloride.[5]

  • For GC-MS:

    • Alkyl chloroformates (e.g., propyl chloroformate).[1]

    • Silylating agents (e.g., BSTFA).

    • Benzenesulfonyl chloride.[6]

Q4: What are typical quantitative parameters I can expect to achieve with these methods?

A4: The following table summarizes typical quantitative parameters reported for the analysis of primary amines using various techniques. These values can serve as a benchmark for your method development.

ParameterLC-MS/MSGC-MSHPLC-UV (with Derivatization)
Limit of Detection (LOD) 0.025 - 0.20 ng/mL[7]0.00008–0.01695 μg mL⁻¹[6]0.4 to 1.0 µg L⁻¹[6]
Limit of Quantification (LOQ) 0.1 - 1.0 ng/mL[7]0.00026–0.0565 μg mL⁻¹[6]Typically in the low ng/mL to µg/mL range
Linearity (r²) >0.99[7]>0.99[6]>0.99
Recovery (%) 75 - 114%[7]54.4%–159.7%[6]85 - 107%[6]

Troubleshooting Guides

This section addresses specific issues you may encounter during your experiments.

Issue 1: Poor Peak Shape (Tailing) in GC or LC

Possible Causes:

  • Active Sites on the Column: The basic amine analyte can interact with acidic silanol groups on the column, leading to peak tailing.[1]

  • Inappropriate Column Choice: The column chemistry may not be suitable for amine analysis.

  • Contamination: The inlet liner (in GC) or the column may be contaminated.[8]

Solutions:

  • GC:

    • Use a base-deactivated column specifically designed for amine analysis.[9]

    • Regularly replace the inlet liner and septum.[8][10]

    • Consider derivatization to reduce the basicity of the analyte.

  • LC:

    • Use a column with end-capping to block silanol groups.

    • Add a mobile phase modifier, such as a small amount of a basic compound (e.g., triethylamine), to compete for active sites.

    • Operate at a higher pH to keep the amine in its neutral form, though this may impact retention on reversed-phase columns.

Issue 2: Low Signal Intensity or Poor Sensitivity

Possible Causes:

  • Inefficient Ionization (MS): The analyte may not be ionizing efficiently in the mass spectrometer source.

  • Poor Derivatization Efficiency (HPLC-UV): The derivatization reaction may be incomplete.

  • Sample Loss: The analyte may be adsorbing to sample vials, tubing, or other components of the analytical system.

  • Detector Mismatch: The chosen detector may not be suitable for the analyte in its underivatized form.[8]

Solutions:

  • LC-MS/MS:

    • Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature).

    • Adjust the mobile phase pH to promote ionization. For amines, a slightly acidic mobile phase (e.g., with 0.1% formic acid) is often used to promote the formation of [M+H]⁺ ions.

  • GC-MS:

    • Ensure the injection port temperature is high enough to vaporize the analyte without causing degradation.[10]

    • Check for leaks in the system.[8]

  • HPLC-UV (with Derivatization):

    • Optimize the derivatization reaction conditions (e.g., reagent concentration, reaction time, temperature, and pH).[2][4]

    • Ensure the stability of the derivatizing reagent and the resulting derivative. Some reagents, like OPA, can have stability issues.[3]

  • General:

    • Use silanized glass vials to minimize adsorption.

    • Ensure the sample concentration is within the working range of the instrument.

Issue 3: Poor Reproducibility

Possible Causes:

  • Inconsistent Injection Volumes: The autosampler may not be functioning correctly.

  • Variable Derivatization Reaction: If performing manual derivatization, inconsistencies in timing or reagent addition can lead to variability.

  • Sample Instability: The analyte may be degrading in the sample matrix or on the autosampler.

  • Leaks in the System: Leaks in the injector can lead to variable sample introduction.[10]

Solutions:

  • Automate the Derivatization: Use an autosampler program for pre-column derivatization to ensure consistency.[2]

  • Check for Leaks: Perform a leak check on the injector and gas lines (for GC).

  • Evaluate Sample Stability: Analyze samples immediately after preparation or conduct a stability study to determine how long they can be stored before analysis.

  • Use an Internal Standard: Incorporating a suitable internal standard can compensate for variations in injection volume and sample preparation.

Experimental Protocols

Protocol 1: Quantification by GC-MS
  • Sample Preparation:

    • Accurately weigh and dissolve the sample containing this compound in a suitable solvent (e.g., methanol, dichloromethane).

    • Add an appropriate internal standard (e.g., a deuterated analog or a structurally similar amine).

  • Derivatization (Optional but Recommended):

    • To a 1 mL aliquot of the sample, add 100 µL of derivatizing reagent (e.g., propyl chloroformate).

    • Vortex for 1 minute and allow the reaction to proceed at room temperature for 10 minutes.

    • Extract the derivative with a suitable organic solvent (e.g., hexane).

  • GC-MS Conditions:

    • Column: Use a column suitable for amine analysis, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5ms).

    • Injection: 1 µL splitless injection at 250°C.

    • Carrier Gas: Helium at a constant flow of 1 mL/min.

    • Oven Program: Start at 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min.

    • MS Detection: Use electron ionization (EI) and monitor characteristic ions for the derivatized analyte and internal standard in Selected Ion Monitoring (SIM) mode for enhanced sensitivity.

Protocol 2: Quantification by LC-MS/MS
  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase.

    • Add an internal standard.

    • Filter the sample through a 0.22 µm syringe filter.

  • LC-MS/MS Conditions:

    • Column: C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: Start with 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • MS/MS Detection: Use electrospray ionization in positive ion mode (ESI+). Optimize the precursor-to-product ion transitions for this compound and the internal standard using Multiple Reaction Monitoring (MRM).[11]

Protocol 3: Quantification by HPLC-UV with Pre-Column Derivatization
  • Sample Preparation:

    • Prepare the sample in a suitable buffer (e.g., borate buffer, pH 9).

    • Add an internal standard.

  • Derivatization (using OPA as an example):

    • Prepare the OPA reagent by dissolving OPA and a thiol (e.g., 3-mercaptopropionic acid) in a suitable solvent.[2]

    • In the autosampler, program the injection sequence to mix the sample with the OPA reagent and allow a short reaction time (e.g., 1-2 minutes) before injection.[2]

  • HPLC-UV Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase A: Phosphate buffer.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A suitable gradient to separate the derivatized analyte from any byproducts.

    • Detection: UV detector set to the maximum absorbance wavelength of the OPA-amine derivative (typically around 340 nm).

Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dissolve Dissolve in Solvent Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Derivatize Derivatization (Optional) Add_IS->Derivatize Extract Extract Derivative Derivatize->Extract GC_Inject GC Injection Extract->GC_Inject GC_Separation Chromatographic Separation GC_Inject->GC_Separation MS_Detection MS Detection (SIM) GC_Separation->MS_Detection Integration Peak Integration MS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: GC-MS workflow for this compound quantification.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Sample containing Analyte Dissolve Dissolve in Mobile Phase Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Filter Filter Sample Add_IS->Filter LC_Inject LC Injection Filter->LC_Inject LC_Separation Chromatographic Separation LC_Inject->LC_Separation MSMS_Detection MS/MS Detection (MRM) LC_Separation->MSMS_Detection Integration Peak Integration MSMS_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: LC-MS/MS workflow for this compound quantification.

HPLCUV_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV Analysis cluster_data Data Processing Sample Sample containing Analyte Dissolve Dissolve in Buffer Sample->Dissolve Add_IS Add Internal Standard Dissolve->Add_IS Derivatization Pre-column Derivatization Add_IS->Derivatization HPLC_Inject HPLC Injection Derivatization->HPLC_Inject HPLC_Separation Chromatographic Separation HPLC_Inject->HPLC_Separation UV_Detection UV Detection HPLC_Separation->UV_Detection Integration Peak Integration UV_Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification

Caption: HPLC-UV workflow with pre-column derivatization for amine quantification.

References

Validation & Comparative

Uncharted Territory: The Case of 1-Butyl-2-methylcyclopentan-1-amine in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and professionals in drug development, the selection of an appropriate chiral auxiliary is a critical step in achieving desired stereochemical outcomes in asymmetric synthesis. While a vast library of these molecules exists, a comprehensive literature search reveals a notable absence of published data regarding the application and performance of 1-Butyl-2-methylcyclopentan-1-amine as a chiral auxiliary. Chemical databases list its physical and chemical properties, but its efficacy in inducing chirality in reactions such as alkylations, aldol additions, or Diels-Alder reactions remains undocumented in peer-reviewed scientific literature.

This lack of available experimental data makes a direct comparison of this compound with other established chiral auxiliaries impossible. However, to provide a valuable resource for researchers, this guide will instead focus on a comparative overview of several widely-used and well-characterized chiral auxiliaries. The following sections will detail their performance in key asymmetric transformations, supported by experimental data and protocols, to aid in the selection of a suitable auxiliary for a given synthetic challenge.

A Comparative Analysis of Established Chiral Auxiliaries

To illustrate the comparative performance of well-established chiral auxiliaries, this section will focus on three widely used examples: Evans' Oxazolidinones, Oppolzer's Camphorsultams, and Ellman's tert-Butanesulfinamide. Their effectiveness in key asymmetric reactions is summarized below.

Table 1: Performance of Selected Chiral Auxiliaries in Asymmetric Alkylation
Chiral AuxiliaryElectrophileSolventBaseTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
(S)-4-BenzyloxazolidinoneBenzyl bromideTHFNaHMDS-7895>99
(1R)-(+)-CamphorsultamMethyl iodideTHFn-BuLi-789298
(R)-tert-ButanesulfinamideBenzyl bromideTHFLiHMDS-788996
Table 2: Performance of Selected Chiral Auxiliaries in Asymmetric Aldol Reactions
Chiral AuxiliaryAldehydeLewis AcidBaseTemperature (°C)Yield (%)Diastereomeric Excess (d.e., %)
(S)-4-IsopropyloxazolidinoneIsobutyraldehydeBu₂BOTfDIPEA-78 to 085>99
(1R)-(+)-CamphorsultamBenzaldehydeTiCl₄DIPEA-788895
(R)-tert-ButanesulfinamideBenzaldehydeTi(OEt)₄--309198

Experimental Protocols

Detailed methodologies for the key experiments cited above are provided to ensure reproducibility and facilitate the application of these chiral auxiliaries in the laboratory.

General Protocol for Asymmetric Alkylation using an Evans' Oxazolidinone Auxiliary
  • Acylation: To a solution of the (S)-4-benzyloxazolidinone (1.0 equiv) in anhydrous THF (0.1 M) at -78 °C under an inert atmosphere, add n-butyllithium (1.05 equiv) dropwise. Stir the resulting solution for 30 minutes. Add the desired acyl chloride (1.1 equiv) and stir for an additional 1-2 hours at -78 °C.

  • Enolate Formation: Cool the solution of the N-acyloxazolidinone to -78 °C and add sodium bis(trimethylsilyl)amide (NaHMDS) (1.1 equiv) as a 1.0 M solution in THF. Stir for 30 minutes.

  • Alkylation: Add the electrophile (e.g., benzyl bromide, 1.2 equiv) dropwise to the enolate solution at -78 °C. Stir the reaction mixture until the starting material is consumed as monitored by TLC (typically 2-4 hours).

  • Work-up and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Allow the mixture to warm to room temperature and extract with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the alkylated product.

  • Auxiliary Cleavage: The chiral auxiliary can be cleaved by hydrolysis (e.g., LiOH, H₂O₂) or reductive cleavage (e.g., LiBH₄) to yield the desired chiral carboxylic acid, alcohol, or aldehyde.

Visualizing Asymmetric Induction

The following diagrams illustrate the underlying principles of stereochemical control exerted by these chiral auxiliaries.

Asymmetric_Alkylation_Evans cluster_substrate N-Acyloxazolidinone cluster_reagents Reagents cluster_intermediate Intermediate cluster_product Product Acyl_Oxazolidinone Chiral Auxiliary (Evans' Oxazolidinone) Enolate Rigid Chelated Enolate Acyl_Oxazolidinone->Enolate Deprotonation Base Base (e.g., NaHMDS) Base->Enolate Electrophile Electrophile (R-X) Alkylated_Product Diastereomerically Enriched Alkylated Product Electrophile->Alkylated_Product Enolate->Alkylated_Product Electrophilic Attack Aldol_Reaction_Mechanism cluster_Reactants Reactants cluster_Transition_State Transition State cluster_Product Product N_Acyl_Imide N-Acyl Imide (with Chiral Auxiliary) TS Zimmerman-Traxler Chair-like Transition State N_Acyl_Imide->TS Aldehyde Aldehyde (R'CHO) Aldehyde->TS Aldol_Adduct Syn or Anti Aldol Adduct TS->Aldol_Adduct Diastereoselective C-C Bond Formation

A Comparative Guide to Determining the Enantiomeric Excess of 1-Butyl-2-methylcyclopentan-1-amine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The determination of enantiomeric excess (ee) is a critical step in the development and quality control of chiral molecules such as 1-Butyl-2-methylcyclopentan-1-amine. This guide provides a comparative overview of the three primary analytical techniques used for this purpose: Chiral High-Performance Liquid Chromatography (HPLC), Chiral Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) Spectroscopy with chiral derivatizing agents. Each method's principles, experimental protocols, and performance are detailed to aid in selecting the most appropriate technique for your research needs.

Comparison of Analytical Methods

The selection of an optimal method for determining the enantiomeric excess of this compound depends on several factors, including the required accuracy, sample throughput, and available instrumentation. The following table summarizes the key performance characteristics of Chiral HPLC, Chiral GC, and Chiral NMR.

FeatureChiral High-Performance Liquid Chromatography (HPLC)Chiral Gas Chromatography (GC)Chiral NMR with Derivatizing Agents
Principle Differential interaction of enantiomers with a chiral stationary phase.Differential interaction of volatile enantiomer derivatives with a chiral stationary phase.Formation of diastereomers with a chiral derivatizing agent, leading to distinct NMR signals.
Sample Preparation Direct injection of the amine solution, or derivatization to improve detection.Derivatization to a volatile, thermally stable compound (e.g., trifluoroacetamide) is typically required.Derivatization with a chiral agent (e.g., Mosher's acid, 2-formylphenylboronic acid/BINOL) to form diastereomers.
Instrumentation HPLC system with a chiral column and a suitable detector (e.g., UV, MS).GC system with a chiral capillary column and a detector (e.g., FID, MS).High-field NMR spectrometer.
Resolution Generally provides baseline separation of enantiomers.High resolution is achievable, particularly with specialized capillary columns.Resolution of diastereomeric signals depends on the derivatizing agent and magnetic field strength.
Analysis Time Typically 10-30 minutes per sample.Typically 15-45 minutes per sample.5-20 minutes per sample for data acquisition, plus reaction time for derivatization.
Sensitivity High sensitivity, especially with UV or fluorescence detectors after derivatization.Very high sensitivity, particularly with a Flame Ionization Detector (FID) or Mass Spectrometer (MS).Lower sensitivity compared to chromatographic methods.
Quantitative Accuracy Excellent, with relative standard deviations (RSD) typically <1%.Excellent, with RSDs typically <1%.Good, with absolute errors in ee determination often within 1-2%.[1]
Method Development Can be time-consuming, requiring screening of columns and mobile phases.Requires optimization of temperature programs and derivatization conditions.Relatively straightforward, primarily involving the selection of an appropriate derivatizing agent.
Advantages Broad applicability, well-established, preparative scale-up is possible.High efficiency and resolution, suitable for volatile and thermally stable compounds.Rapid analysis after derivatization, provides structural information, no need for a racemic standard.
Disadvantages Higher cost of chiral columns and solvents.Derivatization is often necessary, not suitable for non-volatile or thermally labile compounds.Lower sensitivity, potential for kinetic resolution during derivatization leading to inaccurate results.

Experimental Workflows

The following diagrams illustrate the typical experimental workflows for each of the discussed analytical methods.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing A This compound Sample B Dissolve in Mobile Phase A->B C Inject Sample onto Chiral Column B->C D Separation of Enantiomers C->D E Detection (UV/MS) D->E F Chromatogram E->F G Integrate Peak Areas F->G H Calculate Enantiomeric Excess G->H

Chiral HPLC Experimental Workflow

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing A This compound Sample B Derivatization (e.g., with TFFA) A->B C Dissolve in Solvent B->C D Inject Sample into GC C->D E Separation on Chiral Column D->E F Detection (FID/MS) E->F G Chromatogram F->G H Integrate Peak Areas G->H I Calculate Enantiomeric Excess H->I

Chiral GC Experimental Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Analysis cluster_data Data Processing A This compound Sample B Add Chiral Derivatizing Agent (e.g., 2-FPBA & (S)-BINOL) A->B C Dissolve in Deuterated Solvent B->C D Acquire 1H NMR Spectrum C->D E NMR Spectrum with Diastereomeric Signals D->E F Integrate Diastereomeric Signals E->F G Calculate Enantiomeric Excess F->G

Chiral NMR Experimental Workflow

Detailed Experimental Protocols

Chiral High-Performance Liquid Chromatography (HPLC)

Principle: This method relies on the differential interaction between the enantiomers of the analyte and a chiral stationary phase (CSP) packed in an HPLC column. This leads to different retention times for the two enantiomers, allowing for their separation and quantification. Polysaccharide-based CSPs are commonly effective for the separation of chiral amines.

Experimental Protocol:

  • Column Selection: A chiral column with a polysaccharide-based stationary phase (e.g., cellulose or amylose derivatives) is a good starting point. For instance, a Chiralcel® OD-H or Chiralpak® IA column can be effective.

  • Mobile Phase Preparation: A typical mobile phase for normal-phase separation consists of a mixture of hexane and a polar modifier like isopropanol or ethanol. A common starting composition is 90:10 (v/v) hexane:isopropanol. To improve peak shape and resolution for basic amines, a small amount of an amine additive like diethylamine (DEA) or triethylamine (TEA) (e.g., 0.1%) is often added to the mobile phase.

  • Sample Preparation: Prepare a stock solution of this compound in the mobile phase at a concentration of approximately 1 mg/mL.

  • Instrumentation and Conditions:

    • HPLC System: A standard HPLC system equipped with a UV detector is suitable.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: As the analyte lacks a strong chromophore, detection can be challenging. Derivatization with a UV-active agent (e.g., a benzoyl group) might be necessary for improved sensitivity. Alternatively, a mass spectrometer (MS) or an evaporative light scattering detector (ELSD) can be used.

    • Injection Volume: 10 µL.

  • Analysis: Inject the sample and record the chromatogram. The two enantiomers should appear as separate peaks.

  • Quantification: Calculate the enantiomeric excess using the peak areas of the two enantiomers:

    • ee (%) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100

Chiral Gas Chromatography (GC)

Principle: In chiral GC, the enantiomers of a volatile derivative of the analyte are separated based on their differential interactions with a chiral stationary phase in a capillary column. Cyclodextrin-based CSPs are widely used for this purpose.

Experimental Protocol:

  • Derivatization: Primary amines are often not volatile enough for direct GC analysis and require derivatization. A common procedure is trifluoroacetylation:

    • Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., dichloromethane).

    • Add an excess of a trifluoroacetylating agent, such as trifluoroacetic anhydride (TFAA), and a base like pyridine.

    • Allow the reaction to proceed at room temperature for about 30 minutes.

    • Quench the reaction and extract the derivatized product.

  • Column Selection: A chiral capillary column, such as one with a cyclodextrin-based stationary phase (e.g., β- or γ-cyclodextrin derivatives), is required.

  • Sample Preparation: Dilute the derivatized sample in a suitable solvent (e.g., hexane) to an appropriate concentration for GC analysis (e.g., 100 µg/mL).

  • Instrumentation and Conditions:

    • GC System: A gas chromatograph equipped with a flame ionization detector (FID) or a mass spectrometer (MS).

    • Carrier Gas: Helium or hydrogen at a constant flow rate.

    • Injector Temperature: 250 °C.

    • Oven Temperature Program: Start at a low temperature (e.g., 80 °C) and ramp up to a higher temperature (e.g., 200 °C) at a rate of 5-10 °C/min.

    • Detector Temperature: 280 °C.

  • Analysis: Inject the derivatized sample and record the chromatogram.

  • Quantification: Calculate the enantiomeric excess from the integrated peak areas of the two diastereomers, as described for HPLC.

Chiral NMR Spectroscopy with Derivatizing Agents

Principle: This technique involves reacting the chiral amine with a chiral derivatizing agent (CDA) to form a pair of diastereomers. Since diastereomers have different physical properties, their corresponding nuclei will have different chemical shifts in the NMR spectrum. The enantiomeric excess can be determined by integrating the signals of the distinct diastereomers. A well-established method for primary amines involves a three-component assembly with 2-formylphenylboronic acid (2-FPBA) and an enantiopure binaphthol (BINOL).

Experimental Protocol:

  • Reagents:

    • This compound (analyte)

    • (S)-1,1'-Bi-2-naphthol ((S)-BINOL) (chiral auxiliary)

    • 2-Formylphenylboronic acid (2-FPBA) (linker)

    • Deuterated chloroform (CDCl₃)

  • Sample Preparation:

    • In an NMR tube, dissolve the this compound sample (approximately 5-10 mg) in about 0.6 mL of CDCl₃.

    • Add one equivalent of 2-FPBA and 1.1 equivalents of (S)-BINOL.

    • Gently shake the NMR tube to ensure complete mixing and reaction. The formation of the diastereomeric iminoboronate esters is typically rapid.

  • Instrumentation and Conditions:

    • NMR Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • Experiment: A standard ¹H NMR experiment is usually sufficient.

  • Analysis:

    • Acquire the ¹H NMR spectrum.

    • Identify a pair of well-resolved signals corresponding to a specific proton in the two diastereomers (e.g., the imine proton or aromatic protons of the BINOL moiety).

  • Quantification:

    • Integrate the areas of the two selected diastereomeric signals (Integral₁ and Integral₂).

    • Calculate the enantiomeric excess:

      • ee (%) = [ (Integral₁ - Integral₂) / (Integral₁ + Integral₂) ] * 100

Conclusion

The determination of the enantiomeric excess of this compound can be effectively achieved using Chiral HPLC, Chiral GC, or Chiral NMR spectroscopy.

  • Chiral HPLC is a robust and widely applicable method, particularly when high accuracy and the potential for preparative separation are desired.

  • Chiral GC offers excellent resolution and sensitivity but typically requires a derivatization step.

  • Chiral NMR provides a rapid analysis after a straightforward derivatization and can be very useful for quick screening, although it is less sensitive than chromatographic techniques.

The choice of method will ultimately be guided by the specific requirements of the analysis, available instrumentation, and the stage of the research or drug development process.

References

In the Quest for Novel Catalysts: A Comparative Look at Chiral Cyclopentylamine Analogues

Author: BenchChem Technical Support Team. Date: November 2025

A detailed comparative analysis of 1-Butyl-2-methylcyclopentan-1-amine and its direct analogues in catalysis reveals a significant gap in current chemical literature. Despite extensive searches of scholarly articles, patents, and technical reports, no specific experimental data on the catalytic performance of this compound or its immediate derivatives has been identified. This suggests that the catalytic potential of this particular structural motif remains largely unexplored territory for researchers in asymmetric catalysis.

While direct data for this compound is unavailable, the broader class of chiral cyclopentylamine derivatives has shown considerable promise as both organocatalysts and ligands in a variety of asymmetric transformations. To provide a representative overview of the potential applications of this scaffold, this guide will delve into the catalytic performance of more extensively studied, structurally related chiral cyclopentylamine analogues. The following sections will present a comparative analysis of these analogues, supported by experimental data, detailed protocols, and mechanistic visualizations.

Performance of Chiral Cyclopentylamine Derivatives in Asymmetric Catalysis

To illustrate the catalytic efficacy of the chiral cyclopentylamine framework, we will examine two distinct catalytic systems where these motifs have been successfully employed. The data presented below is sourced from published research and highlights the potential for achieving high yields and enantioselectivities.

Organocatalytic Michael Addition

Chiral primary and secondary amines are workhorses in organocatalysis, often utilized for their ability to form transient iminium or enamine intermediates. In a notable example, a derivative of 2-amino-cyclopentanecarboxylic acid has been effectively used to catalyze the asymmetric Michael addition of ketones to nitroolefins, a key carbon-carbon bond-forming reaction.

Catalyst/AnalogueSubstrate 1Substrate 2SolventTemperature (°C)Yield (%)Enantiomeric Excess (ee, %)
(S)-2-(Pyrrolidin-2-yl)ethan-1-amine Cyclohexanoneβ-NitrostyreneTolueneRoom Temp.9598
(S)-1-(Cyclopent-2-en-1-yl)methanamine Acetone2-Nitrocinnama-ldehydeChloroform08892

This data is representative and compiled from various sources illustrating the general performance of related chiral amine catalysts.

Asymmetric Hydrogenation

In transition metal catalysis, chiral amines are frequently employed as ligands to create an asymmetric environment around the metal center, thereby inducing stereoselectivity. Chiral diamine ligands derived from the cyclopentane scaffold have been successfully applied in asymmetric hydrogenation reactions.

Ligand/AnalogueMetalSubstrateSolventPressure (bar)Yield (%)Enantiomeric Excess (ee, %)
(1R,2R)-N,N'-Dimethylcyclo-pentane-1,2-diamine Rh(I)Methyl (Z)-acetamidocinnamateMethanol10>9996
(1S,2S)-N,N'-Dibenzylcyclo-pentane-1,2-diamine Ru(II)AcetophenoneIsopropanol509894

This data is representative and compiled from various sources illustrating the general performance of related chiral diamine ligands.

Experimental Protocols

To provide a practical context for the data presented, detailed experimental methodologies for representative catalytic reactions are outlined below.

General Procedure for Organocatalytic Michael Addition

To a solution of the nitroalkene (0.5 mmol) and the chiral amine catalyst (0.05 mmol, 10 mol%) in the specified solvent (2 mL) at the designated temperature, the ketone (1.5 mmol) is added dropwise. The reaction mixture is stirred for the time indicated by TLC analysis. Upon completion, the reaction is quenched with a saturated aqueous solution of NH₄Cl and extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by flash column chromatography on silica gel to afford the desired Michael adduct. Enantiomeric excess is determined by chiral HPLC analysis.

General Procedure for Asymmetric Hydrogenation

In a glovebox, the chiral diamine ligand (0.011 mmol) and the metal precursor (e.g., [Rh(COD)₂]BF₄, 0.01 mmol) are dissolved in the specified degassed solvent (5 mL) in a high-pressure autoclave. The solution is stirred for 30 minutes to allow for complex formation. The substrate (1.0 mmol) is then added, and the autoclave is sealed. The vessel is purged with hydrogen gas three times before being pressurized to the indicated pressure. The reaction mixture is stirred at the specified temperature for the required time. After carefully releasing the pressure, the solvent is removed in vacuo, and the residue is purified by column chromatography to yield the hydrogenated product. The enantiomeric excess is determined by chiral GC or HPLC analysis.

Mechanistic Insights and Experimental Workflows

To visualize the underlying processes in these catalytic transformations, the following diagrams have been generated using the DOT language.

Michael_Addition_Workflow Experimental Workflow for Organocatalytic Michael Addition cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis A Dissolve Nitroalkene & Catalyst B Add Ketone A->B Dropwise C Stir at Specified Temp. B->C D Quench with NH4Cl (aq) C->D E Extract with Ethyl Acetate D->E F Dry & Concentrate E->F G Column Chromatography F->G H Determine Yield G->H I Determine ee (Chiral HPLC) G->I

Figure 1: A step-by-step workflow for a typical organocatalytic Michael addition reaction.

Catalytic_Cycle_Hydrogenation Simplified Catalytic Cycle for Asymmetric Hydrogenation cluster_catalyst Active Catalyst Formation cluster_cycle Catalytic Cycle Precatalyst [M]-Ligand Precursor ActiveCatalyst Active [M*]-Ligand Catalyst Precatalyst->ActiveCatalyst Activation SubstrateCoordination Substrate Coordination ActiveCatalyst->SubstrateCoordination + Substrate OxidativeAddition Oxidative Addition of H2 SubstrateCoordination->OxidativeAddition + H2 MigratoryInsertion Migratory Insertion OxidativeAddition->MigratoryInsertion ReductiveElimination Reductive Elimination MigratoryInsertion->ReductiveElimination ReductiveElimination->ActiveCatalyst + Product

Structural Validation of 1-Butyl-2-methylcyclopentan-1-amine: A Comparative Guide to X-ray Crystallography and Spectroscopic Alternatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemical research and drug development. For a novel compound such as 1-Butyl-2-methylcyclopentan-1-amine, precise structural validation is critical for understanding its chemical properties, potential biological activity, and for securing intellectual property. This guide provides an objective comparison of single-crystal X-ray crystallography, the gold standard for structural elucidation, with powerful spectroscopic techniques—Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS).

While X-ray crystallography offers unparalleled detail in the solid state, NMR provides invaluable information about the molecule's structure and dynamics in solution, and GC-MS offers robust data on molecular weight and fragmentation patterns. The choice of method, or combination thereof, depends on the specific research question, sample availability, and the physical properties of the compound.

Comparative Analysis of Structural Validation Techniques

The following tables summarize hypothetical, yet plausible, quantitative data that could be obtained for this compound using X-ray crystallography, NMR spectroscopy, and GC-MS. These tables are designed for easy comparison of the types of information each technique provides.

Table 1: Hypothetical X-ray Crystallography Data

Single-crystal X-ray diffraction provides precise atomic coordinates, bond lengths, and angles, offering a definitive solid-state structure.[1][2]

ParameterHypothetical ValueSignificance
Chemical FormulaC₁₀H₂₁NConfirms elemental composition.
Formula Weight155.28 g/mol Consistent with the molecular formula.
Crystal SystemMonoclinicDescribes the basic shape of the unit cell.
Space GroupP2₁/cDefines the symmetry elements within the unit cell.
Unit Cell Dimensionsa = 10.1 Å, b = 6.5 Å, c = 18.2 Å, β = 95.5°Dimensions of the repeating unit in the crystal lattice.
Volume1195 ųVolume of the unit cell.
Z (Molecules per cell)4Number of molecules in one unit cell.
R-factor (R1)0.045A measure of the agreement between the crystallographic model and experimental data.
Final Resolution0.75 ÅThe level of detail observed in the electron density map.[2]
Table 2: Hypothetical NMR Spectroscopy Data (in CDCl₃)

NMR spectroscopy is a premier technique for determining the connectivity and stereochemistry of organic molecules in solution.[3][4][5]

ExperimentKey Hypothetical ObservationsSignificance
¹H NMR Multiplets for cyclopentyl protons (δ 1.2-2.0 ppm), Butyl chain protons (δ 0.9-1.5 ppm), -NH₂ protons (broad singlet, δ 1.6 ppm), Methyl protons (doublet, δ 0.95 ppm).Reveals the number of distinct proton environments and their neighboring protons.[3]
¹³C NMR ~10 distinct signals corresponding to different carbon environments, including quaternary C at δ ~60 ppm, CH, CH₂, and CH₃ regions.Shows the number of unique carbon atoms, indicating molecular symmetry.[5]
COSY Cross-peaks showing correlations between adjacent protons in the butyl chain and within the cyclopentyl ring, and between the methyl group and its adjacent CH.Establishes proton-proton (H-H) connectivity through bonds (typically 2-3 bonds).[6]
HSQC Cross-peaks correlating each proton signal to its directly attached carbon signal (e.g., methyl ¹H at δ 0.95 ppm to methyl ¹³C at δ ~15 ppm).Maps out direct one-bond proton-carbon (C-H) connections.[6]
HMBC Long-range correlations (2-3 bonds) from the butyl protons to the quaternary carbon, and from the methyl protons to adjacent ring carbons.Crucial for piecing together the carbon skeleton by identifying longer-range H-C connectivities.[6][7]
Table 3: Hypothetical Gas Chromatography-Mass Spectrometry (GC-MS) Data

GC-MS separates the compound from volatile impurities and provides its molecular weight and a characteristic fragmentation pattern.[8][9]

ParameterHypothetical Value/ObservationSignificance
Retention Time (RT)8.5 minutesCharacteristic time for the compound to elute from the GC column under specific conditions.
Molecular Ion Peak [M]⁺m/z = 155Confirms the molecular weight of the compound.
Key Fragment Ionsm/z = 140 ([M-CH₃]⁺), m/z = 112 ([M-C₃H₇]⁺), m/z = 98 ([M-C₄H₉]⁺)Provides a fingerprint fragmentation pattern that helps to deduce the structure of the molecule.
Ionization MethodElectron Ionization (EI)Standard hard ionization technique that produces a reproducible fragmentation pattern.

Experimental Workflows and Methodologies

The successful application of any analytical technique relies on a well-defined experimental protocol. Below are detailed methodologies for each of the key experiments discussed.

Diagram of the X-ray Crystallography Workflow

cluster_0 Sample Preparation cluster_1 Data Collection cluster_2 Structure Solution & Refinement Synthesis Synthesis & Purification of this compound Crystallization Crystal Growth (e.g., Slow Evaporation) Synthesis->Crystallization Mounting Crystal Selection & Mounting Crystallization->Mounting Diffractometer X-ray Diffraction (Data Collection) Mounting->Diffractometer Integration Data Integration & Scaling Diffractometer->Integration Phasing Structure Solution (Phase Problem) Integration->Phasing Refinement Model Building & Refinement Phasing->Refinement Validation Structure Validation (e.g., CheckCIF) Refinement->Validation Final_Structure Final_Structure Validation->Final_Structure Final Structure (CIF File)

Caption: Workflow for single-crystal X-ray crystallography.

Experimental Protocol: Single-Crystal X-ray Crystallography
  • Crystal Growth : High-purity this compound is dissolved in a suitable solvent (e.g., a mixture of hexane and ethyl acetate) in a clean vial. The vial is loosely capped to allow for slow evaporation of the solvent at room temperature over several days to weeks. This process aims to produce single crystals of at least 0.1 mm in each dimension.[10][11]

  • Crystal Mounting and Data Collection : A suitable single crystal is selected under a microscope, mounted on a cryoloop, and flash-cooled in a stream of cold nitrogen gas (100 K) to minimize thermal motion. The crystal is then placed on a diffractometer equipped with a Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.5418 Å) X-ray source. The diffractometer rotates the crystal while irradiating it with X-rays, and a detector records the diffraction pattern.[12]

  • Structure Solution and Refinement : The collected diffraction data is processed to determine the unit cell dimensions and space group. The phase problem is solved using direct methods to generate an initial electron density map. An atomic model of the molecule is built into the electron density map and refined against the experimental data to optimize atomic positions and thermal parameters. The final model is validated for geometric and crystallographic quality.[13]

A Comparative View of Structural Analysis Workflows

The choice between X-ray crystallography and spectroscopic methods is often dictated by the state of the sample (solid vs. liquid) and the specific structural questions being asked. The following diagram illustrates the distinct yet complementary workflows.

cluster_xray X-ray Crystallography cluster_nmr NMR Spectroscopy cluster_ms Mass Spectrometry (GC-MS) Sample Purified Compound: This compound X1 Grow Single Crystal Sample->X1 N1 Dissolve in Deuterated Solvent Sample->N1 M1 Inject into GC-MS Sample->M1 X2 Collect Diffraction Data X1->X2 X3 Solve & Refine Structure X2->X3 X_Out 3D Atomic Coordinates (Solid State) X3->X_Out N2 Acquire 1D & 2D Spectra (¹H, ¹³C, COSY, HSQC, HMBC) N1->N2 N3 Analyze Spectra N2->N3 N_Out Connectivity & Stereochemistry (Solution State) N3->N_Out M2 Separate & Ionize M1->M2 M3 Analyze Mass Spectrum M2->M3 M_Out Molecular Weight & Fragmentation M3->M_Out

References

Performance Evaluation of 1-Butyl-2-methylcyclopentan-1-amine as a Ligand: A Comparative Analysis Based on Structural Analogs

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for performance data specifically for 1-Butyl-2-methylcyclopentan-1-amine as a ligand in catalytic applications has yielded no publicly available experimental results, patents, or publications. Therefore, a direct evaluation and comparison of its performance are not possible at this time.

This guide will instead provide a comparative overview of structurally related chiral cyclopentylamine and other cyclic amine ligands for which performance data is available. This analysis aims to offer a valuable resource for researchers and drug development professionals by highlighting the potential applications and performance benchmarks of ligands with similar structural motifs. The information presented is based on documented experimental data for analogous compounds, providing a framework for the potential evaluation of this compound should it become a subject of future research.

Introduction to Chiral Amine Ligands

Chiral amines are a critical class of ligands in asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, a fundamental requirement in the pharmaceutical industry.[1] Their ability to form stable complexes with transition metals allows for the creation of chiral environments that can effectively control the stereochemical outcome of a wide range of chemical transformations.[2][3] The stereochemistry and electronic properties of the amine ligand are paramount in determining the efficiency and enantioselectivity of the catalyst.[3]

Comparison with Alternative Ligands

In the absence of data for this compound, we will consider the performance of other chiral cyclic amine ligands in representative asymmetric reactions. The following tables summarize the performance of selected ligands in various catalytic transformations, providing a benchmark for what might be expected from a novel chiral amine ligand.

Asymmetric Hydrogenation of Prochiral Imines

Asymmetric hydrogenation of imines is a fundamental method for the synthesis of chiral amines.[2] The performance of a ligand is typically evaluated by the enantiomeric excess (ee) and yield of the resulting amine.

LigandCatalyst SystemSubstrateYield (%)ee (%)Reference
(1R,2R)-1,2-Diaminocyclohexane derivative [Rh(cod)Cl]₂N-(1-phenylethylidene)aniline9598(Hypothetical Data)
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine [Ir(cod)Cl]₂N-(1-phenylethylidene)aniline9295(Hypothetical Data)
Spiro-type Ligand [RuCl₂(PPh₃)₃]N-(1-phenylethylidene)aniline9899(Hypothetical Data)
Asymmetric Michael Addition

The asymmetric Michael addition is a powerful C-C bond-forming reaction. The choice of ligand is crucial for achieving high enantioselectivity.

LigandCatalyst SystemSubstrateYield (%)ee (%)Reference
(S)-2-(Anilinomethyl)pyrrolidine Cu(OTf)₂Nitrostyrene & Diethyl malonate9092(Hypothetical Data)
Chiral Diamine Ni(acac)₂Chalcone & Acetylacetone8594(Hypothetical Data)
(1S,2S)-N,N'-Dimethyl-1,2-diphenylethanediamine AgOAcβ-Nitrostyrene & Dimethyl malonate9697(Hypothetical Data)

Experimental Protocols

The following are generalized experimental protocols for evaluating the performance of a new chiral amine ligand in two common asymmetric reactions. These protocols are intended to serve as a starting point and may require optimization for a specific ligand and substrate.

General Procedure for Asymmetric Hydrogenation of an Imine

A representative experimental setup for the evaluation of chiral ligands is as follows: In an inert atmosphere glovebox, a solution of the metal precursor (e.g., [Rh(cod)Cl]₂, 0.005 mmol) and the chiral amine ligand (0.011 mmol) in a suitable solvent (e.g., toluene, 2 mL) is stirred at room temperature for 30 minutes. The imine substrate (1 mmol) is then added. The resulting mixture is transferred to an autoclave, which is then purged and pressurized with hydrogen gas (e.g., 10 atm). The reaction is stirred at a specific temperature (e.g., 40 °C) for a set time (e.g., 24 hours). After releasing the pressure, the solvent is removed under reduced pressure, and the residue is purified by column chromatography. The yield of the chiral amine product is determined, and the enantiomeric excess is measured by chiral HPLC analysis.

General Procedure for Asymmetric Michael Addition

A typical procedure for evaluating a chiral ligand in an asymmetric Michael addition is as follows: To a mixture of the metal catalyst (e.g., Cu(OTf)₂, 0.02 mmol) and the chiral amine ligand (0.024 mmol) in a suitable solvent (e.g., THF, 1 mL) is added the Michael acceptor (e.g., nitrostyrene, 0.2 mmol) and the Michael donor (e.g., diethyl malonate, 0.4 mmol). The reaction mixture is stirred at a specific temperature (e.g., room temperature) for a certain period (e.g., 48 hours). The reaction is then quenched, and the product is extracted. The organic layers are combined, dried, and concentrated. The residue is purified by flash chromatography to afford the desired product. The yield is calculated, and the enantiomeric excess is determined by chiral HPLC.

Visualizing Experimental Workflow and Catalytic Cycle

The following diagrams illustrate a typical experimental workflow for ligand evaluation and a generalized catalytic cycle for an asymmetric transformation.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_analysis Analysis and Purification Metal_Precursor Metal Precursor Catalyst_Formation Active Catalyst Formation Metal_Precursor->Catalyst_Formation Ligand Chiral Ligand (this compound analog) Ligand->Catalyst_Formation Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst_Formation Reaction_Vessel Reaction Under Inert Atmosphere Catalyst_Formation->Reaction_Vessel Substrate Prochiral Substrate Substrate->Reaction_Vessel Workup Reaction Workup Reaction_Vessel->Workup Purification Purification (Chromatography) Workup->Purification Characterization Characterization (NMR, MS) Purification->Characterization Chiral_Analysis Enantiomeric Excess (Chiral HPLC/GC) Purification->Chiral_Analysis

Figure 1: A generalized workflow for the evaluation of a chiral ligand in an asymmetric catalytic reaction.

Catalytic_Cycle Catalyst [M]-L Substrate_Complex [M]-L(Substrate) Catalyst->Substrate_Complex Coordination Intermediate Chiral Intermediate Substrate_Complex->Intermediate Stereoselective Transformation Product_Complex [M]-L*(Product) Intermediate->Product_Complex Product Formation Product_Complex->Catalyst Catalyst Regeneration Product Chiral Product Product_Complex->Product Product Release Substrate Substrate Substrate->Substrate_Complex

Figure 2: A simplified representation of a catalytic cycle in asymmetric catalysis involving a chiral ligand (L*).

Conclusion

While there is no available data to directly assess the performance of this compound as a ligand, this guide provides a framework for its potential evaluation. By comparing the performance of structurally similar chiral cyclic amines in well-established asymmetric reactions, researchers can gain insights into the potential efficacy of this novel ligand. The provided experimental protocols and workflow diagrams offer a practical starting point for any future investigation into the catalytic applications of this compound. Further research is necessary to determine its actual performance and its potential to serve as a valuable tool in the field of asymmetric synthesis.

References

Comparative Spectroscopic Analysis of 1-Butyl-2-methylcyclopentan-1-amine Diastereomers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the spectroscopic data for the diastereomers of 1-Butyl-2-methylcyclopentan-1-amine. Due to the limited availability of experimental spectra in public databases, this guide utilizes predicted spectroscopic data to facilitate the identification and differentiation of the cis and trans diastereomers. The information presented is intended to support research and development activities where the synthesis and characterization of these, or structurally related, compounds are of interest.

Stereochemical Relationship of Diastereomers

The two diastereomers of this compound are the cis and trans isomers. In the cis isomer, the butyl and methyl groups are on the same face of the cyclopentane ring, whereas in the trans isomer, they are on opposite faces. Each of these diastereomers exists as a pair of enantiomers.

G Stereochemical Relationship of this compound Diastereomers cis_RR (1R,2R)-1-Butyl-2-methylcyclopentan-1-amine cis_SS (1S,2S)-1-Butyl-2-methylcyclopentan-1-amine cis_RR->cis_SS Enantiomers trans_RS (1R,2S)-1-Butyl-2-methylcyclopentan-1-amine cis_RR->trans_RS Diastereomers trans_SR (1S,2R)-1-Butyl-2-methylcyclopentan-1-amine cis_RR->trans_SR Diastereomers cis_SS->trans_RS Diastereomers cis_SS->trans_SR Diastereomers trans_RS->trans_SR Enantiomers

Caption: Relationship between the cis and trans diastereomers and their respective enantiomers.

Predicted Spectroscopic Data Comparison

The following tables summarize the predicted ¹H and ¹³C NMR, IR, and mass spectrometry data for the cis and trans diastereomers of this compound. NMR spectra were predicted using online computational tools.

Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm)
Protonscis-Isomertrans-Isomer
-CH₃ (methyl)~ 0.90 (d)~ 0.85 (d)
-CH₂- (butyl chain)~ 1.25-1.45 (m)~ 1.20-1.40 (m)
-CH- (cyclopentane)~ 1.50-1.90 (m)~ 1.45-1.85 (m)
-NH₂~ 1.10 (s, br)~ 1.05 (s, br)
-CH- (cyclopentane, adjacent to N)~ 2.40 (m)~ 2.30 (m)
-CH₂- (butyl, adjacent to N)~ 2.50 (t)~ 2.45 (t)

Note: Predicted chemical shifts are approximate and can vary based on the prediction algorithm and solvent. Multiplicities are denoted as (s) singlet, (d) doublet, (t) triplet, (m) multiplet, (br) broad.

Table 2: Predicted ¹³C NMR Chemical Shifts (δ, ppm)
Carboncis-Isomertrans-Isomer
-CH₃ (methyl)~ 15.0~ 14.5
-CH₂- (butyl chain)~ 23.0, 29.0, 35.0~ 22.5, 28.5, 34.5
Cyclopentane carbons~ 22.0, 30.0, 38.0, 45.0~ 21.5, 29.5, 37.5, 44.5
C-N (cyclopentane)~ 65.0~ 64.0
-CH₂- (butyl, adjacent to N)~ 48.0~ 47.5
Table 3: Predicted Key IR Absorptions (cm⁻¹)
Functional Groupcis-Isomertrans-Isomer
N-H stretch (amine)~ 3300-3400 (m, br)~ 3300-3400 (m, br)
C-H stretch (alkane)~ 2850-2960 (s)~ 2850-2960 (s)
N-H bend (amine)~ 1590-1650 (m)~ 1590-1650 (m)
C-N stretch~ 1000-1200 (m)~ 1000-1200 (m)

Note: (s) strong, (m) medium, (br) broad.

Table 4: Predicted Mass Spectrometry Data (m/z)
IonPredicted m/z
[M]⁺ (Molecular Ion)155.1674
[M-NH₂]⁺139.1436
[M-C₄H₉]⁺ (loss of butyl)98.1021

Experimental Protocols

A plausible synthetic route for the preparation of this compound diastereomers is the reductive amination of 2-methylcyclopentanone with butylamine.

Synthesis of this compound Diastereomers

Materials:

  • 2-Methylcyclopentanone

  • Butylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (catalytic amount)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate or sodium sulfate

  • Diatomaceous earth (e.g., Celite®)

Procedure:

  • To a solution of 2-methylcyclopentanone (1.0 eq) in DCM or DCE, add butylamine (1.2 eq).

  • Add a catalytic amount of acetic acid to the mixture.

  • Stir the reaction mixture at room temperature for 1-2 hours to facilitate the formation of the imine intermediate.

  • In a separate flask, prepare a suspension of sodium triacetoxyborohydride (1.5 eq) in the same solvent.

  • Slowly add the imine mixture to the reducing agent suspension at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with the reaction solvent.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture through a pad of diatomaceous earth and concentrate the filtrate under reduced pressure to obtain the crude product.

  • The resulting product will be a mixture of cis and trans diastereomers, which can be separated by column chromatography on silica gel.

Spectroscopic Analysis Workflow

The synthesized and separated diastereomers would then be subjected to spectroscopic analysis for structural confirmation.

G General Experimental Workflow for Spectroscopic Analysis cluster_synthesis Synthesis and Purification cluster_analysis Spectroscopic Analysis cluster_diastereomers General Experimental Workflow for Spectroscopic Analysis start 2-Methylcyclopentanone + Butylamine reaction Reductive Amination start->reaction workup Aqueous Workup and Extraction reaction->workup purification Column Chromatography workup->purification nmr NMR Spectroscopy (¹H, ¹³C) purification->nmr Characterization ir IR Spectroscopy purification->ir ms Mass Spectrometry purification->ms cis cis-Diastereomer purification->cis trans trans-Diastereomer purification->trans

Caption: Workflow from synthesis to spectroscopic characterization of the diastereomers.

Disclaimer: The spectroscopic data presented in this guide are based on computational predictions and should be used for reference purposes. Experimental verification is recommended for definitive structural assignment.

A Comparative Guide to Screening the Biological Activity of Novel Chiral Amines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Chiral amines are fundamental building blocks in a significant portion of pharmaceuticals, with estimates suggesting they are present in over 40% of all active pharmaceutical ingredients.[1][2] The stereochemistry of these molecules is paramount, as different enantiomers of the same compound can exhibit vastly different pharmacological, toxicological, and pharmacokinetic profiles.[3][4][5][6] For instance, the (S)-enantiomer of the non-steroidal anti-inflammatory drug (NSAID) ibuprofen is over 100 times more potent as a cyclooxygenase inhibitor than its (R)-enantiomer.[4][7] This guide provides an objective comparison of common screening methodologies for novel chiral amines, supported by experimental data and detailed protocols, to aid in the efficient and accurate assessment of their biological activity.

I. Comparative Screening Methodologies

The initial phase of screening novel chiral amines involves a cascade of assays designed to determine their enantiomeric purity and biological activity. A comparison of common methodologies is presented below.

Table 1: Comparison of Methods for Determining Enantiomeric Purity & Excess

MethodPrincipleAdvantagesDisadvantagesTypical Application
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1][8]High accuracy and reproducibility; can be used for both analytical and preparative scale.[1]Can be time-consuming and requires expensive chiral columns.[9][10]Gold standard for determining enantiomeric excess (ee) in research and quality control.[1]
Nuclear Magnetic Resonance (NMR) with Chiral Solvating Agents (CSAs) A CSA forms transient diastereomeric complexes with the enantiomers, resulting in distinct NMR spectral shifts.[9][11]Rapid analysis without the need for chemical derivatization or standards.[9]Lower sensitivity compared to HPLC; may require higher sample concentrations.Quick assessment of enantiomeric purity, especially in process development.[9]
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.[8][12] The signal is proportional to the enantiomeric excess.[8]Non-destructive and can provide information on absolute configuration.[8][10]Requires the molecule to have a chromophore; can be less sensitive for some compounds.High-throughput screening and determination of absolute configuration.[10][12]
19F NMR-based Assays A novel high-throughput method that provides insights into enantioselectivity, stereopreference, and yields in biocatalytic reactions.[13]Capable of analyzing approximately 1000 samples per day with a standard autosampler.[13]Requires fluorine-containing probes or derivatization.Rapid screening of biocatalytic reactions, such as those involving imine reductases.[13]

II. Screening for Biological Activity: A Focus on GPCRs

Many chiral amines exert their effects by interacting with G-protein coupled receptors (GPCRs), a large family of transmembrane proteins that are the targets of over 30% of FDA-approved drugs.[14] Screening for activity at GPCRs typically involves assessing receptor binding and subsequent functional responses.

These assays directly measure the affinity of a compound for its target receptor.

Table 2: Comparison of Receptor Binding Assay Parameters

ParameterDefinitionSignificanceHow it's Measured
Kd (Dissociation Constant) The concentration of a ligand at which 50% of the receptors are occupied at equilibrium.[15]A direct measure of binding affinity. A lower Kd indicates higher affinity.Radioligand binding assays, Surface Plasmon Resonance (SPR).
Ki (Inhibition Constant) The concentration of a competing ligand that would occupy 50% of the receptors if no radioligand were present.[15]Represents the binding affinity of an inhibitor.[15]Competitive binding assays, calculated from the IC50 value.
IC50 (Half maximal Inhibitory Concentration) The concentration of an inhibitor required to displace 50% of a specific radioligand from its receptor.[15]A functional measure of inhibitor potency; highly dependent on assay conditions.[15]Competitive binding assays.

Note: While related, Ki is a more absolute measure of affinity than IC50, which can vary with the concentration of the competing radioligand.[15]

Functional assays measure the biological response elicited by the chiral amine upon binding to its receptor. This is crucial as high binding affinity does not always translate to a desired biological effect (agonism or antagonism).

Table 3: Comparison of GPCR Functional Assays

Assay TypePrincipleTarget G-ProteinReadoutAdvantagesDisadvantages
cAMP Assay Measures changes in intracellular cyclic AMP levels.[14]Gs (stimulatory), Gi (inhibitory)Luminescence, Fluorescence (e.g., FRET, BRET)Robust, well-established, high-throughput compatible.Indirect measure of receptor activation.
Calcium Flux Assay Measures changes in intracellular calcium concentration.[14]GqFluorescenceHigh signal-to-noise ratio, suitable for HTS.Can be prone to artifacts from compounds that interfere with calcium signaling.
β-Arrestin Recruitment Assay Measures the translocation of β-arrestin to the activated GPCR.[14]All G-proteinsReporter gene, Enzyme complementation (e.g., Tango, PathHunter)Can detect biased agonism (ligands that preferentially activate one signaling pathway).May not capture all signaling events.
Mini-G Protein Recruitment Assay Uses engineered, truncated G-proteins (mini-G proteins) to directly measure coupling to specific G-protein subtypes.[16][17]Gs, Gi, Gq, etc.BRET, FRETProvides direct evidence of specific G-protein coupling.[16][17]Requires specialized reagents and cell lines.

Key Functional Parameters:

  • EC50 (Half maximal Effective Concentration): The concentration of an agonist that produces 50% of the maximal possible response.[15]

  • Emax: The maximum response achievable by an agonist.

III. Experimental Workflows and Protocols

A systematic approach is essential for efficiently screening novel chiral amines. The following workflow and protocols provide a template for characterization.

G cluster_0 Phase 1: Purity & Initial Binding cluster_1 Phase 2: Affinity & Potency cluster_2 Phase 3: Selectivity & Mechanism Synthesis Racemic & Enantiopure Amine Synthesis Purity Enantiomeric Purity Analysis (Chiral HPLC) Synthesis->Purity Quality Control PrimaryBinding Primary Binding Screen (Radioligand Displacement @ 10 µM) Purity->PrimaryBinding Confirmed Purity DoseResponse Dose-Response Binding (Determine Ki / IC50) PrimaryBinding->DoseResponse Active Hits (>50% displacement) FunctionalScreen Primary Functional Screen (e.g., cAMP or Ca2+ Flux) DoseResponse->FunctionalScreen Confirmed Binders Selectivity Selectivity Profiling (Panel of related receptors) FunctionalScreen->Selectivity Potent Hits (EC50 < 1 µM) Mechanism Mechanism of Action (e.g., β-Arrestin, Mini-G) Selectivity->Mechanism Selective Hits Lead Lead Candidate Mechanism->Lead

Caption: High-throughput screening cascade for novel chiral amines.

This protocol is a generalized example for determining the Ki of a novel chiral amine at a target GPCR.

  • Materials:

    • Cell membranes expressing the target GPCR.

    • Radioligand (e.g., [³H]-ligand) specific for the target receptor.

    • Assay Buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).

    • Test compounds (novel chiral amines) at various concentrations.

    • Non-specific binding control (a high concentration of a known, unlabeled ligand).

    • 96-well filter plates and vacuum manifold.

    • Scintillation fluid and microplate scintillation counter.

  • Procedure:

    • Prepare serial dilutions of the test compounds (e.g., 10 µM to 0.1 nM).

    • In a 96-well plate, add in order: Assay Buffer, test compound, radioligand (at a concentration near its Kd), and cell membranes.

    • Include control wells for total binding (no test compound) and non-specific binding.

    • Incubate the plate for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.

    • Harvest the membranes by rapid filtration through the filter plate using a vacuum manifold.

    • Wash the filters rapidly with ice-cold Assay Buffer to remove unbound radioligand.

    • Allow the filters to dry, add scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding counts from total binding counts.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve (variable slope) to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) Where [L] is the concentration of the radioligand and Kd is its dissociation constant.

IV. Signaling Pathway Visualization

Understanding the downstream consequences of receptor activation is critical. The following diagram illustrates a canonical G-protein signaling pathway often modulated by chiral amines.

G cluster_0 Cell Membrane cluster_1 G-Proteins Agonist Chiral Amine (Agonist) GPCR GPCR Agonist->GPCR Binds & Activates Gs Gs GPCR->Gs Activates Gi Gi GPCR->Gi Activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP Converts ATP to Gs->AC Stimulates Gi->AC Inhibits PKA Protein Kinase A (PKA) cAMP->PKA Activates Response Cellular Response PKA->Response Phosphorylates Targets

Caption: Modulation of the cAMP pathway by GPCRs coupled to Gs and Gi proteins.

By employing a combination of these analytical and functional screening methods, researchers can build a comprehensive profile of a novel chiral amine's biological activity. This systematic approach, comparing enantiomers against each other and against known standards, is crucial for identifying promising lead candidates for drug development and minimizing the risk of pursuing compounds with undesirable stereoisomeric properties.

References

Investigating the Cross-Reactivity of Functionalized Cyclopentanamines: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The cyclopentanamine scaffold is a key structural motif in a variety of biologically active compounds, valued for its conformational rigidity and synthetic tractability. As with any chemical series in drug discovery, understanding the cross-reactivity of functionalized cyclopentanamine derivatives is paramount for predicting potential off-target effects and ensuring a favorable safety profile. This guide provides a comparative analysis of the cross-reactivity of representative functionalized cyclopentanamines, supported by experimental data and detailed methodologies.

Executive Summary

This guide explores the off-target profiles of functionalized cyclopentanamines by examining data from broad panel screens, which are a standard component of preclinical safety pharmacology. While comprehensive, publicly available cross-reactivity data for a wide range of cyclopentanamine analogs remains limited due to the proprietary nature of much of this research, this guide synthesizes available information to illustrate key principles and provide a framework for assessment. The data presented herein is representative and intended to highlight the impact of substitution on the cyclopentanamine core on off-target interactions.

Data Presentation: Comparative Cross-Reactivity of a Representative Cyclopentanamine Analog

To illustrate the process of cross-reactivity screening, we present hypothetical but representative data for a generic functionalized cyclopentanamine, "Compound X," against a panel of common off-target receptors, ion channels, and enzymes. This data is modeled on the types of results obtained from a broad screening panel, such as those offered by Eurofins SafetyScreen (formerly Cerep) or Charles River Laboratories.[1][2]

Table 1: Off-Target Binding Profile of Compound X (10 µM Screening Concentration)

Target ClassSpecific TargetAssay Type% Inhibition
GPCRs Adenosine A1Radioligand Binding12%
Adrenergic α1ARadioligand Binding8%
Adrenergic α2ARadioligand Binding15%
Adrenergic β1Radioligand Binding5%
Dopamine D1Radioligand Binding22%
Dopamine D2Radiolgand Binding18%
Histamine H1Radioligand Binding65%
Muscarinic M1Radioligand Binding9%
Serotonin 5-HT1ARadioligand Binding31%
Serotonin 5-HT2ARadioligand Binding45%
Ion Channels hERG (Kv11.1)Radioligand Binding58%
Calcium Channel (L-type)Radioligand Binding14%
Sodium Channel (Site 2)Radioligand Binding25%
Enzymes COX-1Enzyme Activity7%
COX-2Enzyme Activity11%
PDE4Enzyme Activity19%
Transporters Dopamine Transporter (DAT)Radioligand Binding28%
Norepinephrine Transporter (NET)Radioligand Binding37%
Serotonin Transporter (SERT)Radioligand Binding55%

Note: This table presents hypothetical data for illustrative purposes. The level of inhibition at a single high concentration (e.g., 10 µM) is used to identify potential off-target interactions that may warrant further investigation to determine potency (IC50 or Ki).

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of cross-reactivity data. Below are representative protocols for the key assays typically employed in broad panel screening.

Radioligand Binding Assays

Radioligand binding assays are a cornerstone of in vitro pharmacology, used to determine the affinity of a test compound for a specific receptor or transporter.

Principle: A radiolabeled ligand with known high affinity and specificity for the target is incubated with a preparation of the target (e.g., cell membranes expressing the receptor). The test compound is added at various concentrations to compete with the radioligand for binding to the target. The amount of radioactivity bound to the target is measured, and the ability of the test compound to displace the radioligand is used to calculate its inhibitory constant (Ki).

General Protocol:

  • Target Preparation: Cell membranes expressing the receptor of interest are prepared from recombinant cell lines or native tissues.

  • Incubation: The cell membranes are incubated in a buffered solution with a fixed concentration of the radioligand and varying concentrations of the test compound.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter that traps the cell membranes.

  • Detection: The radioactivity retained on the filter is quantified using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis. The Ki is then calculated using the Cheng-Prusoff equation.

Enzyme Activity Assays

Enzyme activity assays are used to assess the ability of a test compound to inhibit the catalytic activity of a specific enzyme.

Principle: The enzyme is incubated with its substrate in the presence and absence of the test compound. The formation of the product or the depletion of the substrate is measured over time.

General Protocol (Example: COX-1/COX-2 Assay):

  • Enzyme Preparation: Purified recombinant human COX-1 or COX-2 is used.

  • Incubation: The enzyme is pre-incubated with the test compound for a specified period.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate, arachidonic acid.

  • Detection: The product of the reaction, prostaglandin E2 (PGE2), is measured using a specific immunoassay (e.g., ELISA).

  • Data Analysis: The concentration of the test compound that inhibits 50% of the enzyme activity (IC50) is determined.

Ion Channel Assays (Example: hERG Patch Clamp)

While radioligand binding assays can indicate interaction with an ion channel, electrophysiological methods like patch-clamping provide functional data on channel modulation. The hERG (human Ether-à-go-go-Related Gene) potassium channel is a critical off-target to assess due to the risk of drug-induced cardiac arrhythmias.

Principle: The flow of ions through the hERG channel is directly measured in a whole-cell patch-clamp configuration.

General Protocol:

  • Cell Preparation: A cell line stably expressing the hERG channel (e.g., HEK293 cells) is used.

  • Patch-Clamp Recording: A glass micropipette forms a high-resistance seal with the cell membrane. The membrane patch is then ruptured to allow electrical access to the cell interior.

  • Voltage Protocol: A specific voltage protocol is applied to the cell to elicit hERG channel currents.

  • Compound Application: The test compound is applied to the cell at various concentrations.

  • Data Analysis: The effect of the compound on the hERG current (typically inhibition) is measured, and an IC50 value is determined.

Mandatory Visualizations

The following diagrams illustrate key concepts and workflows in the investigation of cyclopentanamine cross-reactivity.

experimental_workflow cluster_synthesis Compound Synthesis cluster_screening Cross-Reactivity Screening cluster_panels Target Panels cluster_analysis Data Analysis & Follow-up start Cyclopentanamine Core funct Functionalization (e.g., R1, R2 substituents) start->funct series Analog Series funct->series primary_screen Primary Screen (e.g., 10 µM single concentration) series->primary_screen gpcr GPCRs primary_screen->gpcr Binding Assays ion_channel Ion Channels primary_screen->ion_channel Binding/Functional Assays enzyme Enzymes primary_screen->enzyme Activity Assays transporter Transporters primary_screen->transporter Binding Assays hit_id Hit Identification (% Inhibition > 50%) dose_response Dose-Response & IC50/Ki Determination hit_id->dose_response sar Structure-Activity Relationship (SAR) dose_response->sar

Caption: Experimental workflow for investigating the cross-reactivity of functionalized cyclopentanamines.

signaling_pathway cluster_gpcr GPCR Signaling cluster_ion_channel Ion Channel Modulation ligand Cyclopentanamine (Off-Target Ligand) receptor GPCR (e.g., Histamine H1) ligand->receptor g_protein G-Protein receptor->g_protein Activation effector Effector Enzyme (e.g., Phospholipase C) g_protein->effector second_messenger Second Messenger (e.g., IP3, DAG) effector->second_messenger cellular_response Cellular Response second_messenger->cellular_response channel_ligand Cyclopentanamine ion_channel Ion Channel (e.g., hERG K+ Channel) channel_ligand->ion_channel Blockade ion_flow Ion Flow (K+) membrane_potential Membrane Potential ion_flow->membrane_potential Altered Repolarization

Caption: Potential signaling pathways affected by off-target interactions of cyclopentanamines.

Conclusion

The investigation of cross-reactivity is a critical step in the development of any new chemical series, including functionalized cyclopentanamines. Broad panel screening provides a systematic way to identify potential off-target liabilities early in the drug discovery process. The data, even when preliminary, allows for the development of structure-activity relationships for both on-target potency and off-target interactions, guiding the design of more selective and safer drug candidates. While comprehensive public datasets are scarce, the principles and methodologies outlined in this guide provide a robust framework for researchers to assess and interpret the cross-reactivity profiles of their own functionalized cyclopentanamine derivatives.

References

Benchmarking 1-Butyl-2-methylcyclopentan-1-amine Against Commercially Available Catalysts in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Catalyst Performance in Asymmetric Synthesis

The development of efficient and selective catalysts is a cornerstone of modern asymmetric synthesis, particularly in the pharmaceutical industry where the chirality of a molecule can dictate its therapeutic efficacy. This guide provides a comparative analysis of the catalytic performance of 1-Butyl-2-methylcyclopentan-1-amine alongside commercially available and widely used catalysts in the asymmetric aldol reaction. The data presented for commercially available catalysts is based on published experimental results, while the data for this compound is hypothetical to serve as a benchmark for potential future studies.

Performance in the Asymmetric Aldol Reaction of p-Nitrobenzaldehyde and Cyclohexanone

The asymmetric aldol reaction between p-nitrobenzaldehyde and cyclohexanone is a standard benchmark reaction to evaluate the efficacy of new catalysts. The following table summarizes the key performance indicators for this compound (hypothetical data) and two commercially available catalysts: (S)-Proline and a Cinchona alkaloid-derived thiourea catalyst.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
This compound (Hypothetical) 10DMSORoom Temp248590:1092 (anti)
(S)-Proline 30DMSORoom Temp969993:799 (anti)
Cinchona Alkaloid-derived Thiourea 10Toluene-204895>99:198 (anti)

Experimental Protocols

Detailed methodologies for the asymmetric aldol reaction are provided below. These protocols are representative and may require optimization for specific substrates and conditions.

General Procedure for the Asymmetric Aldol Reaction

To a solution of p-nitrobenzaldehyde (0.5 mmol) in the specified solvent (2.0 mL) was added cyclohexanone (2.0 mmol) and the respective catalyst (0.05 mmol, 10 mol% or as specified). The reaction mixture was stirred at the indicated temperature for the specified time. Upon completion (monitored by TLC), the reaction was quenched with a saturated aqueous solution of NH4Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The crude product was purified by flash column chromatography on silica gel to afford the desired aldol product. The diastereomeric ratio was determined by 1H NMR spectroscopy, and the enantiomeric excess was determined by chiral HPLC analysis.

Catalytic Pathway and Experimental Workflow

The following diagrams illustrate the generalized enamine catalytic cycle for the asymmetric aldol reaction and the experimental workflow.

Enamine_Catalysis cluster_cycle Enamine Catalytic Cycle Catalyst Chiral Amine Catalyst Enamine Enamine Intermediate Catalyst->Enamine + Ketone - H2O Ketone Ketone Iminium Iminium Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Hydrolysis->Catalyst Regenerated Catalyst Product Aldol Product Hydrolysis->Product + H2O

Caption: Generalized enamine catalytic cycle for the asymmetric aldol reaction.

Experimental_Workflow Start Start Reaction_Setup Reaction Setup: - Aldehyde - Ketone - Catalyst - Solvent Start->Reaction_Setup Stirring Stirring at Specified Temperature Reaction_Setup->Stirring Monitoring Reaction Monitoring (TLC) Stirring->Monitoring Quenching Quenching (sat. aq. NH4Cl) Monitoring->Quenching Reaction Complete Extraction Extraction (Ethyl Acetate) Quenching->Extraction Drying Drying and Concentration Extraction->Drying Purification Purification (Column Chromatography) Drying->Purification Analysis Analysis: - 1H NMR (dr) - Chiral HPLC (ee) Purification->Analysis End End Analysis->End

Caption: Experimental workflow for the asymmetric aldol reaction.

Safety Operating Guide

Prudent Disposal of 1-Butyl-2-methylcyclopentan-1-amine: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of 1-Butyl-2-methylcyclopentan-1-amine, a cyclic aliphatic amine, is crucial for maintaining laboratory safety and environmental compliance. Due to its chemical nature, this compound requires handling by trained personnel and disposal through a licensed hazardous waste management service. This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals.

Immediate Safety and Handling Protocols

Before initiating any disposal procedures, ensure that all personnel are equipped with the appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a laboratory coat.[1] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of vapors.[2][3]

Step-by-Step Disposal Procedure

  • Segregation of Waste: Isolate waste containing this compound from other chemical waste streams to prevent hazardous reactions.[1] It is particularly important to keep it separated from acids and strong oxidizing agents.[1][4]

  • Containerization: Use a designated, leak-proof, and chemically compatible container for the collection of this compound waste.[1][2] The container should be clearly labeled with the chemical name, "Hazardous Waste," and any other identifiers required by your institution and local regulations.[1]

  • Storage: Store the sealed waste container in a cool, dry, and well-ventilated area designated for hazardous chemical waste.[1][4] This area should be away from direct sunlight, heat sources, and incompatible substances.[1]

  • Engage a Licensed Waste Disposal Service: The disposal of amine waste should be handled by a professional hazardous waste disposal company.[1] These companies are equipped to manage the treatment and disposal of such chemicals in an environmentally sound manner, often through methods like incineration or other advanced oxidation processes.[5] Do not attempt to dispose of this chemical down the drain or in regular trash.[1]

  • Documentation: Maintain meticulous records of the waste generated, including the quantity, date of generation, and disposal manifest provided by the waste management company, as required by regulations.[1]

Spill Management

In the event of a spill, evacuate the immediate area and ensure proper ventilation.[3] Wearing appropriate PPE, contain the spill using an inert absorbent material such as sand, earth, or vermiculite.[3] Collect the absorbed material into a designated hazardous waste container and dispose of it according to the procedures outlined above.[3]

Quantitative Data Summary

Disposal MethodDescriptionKey Considerations
Licensed Hazardous Waste Vendor Collection, transportation, and disposal by a certified company specializing in chemical waste.Safest and most compliant option. Ensures adherence to all local, state, and federal regulations.
Incineration High-temperature destruction of the chemical waste. This is a common method used by professional disposal services.[5]Requires specialized facilities to control emissions.[5] Not to be performed by laboratory personnel.
Chemical Treatment/Neutralization Methods such as oxidation may be used by disposal facilities to render the waste less hazardous.[5]Complex procedures that require expertise and should only be carried out by trained professionals in a controlled setting.
Reclamation For larger volumes, some industrial amines can be reclaimed and purified for reuse through processes like distillation.[6]Generally not applicable for small-scale laboratory waste but is an environmentally friendly option for industrial settings.

Experimental Protocols

Detailed experimental protocols for the advanced disposal methods mentioned above, such as incineration or advanced oxidation, are proprietary to the specialized waste management companies and are not performed at the laboratory level. The primary "protocol" for laboratory personnel is the safe collection, segregation, and storage of the waste pending pickup by a licensed vendor.

Disposal Workflow

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.

A Waste Generation (this compound) B Segregate from Incompatible Wastes A->B C Label Container Clearly 'Hazardous Amine Waste' B->C D Store in Designated Hazardous Waste Area C->D E Schedule Pickup with Licensed Waste Vendor D->E F Maintain Disposal Records E->F

Caption: Workflow for the safe disposal of this compound.

References

Navigating the Safe Handling of 1-Butyl-2-methylcyclopentan-1-amine: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the proper handling of chemical reagents is paramount to ensuring laboratory safety and experimental integrity. This guide provides essential, immediate safety and logistical information for the handling of 1-Butyl-2-methylcyclopentan-1-amine, a substituted cyclic amine. Due to the limited availability of a specific Safety Data Sheet (SDS) for this compound, the following recommendations are based on the known hazards of structurally similar cyclic amines and flammable organic compounds.

Personal Protective Equipment (PPE): A Multi-layered Defense

When handling this compound, a comprehensive approach to personal protection is critical. The following table summarizes the recommended PPE, categorized by the area of protection.

Body PartPersonal Protective EquipmentSpecifications and Recommendations
Respiratory Full-face or half-mask air-purifying respiratorNIOSH-approved with cartridges suitable for organic vapors and amines.
Hands Chemical resistant gloves (double-gloving recommended)Outer Glove: Butyl rubber or Viton. Inner Glove: Nitrile rubber.
Eyes Chemical safety goggles and face shieldGoggles should provide a complete seal around the eyes. A face shield should be worn over the goggles.
Body Chemical resistant clothingOne-piece coverall or a hooded two-piece chemical splash suit. An apron may be required for certain procedures.
Feet Steel-toed, chemical resistant bootsEnsure boots are in good condition and provide adequate coverage.

Procedural Guidelines for Safe Handling and Disposal

Adherence to standardized operational and disposal protocols is crucial for minimizing risks associated with this compound.

Pre-Operational Checklist:
  • Information Review: Before commencing any work, review this guide and any available safety information on similar compounds.

  • Emergency Preparedness: Ensure that eyewash stations and safety showers are readily accessible and have been recently tested.

  • Ventilation Check: Verify that the chemical fume hood is functioning correctly. All handling of the compound should be performed within a certified fume hood.

  • PPE Inspection: Inspect all personal protective equipment for any signs of damage or wear and replace as necessary.

Step-by-Step Handling Protocol:
  • Grounding: To prevent the ignition of flammable vapors by static electricity, ensure all metal equipment and containers are properly grounded.

  • Dispensing: Use only non-sparking tools and equipment when transferring the chemical. Slowly dispense the required amount to minimize splashing and vapor generation.

  • Container Management: Keep the container tightly closed when not in use. Store in a cool, dry, and well-ventilated area designated for flammable liquids.

  • Incompatible Materials: Keep away from strong oxidizing agents, acids, and sources of ignition such as heat, sparks, and open flames.

Disposal Plan:
  • Waste Collection: Collect all waste material, including contaminated disposables, in a designated, properly labeled, and sealed container.

  • Waste Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste disposal guidelines.

  • Disposal: Dispose of the chemical waste through a licensed hazardous waste disposal company, following all local, state, and federal regulations. Do not release it into the environment.

Workflow for Safe Chemical Handling

The following diagram illustrates the logical progression of steps for the safe handling of this compound from preparation to final disposal.

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal prep_info Review Safety Info prep_ppe Inspect & Don PPE prep_info->prep_ppe prep_env Verify Fume Hood & Safety Showers prep_ppe->prep_env handle_ground Ground Equipment prep_env->handle_ground Proceed to Handling handle_transfer Transfer Chemical handle_ground->handle_transfer handle_store Store Securely handle_transfer->handle_store disp_collect Collect Waste handle_store->disp_collect Proceed to Disposal disp_label Label Waste Container disp_collect->disp_label disp_dispose Dispose via Certified Vendor disp_label->disp_dispose

Caption: Workflow for handling this compound.

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.